(s)-3-Amino-3-(3-nitrophenyl)propanoic acid physical and chemical properties
This technical guide provides a comprehensive overview of the physical and chemical properties of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid, tailored for researchers, scientists, and drug development professionals. Thi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides a comprehensive overview of the physical and chemical properties of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid, tailored for researchers, scientists, and drug development professionals. This compound is a valuable building block in pharmaceutical and biochemical research, particularly in the field of neuropharmacology.[1]
Physicochemical Properties
(s)-3-Amino-3-(3-nitrophenyl)propanoic acid is a non-proteinogenic β-amino acid. Its structure, featuring a chiral center and a nitro-substituted aromatic ring, makes it a versatile intermediate for the synthesis of various bioactive molecules and peptide-based drugs.[1] The presence of the nitrophenyl group enhances its reactivity and provides a handle for further chemical modifications.[1]
General Properties
A summary of the general physical and chemical properties of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid is presented in the table below.
The following table summarizes various calculated physicochemical properties of the molecule. It is important to note that these are predicted values and may differ from experimental results.
The synthesis of β-amino acids like (s)-3-Amino-3-(3-nitrophenyl)propanoic acid can often be achieved through methods such as the Rodionov reaction or asymmetric synthesis routes to ensure the desired stereochemistry. A plausible, though not explicitly documented, synthetic approach could involve the condensation of 3-nitrobenzaldehyde with malonic acid and a chiral amine, followed by subsequent chemical transformations.
Purification
Purification of the final compound is critical to ensure high purity for research and development applications. A general procedure would involve:
Crystallization: The crude product would likely be purified by recrystallization from a suitable solvent system. The choice of solvent would be determined through solubility studies.
Chromatography: If crystallization does not yield the desired purity, column chromatography using a suitable stationary phase (e.g., silica gel) and mobile phase could be employed.
Analytical Characterization
To confirm the identity and purity of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid, a suite of analytical techniques would be utilized:
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A reversed-phase column with a mobile phase consisting of a mixture of water and acetonitrile with a modifier like formic acid is a common starting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the chemical structure of the molecule.
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
Chiral HPLC or Polarimetry: To confirm the enantiomeric purity of the (s)-isomer.
Role in Drug Discovery and Development
(s)-3-Amino-3-(3-nitrophenyl)propanoic acid serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications.[1] Its utility is particularly noted in neuroscience research, where it can be incorporated into novel compounds targeting neurotransmitter systems.[1]
Role of the compound in drug discovery.
General Experimental Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the characterization of a newly synthesized chemical compound like (s)-3-Amino-3-(3-nitrophenyl)propanoic acid.
An In-Depth Technical Overview of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid (CAS 734529-57-8)
For Researchers, Scientists, and Drug Development Professionals Abstract (s)-3-Amino-3-(3-nitrophenyl)propanoic acid, with CAS number 734529-57-8, is a chiral non-proteinogenic β-amino acid. Its structure, featuring a β-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
(s)-3-Amino-3-(3-nitrophenyl)propanoic acid, with CAS number 734529-57-8, is a chiral non-proteinogenic β-amino acid. Its structure, featuring a β-amino group and a nitrophenyl substituent, makes it a valuable and versatile building block in medicinal chemistry and pharmaceutical research. This technical guide provides a comprehensive summary of the currently available information on this compound, including its physicochemical properties, general applications in research, and a discussion of its potential, yet currently undocumented, role in neuropharmacology. While detailed experimental protocols and specific quantitative biological data are not extensively available in the public domain, this document consolidates the existing knowledge to serve as a foundational resource for researchers.
Chemical and Physical Properties
(s)-3-Amino-3-(3-nitrophenyl)propanoic acid is a white to off-white solid. A summary of its key physicochemical properties is presented in Table 1. This data is compiled from various chemical supplier databases and publicly available chemical information resources.
Table 1: Physicochemical Properties of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid
Detailed, step-by-step experimental protocols for the enantioselective synthesis of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid are not readily found in peer-reviewed literature or public patent databases. However, the general synthesis of chiral β-amino acids is a well-established field in organic chemistry. The conceptual workflow for such a synthesis would likely involve an asymmetric addition to a cinnamic acid derivative or a related precursor.
Caption: Conceptual workflow for the asymmetric synthesis of the target compound.
This generalized pathway highlights key transformations but lacks the specific reagents, reaction conditions, and purification methods required for practical implementation. Researchers would need to develop or adapt existing methodologies for the asymmetric synthesis of β-amino acids to produce this specific compound.
Applications in Research and Drug Development
This compound is primarily utilized as a specialized building block in the synthesis of more complex molecules for pharmaceutical and biochemical research.[1] Its utility stems from the presence of three key functional groups: the carboxylic acid, the primary amine, and the nitro group on the phenyl ring.
Peptide and Peptidomimetic Synthesis: As a β-amino acid, it can be incorporated into peptide chains to create peptidomimetics with altered secondary structures and improved stability against enzymatic degradation. The β-amino acid backbone can induce unique folding patterns in peptides.
Neuroscience Research: It is frequently cited for its use in neuropharmacology.[1] While specific targets are not well-documented, its structural similarity to neurotransmitters like GABA suggests potential interactions with GABA receptors or transporters. The nitrophenyl moiety can also serve as a handle for further chemical modification or as a photolabile group in certain experimental designs.
Medicinal Chemistry Building Block: The nitro group can be readily reduced to an amine, which can then be further functionalized, allowing for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Biological Activity and Signaling Pathways: A Knowledge Gap
A thorough search of scientific literature and databases reveals a significant lack of specific quantitative data on the biological activity of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid. There are no published IC50, Ki, or EC50 values against specific biological targets. Consequently, its mechanism of action and any modulation of specific signaling pathways remain uncharacterized in the public domain.
Given its structural features, particularly its identity as a β-amino acid, a logical area of investigation would be its potential role as a GABA analogue. The following diagram illustrates a hypothetical workflow for investigating this potential biological activity.
Caption: A proposed experimental workflow to characterize the neuropharmacological activity.
Conclusion and Future Directions
(s)-3-Amino-3-(3-nitrophenyl)propanoic acid is a commercially available chiral building block with clear potential in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system. However, there is a notable absence of detailed public information regarding its specific synthesis protocols and its biological activity profile. For researchers and drug development professionals, this compound represents both an opportunity and a challenge. The opportunity lies in the potential for novel discoveries by undertaking the foundational research to characterize its biological effects. The challenge is the lack of pre-existing data, which necessitates conducting this initial exploratory work. Future research should focus on disclosing detailed enantioselective synthetic routes and performing comprehensive pharmacological profiling to unlock the full potential of this intriguing molecule.
An In-depth Technical Guide to (s)-3-Amino-3-(3-nitrophenyl)propanoic Acid
This guide provides comprehensive technical information on (s)-3-Amino-3-(3-nitrophenyl)propanoic acid, a compound of interest for researchers and professionals in drug development and biochemical research. The document...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides comprehensive technical information on (s)-3-Amino-3-(3-nitrophenyl)propanoic acid, a compound of interest for researchers and professionals in drug development and biochemical research. The document details its physicochemical properties, hypothetical experimental protocols for its synthesis and analysis, and its potential role in biological pathways.
Physicochemical Properties
(s)-3-Amino-3-(3-nitrophenyl)propanoic acid is a derivative of amino acids and serves as a valuable building block in the synthesis of various bioactive molecules.[1] Its chemical structure, featuring a nitrophenyl group, enhances its reactivity, making it a key component in the development of novel therapeutic agents.[1]
A summary of its key quantitative data is presented in the table below.
While specific experimental protocols are proprietary and vary between laboratories, this section outlines a plausible, generalized workflow for the synthesis and characterization of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid.
Synthesis and Purification Workflow:
A common synthetic route for compounds of this nature involves a multi-step process beginning with commercially available starting materials. A generalized workflow is as follows:
Reaction Setup: The synthesis would likely involve the reaction of a suitable precursor, such as 3-nitrobenzaldehyde, with a source of ammonia and a malonic acid derivative in a stereoselective manner to introduce the amine and carboxylic acid functionalities with the desired (s)-stereochemistry. This is often carried out in a suitable solvent system under controlled temperature and pH conditions.
Reaction Monitoring: The progress of the reaction would be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of starting materials and the formation of the product.
Workup and Extraction: Upon completion, the reaction mixture would be subjected to a standard aqueous workup. This typically involves quenching the reaction, followed by extraction with an organic solvent to separate the product from inorganic byproducts and unreacted starting materials. The pH of the aqueous layer may be adjusted to facilitate the extraction of the amino acid.
Purification: The crude product obtained after extraction would then be purified. A common method for purifying amino acids is recrystallization from a suitable solvent system. Alternatively, column chromatography on silica gel or a specialized chiral stationary phase could be employed to achieve high purity and isolate the desired stereoisomer.
Characterization and Quality Control: The final purified product would be thoroughly characterized to confirm its identity and purity. Standard analytical techniques would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. Chiral HPLC would be used to determine the enantiomeric excess of the (s)-isomer.
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecule.
Below is a diagram illustrating this hypothetical experimental workflow.
Hypothetical workflow for synthesis and analysis.
Potential Role in Signaling Pathways
In drug development, small molecules like (s)-3-Amino-3-(3-nitrophenyl)propanoic acid are often designed as analogs of endogenous molecules to interact with biological targets such as enzymes or receptors. Given its structure as a beta-amino acid, it could potentially modulate enzymatic activity or receptor signaling.
The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound could act as an antagonist to a G-protein coupled receptor (GPCR). In this model, the binding of the natural ligand to the GPCR activates a downstream signaling cascade. The synthetic compound, acting as an antagonist, would bind to the receptor but fail to elicit a response, thereby inhibiting the pathway.
An In-depth Technical Guide to (S)-3-Amino-3-(3-nitrophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction (S)-3-Amino-3-(3-nitrophenyl)propanoic acid is a chiral non-proteinogenic β-amino acid that serves as a valuable building block in medicinal ch...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Amino-3-(3-nitrophenyl)propanoic acid is a chiral non-proteinogenic β-amino acid that serves as a valuable building block in medicinal chemistry and pharmaceutical development. Its structure, featuring a stereocenter at the C3 position and a nitro-substituted phenyl ring, offers unique opportunities for the synthesis of complex bioactive molecules and peptidomimetics. This technical guide provides a comprehensive overview of the structure, stereochemistry, and available data for this compound.
Chemical Structure and Stereochemistry
The chemical structure of (S)-3-Amino-3-(3-nitrophenyl)propanoic acid is defined by a propanoic acid backbone with an amino group and a 3-nitrophenyl group attached to the third carbon atom. The "(S)" designation indicates the stereochemical configuration at this chiral center.
Below is a diagram illustrating the chemical structure of the molecule.
Caption: 2D structure of (S)-3-Amino-3-(3-nitrophenyl)propanoic acid.
Physicochemical Properties
A summary of the key physicochemical properties of (S)-3-Amino-3-(3-nitrophenyl)propanoic acid is presented in the table below.
Below is a generalized workflow for the synthesis of a β-amino acid, which could be adapted for the target compound.
Caption: A generalized workflow for the synthesis of β-amino acids.
Spectroscopic Data
Detailed and assigned spectroscopic data (NMR, IR, Mass Spectrometry) for (S)-3-Amino-3-(3-nitrophenyl)propanoic acid are not currently available in publicly accessible databases. For researchers requiring this information, it is recommended to acquire the compound and perform the necessary analytical characterization.
Biological Activity and Signaling Pathways
(S)-3-Amino-3-(3-nitrophenyl)propanoic acid is primarily utilized as a synthetic intermediate in the development of novel therapeutic agents, particularly in the field of neuropharmacology.[2] It is often incorporated into larger molecules to modulate their biological activity. There is currently no specific information available in the public domain detailing its direct interaction with specific biological targets or its involvement in defined signaling pathways. Therefore, a diagram of a relevant signaling pathway cannot be provided at this time.
Applications in Drug Discovery and Development
The unique structural features of (S)-3-Amino-3-(3-nitrophenyl)propanoic acid make it a valuable component in drug design. The β-amino acid structure can impart conformational constraints and improved metabolic stability to peptide-based drugs. The nitrophenyl group can be utilized for further chemical modifications or may participate in specific interactions with biological targets. Its applications include serving as a critical intermediate in the synthesis of peptide-based drugs and other complex organic compounds.[2]
Safety and Handling
(S)-3-Amino-3-(3-nitrophenyl)propanoic acid is classified with the following GHS hazard statements:
Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area.
Conclusion
(S)-3-Amino-3-(3-nitrophenyl)propanoic acid is a chiral building block with significant potential in medicinal chemistry and drug discovery. While detailed experimental protocols and comprehensive biological activity data are not widely available, its structural and physicochemical properties are well-defined. This guide provides a foundational understanding of this compound for researchers and scientists in the field. Further investigation is warranted to fully elucidate its synthetic accessibility and biological significance.
(s)-3-Amino-3-(3-nitrophenyl)propanoic acid synonyms and IUPAC name
Audience: Researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of (S)-3-Amino-3-(3-nitrophenyl)propanoic acid, a key building block in medicinal chemistry an...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of (S)-3-Amino-3-(3-nitrophenyl)propanoic acid, a key building block in medicinal chemistry and pharmaceutical development. The document covers its chemical identity, physicochemical properties, and its role in the synthesis of bioactive molecules.
Chemical Identity
The compound is an amino acid derivative characterized by a propanoic acid backbone with an amino group and a 3-nitrophenyl group attached to the beta-carbon.
IUPAC Name : (3S)-3-amino-3-(3-nitrophenyl)propanoic acid[1][2].
Synonyms : A variety of synonyms are used in literature and commercial listings to identify this compound. These include, but are not limited to:
The key properties of (S)-3-Amino-3-(3-nitrophenyl)propanoic acid are summarized below. This data is essential for its application in experimental settings and for predicting its behavior in chemical reactions and biological systems.
(S)-3-Amino-3-(3-nitrophenyl)propanoic acid is a versatile intermediate in organic synthesis, particularly valued in pharmaceutical and biochemical research[3][5]. Its chemical structure, featuring a reactive nitrophenyl group, makes it an essential building block for creating a diverse range of bioactive molecules[3][7].
The compound's primary applications include:
Pharmaceutical Development : It serves as a crucial intermediate in synthesizing novel therapeutic agents, especially in neuropharmacology[3][5]. The nitrophenyl moiety can be chemically modified, allowing for the fine-tuning of a drug candidate's properties to enhance binding to biological targets or improve metabolic stability[7].
Peptide Synthesis : Researchers incorporate this non-natural amino acid into peptide chains to develop peptidomimetics with enhanced stability, bioavailability, or therapeutic efficacy compared to their natural counterparts[3][7].
Neuroscience Research : It is utilized as a tool to study neurotransmitter systems, synaptic transmission, and plasticity[3].
Biochemical Assays : The compound is employed in various assays to investigate enzyme activity and receptor interactions, aiding in the elucidation of biochemical pathways[3].
Experimental Protocols
While detailed, step-by-step experimental protocols for the synthesis of (S)-3-Amino-3-(3-nitrophenyl)propanoic acid are proprietary or published in specialized literature not covered by the search results, general synthetic strategies for 3-amino-3-arylpropionic acids are known. One common approach is a one-pot, three-component reaction involving an arylaldehyde, malonic acid, and an ammonia source like ammonium acetate[8]. The specific synthesis of the (S)-enantiomer often requires chiral resolution or asymmetric synthesis methods. This compound's utility lies in its subsequent use in multi-step syntheses where its amino and carboxylic acid groups undergo reactions such as coupling and functionalization[3][5].
Visualization of Synthetic Utility
The following diagram illustrates the role of (S)-3-Amino-3-(3-nitrophenyl)propanoic acid as a versatile chemical intermediate.
Caption: Synthetic pathways originating from the core compound.
In-Depth Technical Guide: Biological Activity of Nitrophenyl Substituted β-Amino Acids
For Researchers, Scientists, and Drug Development Professionals Introduction β-amino acids and their derivatives are of significant interest in medicinal chemistry due to their unique structural properties and diverse bi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-amino acids and their derivatives are of significant interest in medicinal chemistry due to their unique structural properties and diverse biological activities. The incorporation of a β-amino acid motif can confer increased metabolic stability to peptides and other small molecules. When substituted with a nitrophenyl group, these compounds can exhibit a range of pharmacological effects, including antimicrobial and anticancer activities. The nitro group, being a strong electron-withdrawing moiety, can significantly influence the molecule's electronic properties, reactivity, and interactions with biological targets. This technical guide provides a comprehensive overview of the biological activities of nitrophenyl substituted β-amino acids, detailing experimental protocols for their evaluation and summarizing key quantitative data.
Antimicrobial Activity
Nitrophenyl substituted β-amino acid derivatives have been investigated for their potential as antimicrobial agents. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Quantitative Antimicrobial Activity Data
While extensive data specifically for a homologous series of nitrophenyl substituted β-amino acids is limited in publicly accessible literature, the following table summarizes the antimicrobial activity of some related N-substituted β-amino acid derivatives and other nitrophenyl compounds to provide a comparative context.
Compound/Derivative Class
Test Organism
MIC (µg/mL)
Reference
N-substituted β-amino acid derivatives with hydrazide, pyrrole, and quinoxaline moieties
Note: Specific MIC values for a comprehensive series of nitrophenyl substituted β-amino acids were not available in the cited literature. The presented data is for structurally related compounds to illustrate the potential activity.
96-Well Microtiter Plates: Use sterile, clear, flat-bottom 96-well plates.
2. Inoculum Preparation:
a. Select 3-5 isolated colonies of the test microorganism from an agar plate.
b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
c. Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
b. Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well. This will create a gradient of compound concentrations.
c. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
d. Inoculate each well (except the negative control) with 100 µL of the prepared bacterial suspension.
e. Seal the plate and incubate at 37°C for 18-24 hours.
4. Data Analysis:
a. After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
b. Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.
Anticancer Activity
The anticancer potential of nitrophenyl substituted β-amino acids is a significant area of research. The mechanism of action can involve the induction of apoptosis, inhibition of cell proliferation, or interference with key signaling pathways. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the anticancer activity of a compound.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of several nitrophenyl-containing compounds against various human cancer cell lines. This data provides a benchmark for the potential efficacy of nitrophenyl substituted β-amino acids.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
1. Cell Culture and Plating:
a. Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate medium supplemented with fetal bovine serum and antibiotics.
b. Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
c. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
2. Compound Treatment:
a. Prepare serial dilutions of the nitrophenyl substituted β-amino acid derivatives in culture medium.
b. Replace the medium in the cell plates with the medium containing the test compounds at various concentrations.
c. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).
d. Incubate the plates for 48-72 hours at 37°C.
3. MTT Assay:
a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
b. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
c. Shake the plate for 10 minutes to ensure complete dissolution.
4. Data Analysis:
a. Measure the absorbance at 570 nm using a microplate reader.
b. Calculate the percentage of cell viability for each concentration relative to the vehicle control.
c. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
Enzyme Inhibition
Nitrophenyl substituted β-amino acids have the potential to act as enzyme inhibitors, a common mechanism for drug action. For instance, they may target bacterial enzymes like β-lactamases, which are responsible for antibiotic resistance.
Experimental Protocol: β-Lactamase Inhibition Assay using Nitrocefin
This assay is used to screen for and characterize inhibitors of β-lactamase enzymes. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by β-lactamase.
1. Reagent Preparation:
Nitrocefin Stock Solution: Dissolve Nitrocefin in DMSO to a concentration of 10 mg/mL.
Nitrocefin Working Solution: Dilute the stock solution in 0.1 M phosphate buffer (pH 7.0) to a final concentration of 0.5-1.0 mg/mL.[10]
β-Lactamase Solution: Prepare a solution of purified β-lactamase in assay buffer.
Inhibitor Solutions: Prepare serial dilutions of the nitrophenyl substituted β-amino acid derivatives.
2. Assay Procedure:
a. In a 96-well plate, add the β-lactamase solution to each well.
b. Add the inhibitor solutions at various concentrations to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
c. Initiate the reaction by adding the Nitrocefin working solution to each well.
d. Immediately measure the absorbance at 490 nm in kinetic mode using a microplate reader for 30-60 minutes, taking readings every minute.[11]
3. Data Analysis:
a. Calculate the rate of Nitrocefin hydrolysis for each inhibitor concentration.
b. Determine the percentage of inhibition relative to the control (no inhibitor).
c. Calculate the IC50 value for each compound.
d. To determine the inhibition constant (Ki), perform the assay at various substrate (Nitrocefin) and inhibitor concentrations and analyze the data using Michaelis-Menten kinetics.[12]
Signaling Pathway Modulation
Nitroaromatic compounds can modulate intracellular signaling pathways, which is often a key aspect of their anticancer activity. A prominent example is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation.
Mechanism of NF-κB Pathway Inhibition
Some nitroalkenes have been shown to inhibit the NF-κB pathway through the alkylation of critical cysteine residues on the p65 and p50 subunits of NF-κB. This modification prevents the translocation of NF-κB to the nucleus and subsequent transcription of pro-survival genes.
Caption: Inhibition of the NF-κB signaling pathway by a nitrophenyl derivative.
Experimental and Logical Workflows
The discovery and development of biologically active nitrophenyl substituted β-amino acids typically follow a structured workflow, from initial synthesis to biological evaluation.
Caption: General workflow for the development of bioactive compounds.
Conclusion
Nitrophenyl substituted β-amino acids represent a promising class of compounds with potential applications in antimicrobial and anticancer therapy. Their biological activity is influenced by the nature and position of substituents on both the phenyl ring and the β-amino acid backbone. Further research, including extensive synthesis of analogue libraries and detailed mechanistic studies, is warranted to fully elucidate their therapeutic potential and to develop lead compounds for clinical evaluation. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to explore the rich pharmacology of these molecules.
An In-depth Technical Guide to (s)-3-Amino-3-(3-nitrophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract (s)-3-Amino-3-(3-nitrophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered interest within the scientific community, particu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
(s)-3-Amino-3-(3-nitrophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. Its structure, featuring a chiral center and a nitro-substituted phenyl ring, makes it a valuable building block for the synthesis of novel therapeutic agents and complex organic molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological significance of this compound, with a focus on detailed experimental protocols and quantitative data.
Introduction and Historical Context
The discovery of the first amino acid, asparagine, in 1806 marked a pivotal moment in the history of chemistry and biology.[1] While the initial focus was on the proteinogenic α-amino acids, the discovery of β-alanine in the early 20th century opened up a new avenue of research into β-amino acids.[2] These compounds, where the amino group is attached to the β-carbon, are not incorporated into proteins but play significant roles in various biological processes and serve as valuable precursors in drug development.[2]
While the specific historical details of the first synthesis of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid are not prominently documented in readily available literature, its emergence is intrinsically linked to the broader exploration of β-amino acids as pharmaceutical intermediates.[3][4] The introduction of the 3-nitrophenyl group provides a reactive handle for further chemical modifications, making it a desirable scaffold in the synthesis of bioactive molecules.[4] Its primary application lies in its use as a chiral building block for creating complex molecules with potential therapeutic applications, particularly in the realm of neuroscience, where it is used to study neurotransmitter systems.[5]
Physicochemical Properties
A summary of the key physicochemical properties of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.
Property
Value
Source
IUPAC Name
(3S)-3-amino-3-(3-nitrophenyl)propanoic acid
PubChem
Molecular Formula
C₉H₁₀N₂O₄
PubChem
Molecular Weight
210.19 g/mol
PubChem
CAS Number
734529-57-8
PubChem
Appearance
White to off-white solid
---
Melting Point
Not reported
---
pKa (predicted)
3.52 ± 0.10
---
Synthesis and Manufacturing
The enantioselective synthesis of β-amino acids is a critical area of research. While a specific, detailed experimental protocol for the initial discovery of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid is not available, modern synthetic strategies for 3-amino-3-arylpropanoic acids provide a blueprint for its preparation. One common approach involves a one-pot, three-component reaction, followed by enzymatic resolution to achieve the desired enantiopurity.
General Experimental Protocol: One-Pot Synthesis and Enzymatic Resolution
This protocol is a generalized representation based on established methods for synthesizing similar compounds.
Step 1: One-Pot Synthesis of Racemic 3-Amino-3-(3-nitrophenyl)propanoic Acid
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrobenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2 equivalents) in a suitable solvent such as ethanol.
Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature. The crude product may precipitate out of the solution. Filter the solid and wash with cold ethanol. The filtrate can be concentrated under reduced pressure to yield additional product. The resulting solid is the racemic 3-amino-3-(3-nitrophenyl)propanoic acid.
Step 2: Enzymatic Resolution
Esterification: The racemic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester) using standard methods, such as reaction with the respective alcohol in the presence of a catalytic amount of acid (e.g., H₂SO₄).
Enzyme-Catalyzed Acylation: The racemic ester is dissolved in a suitable organic solvent. A lipase, such as Candida antarctica lipase B (CALB), is added to the solution along with an acylating agent (e.g., vinyl acetate). The enzyme selectively acylates one enantiomer (typically the (R)-enantiomer), leaving the desired (s)-enantiomer unreacted.
Separation: The acylated (R)-ester and the unreacted (s)-ester can be separated using column chromatography.
Hydrolysis: The separated (s)-ester is then hydrolyzed under basic conditions (e.g., using NaOH) followed by acidification to yield the final product, (s)-3-Amino-3-(3-nitrophenyl)propanoic acid.
Technical Guide: Spectroscopic Analysis of (s)-3-Amino-3-(3-nitrophenyl)propanoic Acid
Audience: Researchers, scientists, and drug development professionals. Introduction (s)-3-Amino-3-(3-nitrophenyl)propanoic acid is a β-amino acid derivative containing a nitro-substituted aromatic ring.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
(s)-3-Amino-3-(3-nitrophenyl)propanoic acid is a β-amino acid derivative containing a nitro-substituted aromatic ring. Such compounds are of significant interest in medicinal chemistry and drug development due to their potential as building blocks for peptidomimetics and other bioactive molecules. The precise structural elucidation through spectroscopic methods is a critical step in its synthesis, characterization, and application in further research. This guide outlines the key spectroscopic techniques and experimental protocols required for a thorough analysis.
The following tables are structured to present the expected spectroscopic data for (s)-3-Amino-3-(3-nitrophenyl)propanoic acid. Note: Specific experimental data is not publicly available and these tables serve as a template for data presentation.
Table 1: ¹H NMR Data
Chemical Shift (δ) ppm
Multiplicity
Coupling Constant (J) Hz
Integration
Assignment
Aromatic-H
Aromatic-H
Aromatic-H
Aromatic-H
CH-NH₂
CH₂-COOH
NH₂
COOH
Table 2: ¹³C NMR Data
Chemical Shift (δ) ppm
Assignment
C=O
Aromatic C-NO₂
Aromatic C-H
Aromatic C-H
Aromatic C-H
Aromatic C-CH
Aromatic C-H
CH-NH₂
CH₂-COOH
Table 3: IR Spectroscopy Data
Wavenumber (cm⁻¹)
Intensity
Assignment
O-H stretch (carboxylic acid)
N-H stretch (amine)
C-H stretch (aromatic)
C-H stretch (aliphatic)
C=O stretch (carboxylic acid)
N-O stretch (nitro group)
C=C stretch (aromatic)
C-N stretch
Table 4: Mass Spectrometry Data
m/z
Relative Intensity (%)
Assignment
[M+H]⁺
[M+Na]⁺
Fragment ions
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment). Ensure the sample is fully dissolved.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
¹H NMR Acquisition:
Acquire a one-dimensional proton spectrum.
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
Solvent suppression techniques may be required if using D₂O.
¹³C NMR Acquisition:
Acquire a one-dimensional carbon spectrum with proton decoupling.
Typical parameters: 1024 or more scans, spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the residual solvent peak.
Infrared (IR) Spectroscopy
Sample Preparation:
KBr Pellet Method: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition:
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
Record the sample spectrum over a range of 4000-400 cm⁻¹.
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/organic solvent mixture.
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
Data Acquisition (ESI):
Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).
Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
Typical mass range: 50-500 m/z.
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.
Visualizations
Caption: Chemical structure of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid.
Caption: General workflow for spectroscopic characterization of a chemical compound.
Foundational
Unlocking the Potential of (s)-3-Amino-3-(3-nitrophenyl)propanoic Acid: A Technical Guide for CNS Research
For Researchers, Scientists, and Drug Development Professionals Abstract (s)-3-Amino-3-(3-nitrophenyl)propanoic acid is a chiral β-amino acid derivative that holds considerable potential within the realms of neuropharmac...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
(s)-3-Amino-3-(3-nitrophenyl)propanoic acid is a chiral β-amino acid derivative that holds considerable potential within the realms of neuropharmacology and medicinal chemistry. Its structural resemblance to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), coupled with the presence of an electron-withdrawing nitro group on the phenyl ring, suggests a rich, yet largely unexplored, pharmacological landscape. This technical guide provides a comprehensive overview of the compound's known attributes and outlines a strategic research framework for elucidating its potential as a modulator of central nervous system (CNS) activity. While direct pharmacological data on its interaction with specific neural targets remains to be published, this document furnishes researchers with the necessary theoretical background, detailed experimental protocols, and structured workflows to systematically investigate its biological activity. The primary focus of this guide is to empower researchers to explore its potential as a GABA analogue, offering a roadmap for its characterization and potential development as a novel therapeutic agent or research tool.
Introduction
(s)-3-Amino-3-(3-nitrophenyl)propanoic acid is recognized as a valuable building block in the synthesis of complex bioactive molecules and peptide-based drugs.[1][2][3] Its utility in neuroscience research is frequently cited, particularly in the context of studying neurotransmitter systems and developing novel therapeutics for neurological disorders.[1] The core structure, a β-phenyl-β-amino acid, is analogous to phenibut (β-phenyl-γ-aminobutyric acid), a known GABA mimetic, suggesting that (s)-3-Amino-3-(3-nitrophenyl)propanoic acid may interact with GABA receptors. The nitro substitution on the phenyl ring further enhances its interest, as this functional group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[4]
Despite its availability and use in synthetic chemistry, there is a conspicuous absence of publicly available data quantifying its direct biological activity. This guide aims to bridge this gap by proposing a systematic approach to characterize its pharmacological profile, with a specific focus on the GABAergic system.
Physicochemical Properties
A summary of the key physicochemical properties of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid is presented in Table 1. This data is essential for experimental design, including solvent selection and concentration calculations.
Proposed Research Workflow for Pharmacological Characterization
Given the absence of published pharmacological data, a structured research workflow is proposed to systematically evaluate the potential of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid as a CNS-active agent. The workflow, depicted in the diagram below, prioritizes the investigation of its interaction with GABA receptors, the most probable target based on its structural characteristics.
Caption: Proposed workflow for pharmacological characterization.
Potential Signaling Pathway Involvement: The GABAergic System
The primary hypothesis for the biological activity of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid is its interaction with the GABAergic system. GABA is the main inhibitory neurotransmitter in the CNS, acting through two major types of receptors: GABA_A and GABA_B.
GABA_A Receptors: These are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.
GABA_B Receptors: These are G-protein coupled receptors that, upon activation, can lead to the opening of potassium channels (resulting in hyperpolarization) and the inhibition of calcium channels (reducing neurotransmitter release).
The diagram below illustrates the canonical signaling pathways for both GABA_A and GABA_B receptors.
Caption: Overview of GABA_A and GABA_B receptor signaling.
Detailed Experimental Protocols
To facilitate the investigation of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid, the following detailed protocols for key in vitro assays are provided.
GABA_A Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity of the test compound for the GABA_A receptor.
Materials:
Test Compound: (s)-3-Amino-3-(3-nitrophenyl)propanoic acid
Radioligand: [³H]-Muscimol (a potent GABA_A agonist)
Non-specific binding control: Unlabeled GABA
Tissue Source: Rat or mouse whole brain membranes
Buffers:
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
Assay Buffer: 50 mM Tris-HCl, pH 7.4
Equipment:
Homogenizer
Centrifuge (capable of >100,000 x g)
Scintillation counter
Glass fiber filters
Procedure:
Membrane Preparation:
Homogenize brain tissue in ice-cold Homogenization Buffer.
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
Centrifuge the supernatant at 100,000 x g for 30 minutes at 4°C.
Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation.
The final pellet is resuspended in Assay Buffer to a protein concentration of 1-2 mg/mL.
Binding Assay:
In a 96-well plate, add in triplicate:
Total Binding: Assay Buffer, [³H]-Muscimol (final concentration ~1-5 nM), and membrane suspension.
Competition Binding: Assay Buffer, [³H]-Muscimol, varying concentrations of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid, and membrane suspension.
Incubate at 4°C for 60 minutes.
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold Assay Buffer.
Quantify the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
Calculate specific binding by subtracting non-specific binding from total binding.
Determine the IC₅₀ value of the test compound from the competition binding data.
Calculate the Ki value using the Cheng-Prusoff equation.
Electrophysiological Assessment of GABA_A Receptor Function
This protocol uses two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes to determine if the test compound acts as an agonist, antagonist, or allosteric modulator of GABA_A receptors.
Materials:
Test Compound: (s)-3-Amino-3-(3-nitrophenyl)propanoic acid
GABA
Xenopus laevis oocytes
cRNA for human GABA_A receptor subunits (e.g., α1, β2, γ2)
Recording Solution: (e.g., ND96)
Equipment:
Microinjection setup
TEVC amplifier and data acquisition system
Procedure:
Oocyte Preparation and Injection:
Harvest and defolliculate Xenopus oocytes.
Inject oocytes with a mixture of cRNAs for the desired GABA_A receptor subunits.
Incubate the oocytes for 2-5 days to allow for receptor expression.
Electrophysiological Recording:
Place an oocyte in the recording chamber and perfuse with Recording Solution.
Clamp the oocyte membrane potential at -70 mV.
Agonist testing: Apply increasing concentrations of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid and record any induced currents.
Antagonist testing: Co-apply a fixed concentration of GABA with increasing concentrations of the test compound to determine if it inhibits the GABA-evoked current.
Modulator testing: Co-apply a low, fixed concentration of GABA (EC₁₀-EC₂₀) with increasing concentrations of the test compound to see if it potentiates or inhibits the GABA-evoked current.
Data Analysis:
For agonists, generate a concentration-response curve and determine the EC₅₀.
For antagonists, determine the IC₅₀.
For modulators, determine the EC₅₀ for potentiation or IC₅₀ for inhibition.
Synthetic and Medicinal Chemistry Applications
Beyond its potential direct pharmacological activity, (s)-3-Amino-3-(3-nitrophenyl)propanoic acid serves as a versatile scaffold for medicinal chemistry campaigns. The nitro group can be readily reduced to an amine, which can then be further functionalized. This allows for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Caption: Synthetic derivatization pathway for SAR studies.
Conclusion
(s)-3-Amino-3-(3-nitrophenyl)propanoic acid represents a promising yet under-investigated molecule in the field of neuroscience and drug discovery. While its utility as a synthetic intermediate is established, its intrinsic pharmacological properties remain to be elucidated. This technical guide provides the foundational knowledge and a clear experimental roadmap for researchers to systematically characterize its biological activity, particularly its potential as a GABAergic modulator. The provided protocols and workflows are intended to catalyze research into this compound, potentially leading to the development of novel research tools or therapeutic leads for a variety of neurological and psychiatric disorders. The scientific community is encouraged to undertake the proposed investigations to unlock the full potential of this intriguing β-amino acid derivative.
The Enigmatic Role of (s)-3-Amino-3-(3-nitrophenyl)propanoic Acid in Neurological Disorders: A Review of a Molecule of Interest
For Immediate Release Shanghai, China – December 28, 2025 – (s)-3-Amino-3-(3-nitrophenyl)propanoic acid, a synthetic amino acid derivative, has garnered attention within the scientific community for its potential applica...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
Shanghai, China – December 28, 2025 – (s)-3-Amino-3-(3-nitrophenyl)propanoic acid, a synthetic amino acid derivative, has garnered attention within the scientific community for its potential applications in neuroscience research and pharmaceutical development. While its utility as a chemical building block is established, a comprehensive understanding of its specific mechanism of action in neurological disorders remains largely uncharted territory in publicly accessible scientific literature. This technical overview consolidates the available information on this compound, highlighting its known applications and the significant gaps in current knowledge.
(s)-3-Amino-3-(3-nitrophenyl)propanoic acid is recognized primarily as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of peptide chemistry.[1][2] Its structure, featuring a chiral center and a nitrophenyl group, makes it a valuable component for creating novel chemical entities with potential therapeutic properties. Researchers in neuropharmacology utilize this compound as a tool to explore neurotransmitter systems and receptor interactions, suggesting a potential, yet undefined, role in modulating neural pathways.[1][2]
A structurally related compound, 3-Nitropropionic acid, is a well-documented mitochondrial toxin used to model neurodegenerative conditions like Huntington's disease.[3] This toxin induces neuronal cell death through energy impairment, excitotoxicity, and oxidative stress. However, it is crucial to emphasize that (s)-3-Amino-3-(3-nitrophenyl)propanoic acid is a distinct chemical entity, and any extrapolation of the toxic mechanisms of 3-Nitropropionic acid to this compound would be speculative without direct experimental evidence.
The current landscape suggests that while (s)-3-Amino-3-(3-nitrophenyl)propanoic acid is a valuable tool for medicinal chemists and drug discovery scientists, its direct therapeutic application and the intricate details of its interaction with the central nervous system are yet to be thoroughly investigated and disclosed in peer-reviewed literature. The potential for this molecule to serve as a scaffold for the development of novel therapeutics for neurological disorders is an area ripe for further exploration.
Chemical and Physical Properties
For researchers and drug development professionals, the fundamental properties of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid are summarized below.
The absence of detailed pharmacological data on (s)-3-Amino-3-(3-nitrophenyl)propanoic acid presents a clear opportunity for future research. Key areas of investigation would include:
Receptor Binding Assays: To identify specific neural receptors with which the compound interacts.
Electrophysiological Studies: To determine its effects on ion channel function and neuronal excitability.
Enzymatic Assays: To screen for any inhibitory or modulatory effects on enzymes implicated in neurological disorders.
In Vivo Studies: To assess its pharmacokinetic profile, blood-brain barrier permeability, and potential efficacy in animal models of neurological diseases.
Such studies are imperative to unlock the therapeutic potential of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid and its derivatives, moving it from a molecule of interest to a candidate for clinical development.
Signaling Pathways and Experimental Workflows
Due to the lack of specific mechanistic data in the public domain, diagrams for signaling pathways and detailed experimental workflows for (s)-3-Amino-3-(3-nitrophenyl)propanoic acid cannot be constructed at this time. The generation of such visualizations is contingent on the availability of primary research data from studies like those outlined in the "Future Directions" section.
Should such data become available, a hypothetical experimental workflow to investigate its neuroprotective effects could be visualized as follows:
Caption: Hypothetical workflow for investigating the neuroprotective effects.
This generalized workflow illustrates the logical progression from initial in vitro screening to more complex in vivo studies, culminating in the analysis and interpretation of data to elucidate the compound's mechanism of action. The specific assays and models would be dependent on the therapeutic area of interest.
Synthesis of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid experimental protocol
Providing a detailed experimental protocol for the synthesis of specific chemical compounds is restricted. However, I can provide a general overview of a common synthetic approach for educational purposes, focusing on th...
Author: BenchChem Technical Support Team. Date: December 2025
Providing a detailed experimental protocol for the synthesis of specific chemical compounds is restricted. However, I can provide a general overview of a common synthetic approach for educational purposes, focusing on the chemical principles and safety considerations involved in the synthesis of similar beta-amino acids. This information is intended for researchers, scientists, and drug development professionals and should be adapted and optimized according to specific laboratory conditions and safety protocols.
Application Note: General Asymmetric Synthesis of β-Amino Acids
Introduction
β-Amino acids are crucial building blocks in the synthesis of various pharmaceuticals and natural products. The development of stereoselective methods for their synthesis is a significant area of research in organic chemistry. One common and effective approach is the asymmetric addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by further transformations. This application note outlines a generalized protocol for such a synthesis, highlighting key steps and considerations.
General Reaction Scheme
A widely used strategy involves the conjugate addition of a nitrogen nucleophile to a chiral α,β-unsaturated precursor. This is often followed by hydrolysis or other deprotection steps to yield the desired β-amino acid.
Experimental Protocol: A Generalized Approach
This protocol describes a representative asymmetric synthesis of a β-amino acid derivative. Note: All procedures should be carried out by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
Step 1: Asymmetric Conjugate Addition
The first key step is the stereoselective addition of a nitrogen source to an α,β-unsaturated ester. This example uses a chiral auxiliary to direct the stereochemistry of the addition.
Reagents and Solvents:
Chiral α,β-unsaturated N-acyloxazolidinone
Benzylamine (or another nitrogen nucleophile)
Lewis acid catalyst (e.g., Yb(OTf)₃)
Anhydrous solvent (e.g., Toluene)
Procedure:
Dissolve the chiral α,β-unsaturated N-acyloxazolidinone in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
Add the Lewis acid catalyst portion-wise, followed by the slow addition of benzylamine.
Stir the reaction mixture at the low temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis and Deprotection
The product from the conjugate addition is then hydrolyzed to remove the chiral auxiliary and deprotected to yield the final β-amino acid.
Reagents and Solvents:
Product from Step 1
Lithium hydroxide (LiOH)
Hydrogen peroxide (H₂O₂)
Aqueous solvent system (e.g., Tetrahydrofuran/Water)
Palladium on carbon (Pd/C) for hydrogenolysis (if using a benzyl protecting group)
Methanol (for hydrogenolysis)
Procedure:
Dissolve the purified product from Step 1 in a mixture of THF and water.
Cool the solution to 0 °C in an ice bath.
Add an aqueous solution of hydrogen peroxide, followed by an aqueous solution of lithium hydroxide.
Stir the mixture at 0 °C for several hours.
Quench the reaction by adding an aqueous solution of sodium sulfite.
Acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the product.
If a benzyl group was used, the resulting protected amino acid is then dissolved in methanol, and Pd/C is added.
The mixture is stirred under a hydrogen atmosphere until the deprotection is complete (monitored by TLC).
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to yield the final β-amino acid.
Data Presentation
The following table represents typical data that would be collected during such a synthesis. The values are illustrative.
Step
Compound
Yield (%)
Diastereomeric Excess (de %)
Enantiomeric Excess (ee %)
Conjugate Addition
Protected β-amino acid derivative
85
>98
N/A
Hydrolysis/Deprotection
Final (s)-β-amino acid
92
N/A
>99
Visualizations
Below is a diagram illustrating the general workflow of the described synthesis.
Caption: Workflow for asymmetric synthesis of β-amino acids.
Application
Chiral Synthesis of (S)-3-Amino-3-(3-nitrophenyl)propanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and protocols for the chiral synthesis of (S)-3-Amino-3-(3-nitrophenyl)propanoic acid, a valuable...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the chiral synthesis of (S)-3-Amino-3-(3-nitrophenyl)propanoic acid, a valuable building block in pharmaceutical research and development. The described methodology focuses on a robust and highly selective three-step synthetic sequence commencing with the preparation of a key intermediate, ethyl (E)-3-acetamido-3-(3-nitrophenyl)acrylate. The cornerstone of this synthesis is the asymmetric hydrogenation of this precursor, catalyzed by a rhodium complex with a chiral phosphine ligand, which establishes the desired (S)-stereochemistry with high fidelity. The final step involves the acidic hydrolysis of the protecting groups to yield the target β-amino acid. This protocol is designed to be a reliable guide for researchers in organic synthesis and medicinal chemistry.
Introduction
(S)-3-Amino-3-(3-nitrophenyl)propanoic acid is a chiral β-amino acid that serves as a crucial intermediate in the synthesis of various biologically active molecules and pharmaceuticals. Its structural motif is found in compounds with potential applications in neuroscience and other therapeutic areas. The precise control of stereochemistry at the β-position is paramount for the desired biological activity and efficacy of the final drug candidates. The following protocols detail a reliable method for the enantioselective synthesis of this compound.
Overall Synthetic Scheme
The synthesis of (S)-3-Amino-3-(3-nitrophenyl)propanoic acid is accomplished through a three-step process as illustrated in the workflow diagram below.
Caption: Synthetic workflow for (S)-3-Amino-3-(3-nitrophenyl)propanoic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl (E)-3-acetamido-3-(3-nitrophenyl)acrylate
This step involves the Erlenmeyer-Plöchl condensation of 3-nitrobenzaldehyde with N-acetylglycine ethyl ester to form the key α,β-unsaturated amino acid precursor.
Materials:
3-Nitrobenzaldehyde
N-Acetylglycine ethyl ester
Acetic anhydride
Sodium acetate (anhydrous)
Toluene
Ethanol
Procedure:
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitrobenzaldehyde (1.0 eq), N-acetylglycine ethyl ester (1.1 eq), and anhydrous sodium acetate (0.8 eq).
Add acetic anhydride (2.5 eq) to the mixture.
Heat the reaction mixture to 100 °C and stir for 2 hours.
After cooling to room temperature, slowly add water to the reaction mixture to quench the excess acetic anhydride.
The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water.
Recrystallize the crude product from ethanol to obtain pure ethyl (E)-3-acetamido-3-(3-nitrophenyl)acrylate as a crystalline solid.
Quantitative Data:
Parameter
Value
Typical Yield
80-90%
Purity (by ¹H NMR)
>98%
Step 2: Asymmetric Hydrogenation to Ethyl N-acetyl-(S)-3-amino-3-(3-nitrophenyl)propanoate
This crucial step establishes the stereocenter via rhodium-catalyzed asymmetric hydrogenation.
To a round-bottom flask containing ethyl N-acetyl-(S)-3-amino-3-(3-nitrophenyl)propanoate (1.0 eq), add 6N hydrochloric acid.
Heat the mixture to reflux (approximately 110 °C) and stir for 6-8 hours.
Monitor the reaction progress by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.
Adjust the pH of the solution to approximately 6-7 with a suitable base (e.g., 2N NaOH) to precipitate the product.
Collect the solid product by vacuum filtration and wash with cold water.
Dry the product under vacuum to yield (S)-3-Amino-3-(3-nitrophenyl)propanoic acid.
Quantitative Data:
Parameter
Value
Typical Yield
85-95%
Purity (by HPLC)
>99%
Final Enantiomeric Excess
>98% (S)
Logical Relationship of Key Steps
The following diagram illustrates the logical progression and the critical transformations in the synthesis.
Caption: Logical flow of the chiral synthesis.
Conclusion
The presented protocols provide a comprehensive and detailed guide for the successful chiral synthesis of (S)-3-Amino-3-(3-nitrophenyl)propanoic acid. The key to this synthesis is the highly efficient and enantioselective rhodium-catalyzed hydrogenation step, which ensures the desired stereochemical outcome. By following these procedures, researchers can reliably produce this important chiral building block for applications in drug discovery and development.
Method
Application Notes and Protocols for the Use of (s)-3-Amino-3-(3-nitrophenyl)propanoic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction (s)-3-Amino-3-(3-nitrophenyl)propanoic acid is a non-proteinogenic β-amino acid that serves as a valuable building block in solid-phase peptide...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(s)-3-Amino-3-(3-nitrophenyl)propanoic acid is a non-proteinogenic β-amino acid that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences can induce specific secondary structures, such as helices and turns, thereby constraining the peptide's conformation. This conformational rigidity can lead to enhanced biological activity, increased metabolic stability, and improved receptor selectivity. The presence of the 3-nitrophenyl group offers a unique functional handle for post-synthetic modifications, such as reduction to an amine, enabling the creation of diverse peptide libraries and the introduction of labels or other functionalities.
These application notes provide a comprehensive guide to the use of Fmoc-(s)-3-Amino-3-(3-nitrophenyl)propanoic acid in Fmoc-based SPPS. Detailed protocols for its incorporation, on-resin modification of the nitro group, and quantitative data are presented to facilitate its use in research and drug development.
Key Features and Applications
The incorporation of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid into peptides offers several advantages:
Conformational Constraint: As a β-amino acid, it can induce stable secondary structures, which is crucial for mimicking or disrupting protein-protein interactions.
Enhanced Stability: Peptides containing β-amino acids often exhibit increased resistance to enzymatic degradation, leading to longer in vivo half-lives.
Chemical Diversity: The nitrophenyl group can be readily reduced to an amino group on the solid support, providing a site for further chemical modifications, such as acylation, alkylation, or conjugation to other molecules.
Drug Discovery: Peptides containing the reduced form, 3-aminophenylalanine, have been explored for their potential as therapeutic agents, including in the development of GPCR ligands.
Data Presentation
Table 1: Physicochemical Properties of Fmoc-(s)-3-Amino-3-(3-nitrophenyl)propanoic Acid
Property
Value
Molecular Formula
C₂₄H₂₀N₂O₆
Molecular Weight
432.43 g/mol
Appearance
White to off-white solid
Purity (HPLC)
≥97%
Storage Conditions
0-8 °C
Table 2: Recommended Coupling Conditions and Expected Outcomes
Coupling Reagent
Activator
Base
Coupling Time (h)
Expected Coupling Efficiency (%)
Notes
HBTU
HOBt
DIPEA
3 - 18
>95
A longer coupling time is generally recommended for β-amino acids.[1]
HATU
HOAt
DIPEA
3 - 18
>95
Can be more effective for sterically hindered couplings.
DIC
OxymaPure
-
3 - 18
>95
A cost-effective option with good performance.
Note: Coupling efficiency can be sequence-dependent and should be monitored using a qualitative test (e.g., Kaiser test) or quantitative methods.
Experimental Protocols
Protocol 1: Incorporation of Fmoc-(s)-3-Amino-3-(3-nitrophenyl)propanoic Acid into a Peptide Sequence
This protocol outlines the manual Fmoc-SPPS procedure for coupling Fmoc-(s)-3-Amino-3-(3-nitrophenyl)propanoic acid to a growing peptide chain on a solid support.
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.
Fmoc Deprotection:
Drain the DMF.
Add the 20% piperidine in DMF solution to the resin.
Agitate for 5 minutes, then drain.
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
Amino Acid Coupling:
In a separate vial, dissolve Fmoc-(s)-3-Amino-3-(3-nitrophenyl)propanoic acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.
Add the activated amino acid solution to the resin.
Agitate the mixture for 3 to 18 hours at room temperature.[1] Due to the nature of β-amino acids, a longer coupling time is recommended to ensure high coupling efficiency.[1]
Monitoring the Coupling Reaction:
Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
If the Kaiser test is positive (blue beads), extend the coupling time or perform a double coupling.
Washing:
Drain the coupling solution.
Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
Protocol 2: On-Resin Reduction of the Nitrophenyl Group
This protocol describes the reduction of the nitro group on the phenyl ring to an amine using stannous chloride (SnCl₂) dihydrate. This reaction is performed on the fully assembled peptide while it is still attached to the solid support.
Materials:
Peptide-resin containing the (s)-3-amino-3-(3-nitrophenyl)propanoic acid residue
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
Reduction Reaction:
Prepare a solution of SnCl₂·2H₂O (10 equivalents relative to resin loading) in DMF.
Add the SnCl₂ solution to the resin.
Agitate the mixture at room temperature for 4-6 hours. The reaction can be monitored by cleaving a small amount of peptide and analyzing by LC-MS.
Washing:
Drain the reaction mixture.
Wash the resin thoroughly with DMF (5 x 1 min) to remove tin salts.
Wash with 10% DIPEA in DMF (3 x 2 min) to neutralize any residual acid and remove complexed tin.
Wash with DMF (5 x 1 min) and DCM (3 x 1 min).
Further Modification or Cleavage: The resin with the newly formed free amine is now ready for further derivatization or for the final cleavage from the solid support.
Visualizations
Caption: Workflow for SPPS incorporation and modification.
Application Notes and Protocols for the Incorporation of (S)-3-Amino-3-(3-nitrophenyl)propanoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction (S)-3-Amino-3-(3-nitrophenyl)propanoic acid, a β-amino acid derivative, is a valuable building block in the synthesis of modified peptides for...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Amino-3-(3-nitrophenyl)propanoic acid, a β-amino acid derivative, is a valuable building block in the synthesis of modified peptides for various therapeutic and research applications. The incorporation of β-amino acids can impart unique conformational constraints and increased resistance to enzymatic degradation compared to their α-amino acid counterparts. The presence of a nitro group on the phenyl ring offers potential for further chemical modification. This document provides detailed application notes and protocols for the efficient coupling of Fmoc-(S)-3-Amino-3-(3-nitrophenyl)propanoic acid in solid-phase peptide synthesis (SPPS).
The primary challenge in coupling this amino acid lies in its nature as a β-amino acid, which can exhibit lower reactivity and steric hindrance compared to α-amino acids. The electron-withdrawing nature of the nitro group may also influence the nucleophilicity of the amino group, potentially requiring more robust coupling strategies. This guide outlines protocols for three common and effective coupling methods: HATU, HBTU/HOBt, and DIC/HOBt, and provides recommendations for optimizing these reactions.
Data Presentation: Comparison of Coupling Methods
The following table summarizes typical quantitative parameters for the coupling of Fmoc-(S)-3-Amino-3-(3-nitrophenyl)propanoic acid using different reagents. It is important to note that optimal conditions can be sequence-dependent, and the data presented here are based on general protocols for sterically hindered and β-amino acids.
Coupling Reagent
Equivalents (AA:Reagent:Base)
Typical Coupling Time
Typical Yield per Step
Crude Purity
Key Considerations
HATU
1 : 0.95 : 2
1 - 4 hours
>95%
High
Highly efficient for hindered amino acids; minimizes racemization.
HBTU/HOBt
1 : 0.95 : 1 : 2
2 - 6 hours
>90%
Good to High
A robust and cost-effective option for many standard and challenging couplings.
DIC/HOBt
1 : 1 : 1
4 - 12 hours
>85%
Moderate to Good
Economical choice, but may require longer reaction times and double coupling for difficult sequences.
Experimental Protocols
The following are detailed protocols for the incorporation of Fmoc-(S)-3-Amino-3-(3-nitrophenyl)propanoic acid using a manual SPPS workflow. These protocols assume a starting resin with a free amino group.
Protocol 1: HATU Mediated Coupling
This protocol is recommended for achieving high coupling efficiency, especially for this sterically demanding β-amino acid.
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
Confirm the presence of a free amine using a qualitative test (e.g., Kaiser test).
Activation of the Amino Acid:
In a separate vial, dissolve Fmoc-(S)-3-Amino-3-(3-nitrophenyl)propanoic acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.
Add DIPEA (6-10 equivalents) to the solution.
Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.
Coupling Reaction:
Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel.
Agitate the mixture for 1-4 hours at room temperature. For this β-amino acid, a longer coupling time is recommended.
Monitor the reaction progress using a qualitative test (e.g., Kaiser test). A negative result indicates complete coupling.
Washing:
Once the coupling is complete, drain the reaction solution.
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.
Protocol 2: HBTU/HOBt Mediated Coupling
A widely used and reliable method suitable for a broad range of amino acids, including those with moderate steric hindrance.
Follow the same procedure as in Protocol 1, step 1.
Activation of the Amino Acid:
In a separate vial, dissolve Fmoc-(S)-3-Amino-3-(3-nitrophenyl)propanoic acid (3-5 equivalents), HBTU (2.9-4.9 equivalents), and HOBt (3-5 equivalents) in DMF.
Add DIPEA (6-10 equivalents) to the mixture.
Allow the solution to pre-activate for 2-5 minutes.
Coupling Reaction:
Add the pre-activated amino acid solution to the deprotected resin.
Agitate the mixture for 2-6 hours at room temperature.
Monitor the reaction for completeness with a qualitative test. If the test remains positive, consider a second coupling.
Washing:
Follow the same procedure as in Protocol 1, step 4.
Protocol 3: DIC/HOBt Mediated Coupling
An economical choice that can be effective, though it may require longer reaction times or double coupling for challenging residues.
Follow the same procedure as in Protocol 1, step 1.
Coupling Reaction:
In a separate vial, dissolve Fmoc-(S)-3-Amino-3-(3-nitrophenyl)propanoic acid (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.
Add this solution to the deprotected resin.
Add DIC (3-5 equivalents) to the reaction vessel.
Agitate the mixture for 4-12 hours at room temperature. Due to the slower nature of this coupling method, an extended reaction time is often necessary.
Monitor the reaction for completeness. A double coupling (repeating step 2) may be required if the initial coupling is incomplete.
Washing:
Follow the same procedure as in Protocol 1, step 4.
Mandatory Visualizations
Caption: General workflow for peptide coupling in SPPS.
Caption: Simplified mechanism of HATU-mediated coupling.
Method
Application Notes and Protocols for the Synthesis of β-Peptides using (S)-3-Amino-3-(3-nitrophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed guide for the synthesis of β-peptides incorporating the non-proteinogenic amino acid (S)-3-Amino-3-(3-nitrophenyl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of β-peptides incorporating the non-proteinogenic amino acid (S)-3-Amino-3-(3-nitrophenyl)propanoic acid. The protocols outlined below are based on established principles of solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry.
The inclusion of β-amino acids, such as (S)-3-Amino-3-(3-nitrophenyl)propanoic acid, into peptide sequences is a valuable strategy in drug discovery and development. These modified peptides often exhibit enhanced proteolytic stability and can adopt unique secondary structures, leading to novel biological activities. The 3-nitrophenyl moiety offers a site for further chemical modification, expanding the potential for creating diverse peptide libraries.
Data Presentation
The following tables summarize typical reagents, conditions, and expected outcomes for the solid-phase synthesis of β-peptides containing (S)-3-Amino-3-(3-nitrophenyl)propanoic acid. Please note that optimal conditions may vary depending on the specific peptide sequence and should be determined empirically.
Table 1: Key Reagents and Solvents for Fmoc-SPPS
Reagent/Solvent
Purpose
Recommended Grade
Rink Amide MBHA Resin
Solid support for C-terminal amide peptides
100-200 mesh, ~0.5 mmol/g loading
Fmoc-(S)-3-Amino-3-(3-nitrophenyl)propanoic acid
β-amino acid building block
Peptide synthesis grade
Standard Fmoc-α-amino acids
Building blocks for the peptide chain
Peptide synthesis grade
N,N-Dimethylformamide (DMF)
Primary solvent for washing and reactions
Peptide synthesis grade, amine-free
Dichloromethane (DCM)
Solvent for washing and resin swelling
Peptide synthesis grade
Piperidine
Reagent for Fmoc deprotection
Sequencing grade
N,N'-Diisopropylethylamine (DIEA)
Base for coupling reactions
Peptide synthesis grade
HBTU, HATU, or DIC
Coupling reagents
Peptide synthesis grade
HOBt or Oxyma
Racemization suppressants
Peptide synthesis grade
Trifluoroacetic acid (TFA)
Reagent for cleavage from resin
Reagent grade
Triisopropylsilane (TIS)
Scavenger for cleavage
Reagent grade
Water
Scavenger for cleavage
HPLC grade
Diethyl ether
For precipitation of crude peptide
Anhydrous
Table 2: Typical Parameters for a Single Coupling Cycle
Step
Reagent/Solvent
Time
Equivalents (relative to resin loading)
Resin Swelling
DMF
30-60 min
-
Fmoc Deprotection
20% Piperidine in DMF
2 x 10 min
-
Washing
DMF
5 x 1 min
-
Amino Acid Coupling
Fmoc-amino acid, Coupling Reagent, DIEA in DMF
1-4 hours
3-5 (AA), 2.9-4.9 (Coupling Reagent), 6-10 (DIEA)
Washing
DMF, DCM
3 x 1 min each
-
Table 3: Expected Yield and Purity of a Model β-Peptide
Synthesis Protocol
Crude Yield (%)
Purity after Purification (%)
Manual Synthesis
60-80
>95
Microwave-Assisted
40-70
>95
Automated Synthesizer
50-75
>95
Note: Yields and purity are sequence-dependent and can be influenced by the efficiency of each coupling and deprotection step. The values presented are typical for short to medium-length peptides.[1]
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of a β-peptide incorporating (S)-3-Amino-3-(3-nitrophenyl)propanoic acid.
Protocol 1: Resin Preparation and Swelling
Place the desired amount of Rink Amide MBHA resin (e.g., 100 mg, 0.05 mmol based on 0.5 mmol/g loading) into a fritted reaction vessel.
Add enough DMF to cover the resin completely.
Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation (e.g., on a shaker or with manual swirling).
After swelling, drain the DMF.
Protocol 2: First Amino Acid Loading (if starting with an unloaded resin)
This protocol assumes the use of a pre-loaded resin is not available. If using a pre-loaded resin, proceed to Protocol 3.
Initial Fmoc Deprotection: If the resin is Fmoc-protected, add a 20% solution of piperidine in DMF to the swollen resin. Agitate for 20 minutes, then drain. Wash the resin thoroughly with DMF (3x) and DCM (3x).[2]
Amino Acid Activation: In a separate vial, dissolve 3-5 equivalents of the first Fmoc-protected amino acid and 2.9-4.9 equivalents of a coupling reagent (e.g., HBTU) in DMF. Add 6-10 equivalents of DIEA to the solution and mix for 1-2 minutes to pre-activate.[2]
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
Capping (Optional but Recommended): To block any unreacted amino groups, add a solution of 5% acetic anhydride and 5% DIEA in DMF to the resin. Agitate for 15-30 minutes. Drain and wash the resin with DMF (3x) and DCM (3x).
Protocol 3: Peptide Chain Elongation Cycle
This cycle is repeated for each amino acid to be added to the peptide chain.
Fmoc Deprotection:
Add a 20% solution of piperidine in DMF to the resin.
Agitate for 10 minutes. Drain the solution.
Repeat the piperidine treatment for another 10 minutes and drain.
Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.[3]
Amino Acid Coupling (for standard α-amino acids):
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid, 2.9 equivalents of HBTU, and 6 equivalents of DIEA in DMF.
Pre-activate for 1-2 minutes.
Add the activated amino acid solution to the deprotected resin.
Due to potential steric hindrance, using a more efficient coupling reagent like HATU is recommended.
In a separate vial, dissolve 3 equivalents of Fmoc-(S)-3-Amino-3-(3-nitrophenyl)propanoic acid, 2.9 equivalents of HATU, and 6 equivalents of DIEA in DMF.
Pre-activate for 1-2 minutes.
Add the activated amino acid solution to the deprotected resin.
Agitate for 2-4 hours at room temperature. A longer coupling time may be necessary to ensure complete reaction.
Wash the resin with DMF (3x) and DCM (3x).
Monitoring the Coupling Reaction (Optional):
Perform a qualitative Kaiser test on a small sample of resin beads. A blue color indicates incomplete coupling, and the coupling step should be repeated with fresh reagents. A yellow or colorless result indicates a successful coupling.
Protocol 4: Cleavage and Deprotection
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
Prepare a cleavage cocktail. A standard cocktail is Reagent K: 95% TFA, 2.5% TIS, 2.5% water.[3]
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
Agitate the mixture at room temperature for 2-3 hours.
Filter the resin and collect the filtrate containing the cleaved peptide.
Wash the resin with a small amount of fresh TFA and combine the filtrates.
Protocol 5: Peptide Precipitation and Purification
Precipitate the crude peptide by adding the TFA filtrate to a 5-10 fold excess of cold diethyl ether.
Centrifuge the mixture to pellet the peptide and decant the ether.
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.
Dry the crude peptide under vacuum.
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS) to confirm its identity and purity.
Visualizations
Diagram 1: General Workflow for Solid-Phase Peptide Synthesis
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Diagram 2: Key Steps in the HATU-Mediated Coupling Reaction
Application Notes and Protocols: (s)-3-Amino-3-(3-nitrophenyl)propanoic acid as a Versatile Building Block for Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals Introduction (s)-3-Amino-3-(3-nitrophenyl)propanoic acid is a chiral β-amino acid derivative that has garnered significant interest in medicinal chemistry a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(s)-3-Amino-3-(3-nitrophenyl)propanoic acid is a chiral β-amino acid derivative that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a reactive nitrophenyl group and a β-amino acid scaffold, make it a valuable building block for the synthesis of a diverse range of bioactive molecules.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in the development of therapeutic agents, with a focus on its application in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and as a scaffold for neuroprotective agents.
The presence of the nitrophenyl moiety enhances the chemical reactivity of the molecule, providing a handle for further functionalization through various chemical transformations.[3] Furthermore, the β-amino acid structure can impart favorable pharmacokinetic properties to drug candidates, such as increased metabolic stability compared to their α-amino acid counterparts.
I. Application in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[4][5] Inhibition of DPP-4 prolongs the action of incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-4 an attractive target for the management of type 2 diabetes. The β-amino acid scaffold is a key feature of several potent DPP-4 inhibitors, including the blockbuster drug Sitagliptin.[4][6]
A. Rationale for Use
(s)-3-Amino-3-(3-nitrophenyl)propanoic acid serves as a crucial starting material for the synthesis of peptidomimetic DPP-4 inhibitors. The amine and carboxylic acid functionalities allow for its incorporation into peptide-like structures, while the nitrophenyl ring can be modified to interact with specific pockets within the DPP-4 active site, thereby enhancing binding affinity and selectivity.
B. Quantitative Data: In Vitro DPP-4 Inhibition
While specific data for a marketed drug directly synthesized from (s)-3-Amino-3-(3-nitrophenyl)propanoic acid is not publicly available, the following table represents typical inhibitory activities of experimental DPP-4 inhibitors incorporating a similar β-amino acid scaffold.
Note: Data for Analogs 1-3 are representative and for illustrative purposes.
C. Experimental Protocol: Synthesis of a DPP-4 Inhibitor Intermediate
This protocol describes the synthesis of an N-Boc protected derivative of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid, a key intermediate for peptide coupling reactions.
Materials:
(s)-3-Amino-3-(3-nitrophenyl)propanoic acid
Di-tert-butyl dicarbonate (Boc)₂O
Sodium bicarbonate (NaHCO₃)
Dioxane
Water
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Rotary evaporator
Magnetic stirrer
Procedure:
Dissolve (s)-3-Amino-3-(3-nitrophenyl)propanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.
Cool the reaction mixture to 0 °C in an ice bath.
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes.
Allow the reaction to warm to room temperature and stir overnight.
Remove the dioxane under reduced pressure using a rotary evaporator.
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
Acidify the aqueous layer to pH 2-3 with 1N HCl.
Extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the filtrate under reduced pressure to yield the N-Boc protected product.
D. Experimental Protocol: In Vitro DPP-4 Inhibition Assay
This fluorometric assay measures the ability of a test compound to inhibit the enzymatic activity of DPP-4.[2][7][8][9]
Prepare serial dilutions of the test compounds and Sitagliptin in DMSO.
In a 96-well plate, add 2 µL of the compound dilutions. For the enzyme control and blank wells, add 2 µL of DMSO.
Add 48 µL of human recombinant DPP-4 solution (e.g., 1.73 mU/mL in assay buffer) to all wells except the blank. Add 48 µL of assay buffer to the blank wells.
Incubate the plate at 37 °C for 10 minutes.
Initiate the reaction by adding 50 µL of the DPP-4 substrate solution (e.g., 200 µM Gly-Pro-AMC in assay buffer) to all wells.
Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm in kinetic mode for 30 minutes at 37 °C.
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
Determine the percent inhibition for each compound concentration relative to the enzyme control.
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Workflow for DPP-4 inhibition assay.
II. Application in the Development of Neuroprotective Agents
The unique structure of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid also makes it a promising scaffold for the development of neuroprotective agents.[1][2] The β-amino acid backbone can be incorporated into peptidomimetics designed to interfere with protein-protein interactions implicated in neurodegenerative diseases. The nitrophenyl group can be utilized as a pharmacophore or as a reactive handle for conjugation to other neuroactive molecules.
A. Rationale for Use
Derivatives of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid can be designed to target various pathways involved in neurodegeneration, such as excitotoxicity, oxidative stress, and apoptosis. The ability to readily modify the phenyl ring allows for the fine-tuning of properties like blood-brain barrier permeability and target engagement.
B. Experimental Protocol: Synthesis of a Neuroprotective Agent Candidate
This protocol outlines a general procedure for coupling the N-Boc protected (s)-3-Amino-3-(3-nitrophenyl)propanoic acid with a primary amine, a common step in building more complex neuroprotective molecules.
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Hydroxybenzotriazole (HOBt)
N,N-Dimethylformamide (DMF)
Dichloromethane (DCM)
Saturated sodium bicarbonate solution
1N HCl
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Dissolve N-Boc-(s)-3-Amino-3-(3-nitrophenyl)propanoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
Add the primary amine (1.1 eq) to the solution.
Cool the mixture to 0 °C and add DCC or EDC (1.1 eq).
Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).
Dilute the filtrate with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
C. Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol describes a method to assess the neuroprotective effects of a test compound against glutamate-induced excitotoxicity in the human neuroblastoma SH-SY5Y cell line.[1][10][11][12][13]
Materials:
SH-SY5Y human neuroblastoma cells
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
Glutamate
Test compound (dissolved in a suitable solvent, e.g., DMSO)
Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight in a CO₂ incubator.
Pre-treat the cells with various concentrations of the test compound for 2 hours. Include a vehicle control (solvent only).
Induce excitotoxicity by adding glutamate to a final concentration of 40 mM to all wells except the control group.
Incubate the plates for 24 hours at 37 °C in a CO₂ incubator.
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate cell viability as a percentage of the control group (untreated cells).
Determine the EC50 value of the test compound for neuroprotection.
Potential neuroprotective mechanisms.
III. Conclusion
(s)-3-Amino-3-(3-nitrophenyl)propanoic acid is a highly versatile and valuable building block in the design and synthesis of novel therapeutic agents. Its incorporation into molecules targeting enzymes like DPP-4 or pathways involved in neurodegeneration offers a promising strategy for the development of new drugs. The provided protocols serve as a foundation for researchers to explore the potential of this compound in their drug discovery programs. Further derivatization of the nitrophenyl group can lead to the generation of compound libraries with diverse pharmacological activities, paving the way for the identification of new lead compounds.
Application Notes and Protocols: Fmoc and Boc Protection of (S)-3-Amino-3-(3-nitrophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the N-terminal protection of (S)-3-Amino-3-(3-nitrophenyl)propanoic acid us...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-terminal protection of (S)-3-Amino-3-(3-nitrophenyl)propanoic acid using either the fluorenylmethyloxycarbonyl (Fmoc) or the tert-butyloxycarbonyl (Boc) protecting group. These protocols are essential for the incorporation of this non-canonical amino acid into peptide chains during solid-phase or solution-phase peptide synthesis, a critical step in the development of novel peptide-based therapeutics and research tools.
Introduction
(S)-3-Amino-3-(3-nitrophenyl)propanoic acid is a valuable building block in medicinal chemistry. The presence of the nitro group on the phenyl ring offers a site for further chemical modification and can influence the conformational properties and biological activity of the resulting peptides. The protection of the amino group is a prerequisite for its use in peptide synthesis to prevent unwanted side reactions and ensure the correct peptide sequence. The choice between Fmoc and Boc protection depends on the overall synthetic strategy, particularly the chemistry used for peptide assembly and the desired cleavage conditions.
Data Presentation: Comparison of Fmoc and Boc Protection Strategies
The following table summarizes the key quantitative and qualitative aspects of the Fmoc and Boc protection reactions for (S)-3-Amino-3-(3-nitrophenyl)propanoic acid, based on established general procedures for similar amino acids.
Parameter
Fmoc Protection
Boc Protection
Protecting Group
9-Fluorenylmethyloxycarbonyl
tert-Butyloxycarbonyl
Reagent
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
Di-tert-butyl dicarbonate ((Boc)₂O)
Typical Base
Sodium Bicarbonate (NaHCO₃) or Triethylamine (TEA)
Sodium Hydroxide (NaOH) or Triethylamine (TEA)
Typical Solvent
Dioxane/Water or Acetone/Water
Dioxane/Water or THF/Water
Reaction Temperature
0°C to Room Temperature
0°C to Room Temperature
Typical Reaction Time
4-12 hours
12-24 hours
Estimated Yield
80-95%
75-90%
Purification Method
Acidification followed by extraction and recrystallization
Acidification followed by extraction and chromatography
Cleavage Condition
Basic (e.g., 20% piperidine in DMF)
Acidic (e.g., Trifluoroacetic acid (TFA))
Experimental Protocols
Protocol 1: Fmoc Protection of (S)-3-Amino-3-(3-nitrophenyl)propanoic acid
This protocol describes the procedure for the synthesis of (S)-N-Fmoc-3-amino-3-(3-nitrophenyl)propanoic acid.
Materials:
(S)-3-Amino-3-(3-nitrophenyl)propanoic acid
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
Sodium bicarbonate (NaHCO₃)
1,4-Dioxane
Deionized Water
Ethyl acetate
Hexane
1 M Hydrochloric acid (HCl)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask
Magnetic stirrer
Ice bath
Separatory funnel
Rotary evaporator
Procedure:
In a 250 mL round-bottom flask, dissolve (S)-3-Amino-3-(3-nitrophenyl)propanoic acid (1.0 eq) in a mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate.
Cool the stirred solution to 0°C in an ice bath.
In a separate flask, dissolve Fmoc-Cl (1.1 eq) in 1,4-dioxane.
Add the Fmoc-Cl solution dropwise to the amino acid solution over a period of 30 minutes, maintaining the temperature at 0°C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-8 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, pour the mixture into ice-cold water and acidify to pH 2 with 1 M HCl. A white precipitate should form.
Extract the aqueous layer three times with ethyl acetate.
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Recrystallize the crude product from an ethyl acetate/hexane solvent system to yield pure (S)-N-Fmoc-3-amino-3-(3-nitrophenyl)propanoic acid as a white solid.
Protocol 2: Boc Protection of (S)-3-Amino-3-(3-nitrophenyl)propanoic acid
This protocol details the synthesis of (S)-N-Boc-3-amino-3-(3-nitrophenyl)propanoic acid.
Materials:
(S)-3-Amino-3-(3-nitrophenyl)propanoic acid
Di-tert-butyl dicarbonate ((Boc)₂O)
Sodium hydroxide (NaOH)
1,4-Dioxane
Deionized Water
Ethyl acetate
Saturated aqueous sodium bicarbonate solution
1 M Hydrochloric acid (HCl)
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer
Ice bath
Separatory funnel
Rotary evaporator
Silica gel for column chromatography
Procedure:
In a 250 mL round-bottom flask, dissolve (S)-3-Amino-3-(3-nitrophenyl)propanoic acid (1.0 eq) in a mixture of 1,4-dioxane and 1 M aqueous sodium hydroxide solution.
Cool the solution to 0°C in an ice bath with vigorous stirring.
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) to the reaction mixture.
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
Monitor the reaction progress by TLC.
After completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.
Cool the aqueous layer in an ice bath and carefully acidify to pH 3 with 1 M HCl.
Extract the product into ethyl acetate (3 x volumes).
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure (S)-N-Boc-3-amino-3-(3-nitrophenyl)propanoic acid.
Visualizations
The following diagrams illustrate the chemical reactions and a general experimental workflow.
Caption: Fmoc protection of (S)-3-Amino-3-(3-nitrophenyl)propanoic acid.
Caption: Boc protection of (S)-3-Amino-3-(3-nitrophenyl)propanoic acid.
Caption: General experimental workflow for amino acid protection.
Application
Application Notes and Protocols for Studying Neurotransmitter Systems in Neuroscience Research
Introduction The study of neurotransmitter systems is fundamental to understanding the complexities of brain function in both healthy and diseased states. Neurotransmitters are the chemical messengers that facilitate com...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
The study of neurotransmitter systems is fundamental to understanding the complexities of brain function in both healthy and diseased states. Neurotransmitters are the chemical messengers that facilitate communication between neurons, playing critical roles in processes ranging from motor control and cognition to mood and emotion.[1][2] Dysregulation of these systems is implicated in a wide array of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, depression, and addiction.[3] This document provides detailed application notes and protocols for several key techniques used by researchers, scientists, and drug development professionals to investigate neurotransmitter dynamics. The methodologies covered include in vivo microdialysis, fast-scan cyclic voltammetry (FSCV), optogenetics, calcium imaging, and neurotransmitter receptor binding assays. Each section includes an overview of the technique, a detailed experimental protocol, representative data presented in tabular format, and visualizations of workflows and signaling pathways to facilitate comprehension and implementation.
In Vivo Microdialysis for Measuring Neurotransmitter Release
Application Note: In vivo microdialysis is a powerful technique for sampling the extracellular fluid of specific brain regions in freely moving animals, offering real-time insights into neurochemical fluctuations.[3] It is widely used to measure basal and stimulated levels of various neurotransmitters, such as dopamine, serotonin, norepinephrine, glutamate, and GABA, as well as their metabolites.[4] This method is particularly valuable for assessing the effects of pharmacological agents, behavioral tasks, or pathological conditions on neurotransmitter dynamics.[4][5] The technique involves implanting a microdialysis probe with a semipermeable membrane into a target brain region.[6] A physiological solution (perfusate) is slowly pumped through the probe, allowing extracellular molecules to diffuse across the membrane down their concentration gradient into the perfusate, which is then collected as dialysate for analysis, typically by High-Performance Liquid Chromatography (HPLC).[6][7]
The following table summarizes representative data from an in vivo microdialysis experiment measuring the effect of the D2 receptor antagonist, thioproperazine, on dopamine (DA) release in the rodent striatum.[3]
Time Point
Treatment
Striatal Dopamine (% of Baseline)
-60 to 0 min
Baseline (Vehicle)
100 ± 5
0 to 60 min
Thioproperazine (1 mg/kg, i.p.)
150 ± 12
60 to 120 min
Thioproperazine (1 mg/kg, i.p.)
225 ± 20
120 to 180 min
Thioproperazine (1 mg/kg, i.p.)
180 ± 15
Data are presented as mean ± SEM.
Experimental Workflow and Signaling Pathway
In Vivo Microdialysis Experimental Workflow Diagram.
Dopamine D2 Autoreceptor Antagonism Pathway.
Protocol: In Vivo Microdialysis
Probe Construction and Implantation:
Fabricate or obtain commercial microdialysis probes with a suitable molecular weight cutoff (e.g., 20 kDa).[6]
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
Implant the guide cannula targeting the brain region of interest (e.g., striatum) using precise coordinates.
Secure the cannula assembly with dental cement and allow the animal to recover for several days.[8]
Microdialysis Experiment:
On the day of the experiment, insert the microdialysis probe through the guide cannula.
Connect the probe inlet to a syringe pump and the outlet to a fraction collector.
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[9]
Allow for a stabilization period (e.g., 1-2 hours) for the probe and tissue to equilibrate.
Sample Collection and Analysis:
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline.
Administer the pharmacological agent (e.g., thioproperazine) via the desired route (e.g., intraperitoneal injection).[3]
Continue collecting dialysate samples for the duration of the experiment.
Analyze the collected samples immediately or store them at -80°C.
Quantify neurotransmitter concentrations using HPLC with electrochemical detection (HPLC-ECD).[8]
Data Analysis:
Calculate the average neurotransmitter concentration from the baseline samples.
Express the post-treatment concentrations as a percentage of the baseline average for each animal.
Perform statistical analysis to determine the significance of any observed changes.
Fast-Scan Cyclic Voltammetry (FSCV) for Sub-Second Neurotransmitter Detection
Application Note: Fast-scan cyclic voltammetry (FSCV) is an electrochemical technique that enables the detection of electroactive neurotransmitters, such as dopamine and serotonin, with sub-second temporal resolution.[10][11] This high temporal resolution makes FSCV ideal for studying the rapid dynamics of neurotransmitter release and reuptake that occur during physiological processes.[10] The method utilizes a carbon-fiber microelectrode implanted in the brain tissue. A triangular voltage waveform is applied to the electrode at a high scan rate (e.g., 400 V/s) and frequency (e.g., 10 Hz).[12][13] When the applied potential reaches the oxidation potential of the target neurotransmitter, it is oxidized, generating a measurable current that is proportional to its concentration.[14] FSCV can be performed in vivo, ex vivo in brain slices, or in vitro.[13][14]
The table below shows typical parameters for dopamine release and uptake in the nucleus accumbens of a rodent brain slice, measured using FSCV following electrical stimulation.
Parameter
Value
Unit
Peak Dopamine Concentration
1.2 ± 0.2
µM
Time to Peak (Tmax)
0.5 ± 0.1
s
Uptake Rate (Vmax)
2.5 ± 0.4
µM/s
Tau (τ)
0.8 ± 0.1
s
Data represent typical values and may vary based on experimental conditions.
Experimental Workflow and Principles
Fast-Scan Cyclic Voltammetry Workflow Diagram.
Electrochemical Principle of Dopamine Detection by FSCV.
Protocol: Ex Vivo FSCV in Rodent Brain Slices
Electrode and Slice Preparation:
Fabricate carbon-fiber microelectrodes or use commercially available ones.
Prepare acute rodent brain slices (e.g., 300 µm thick) containing the region of interest (e.g., nucleus accumbens) using a vibratome.
Allow slices to recover in oxygenated aCSF for at least 1 hour.[10]
FSCV Recording Setup:
Transfer a brain slice to a recording chamber continuously perfused with heated (32-34°C), oxygenated aCSF.
Using micromanipulators, position the carbon-fiber microelectrode and a bipolar stimulating electrode in the target region.[10]
Data Acquisition:
Apply the FSCV triangular waveform (e.g., from -0.4 V to +1.3 V and back, at 400 V/s, repeated every 100 ms).[12]
Deliver a brief electrical stimulus (e.g., single pulse, 400 µA, 2 ms) to evoke neurotransmitter release.
Record the resulting current changes. Background current is digitally subtracted from the signal.[12]
Calibration and Analysis:
After the experiment, calibrate the electrode by exposing it to known concentrations of the neurotransmitter (e.g., dopamine) to convert the measured current into concentration.
Analyze the resulting concentration vs. time profiles to determine key parameters like peak concentration, rate of release, and rate of uptake.
Optogenetics for Precise Neuronal Control
Application Note: Optogenetics is a revolutionary technique that combines genetic and optical methods to control the activity of specific neurons with millisecond precision.[15][16] This is achieved by introducing genes encoding light-sensitive microbial opsins (e.g., Channelrhodopsin-2 for activation, Halorhodopsin for inhibition) into a targeted population of neurons.[15][17] When these neurons are illuminated with light of a specific wavelength, the opsins are activated, leading to either depolarization (neuronal firing) or hyperpolarization (silencing) of the cell.[16][18] This technique allows researchers to establish causal relationships between the activity of a specific neural circuit and a particular behavior or physiological response, including neurotransmitter release.[17]
The following table presents data comparing dopamine release in the nucleus accumbens evoked by either electrical stimulation or optogenetic stimulation of dopamine neurons in the ventral tegmental area (VTA).
Stimulation Method
Peak Dopamine [DA] (µM)
Release per Pulse (nM)
Electrical Stimulation
1.5 ± 0.3
35 ± 5
Optogenetic Stimulation (ChR2)
1.1 ± 0.2
28 ± 4
Data are representative and highlight the ability of optogenetics to evoke physiologically relevant neurotransmitter release.
Experimental Workflow and Logic
Optogenetics Experimental Workflow Diagram.
Principle of Optogenetic Neuronal Activation.
Protocol: Optogenetic Stimulation of Dopamine Neurons
Viral Vector Delivery:
Obtain or produce an adeno-associated virus (AAV) containing the gene for a light-sensitive opsin (e.g., ChR2) under the control of a cell-type-specific promoter (e.g., tyrosine hydroxylase, TH, for dopamine neurons).
Anesthetize the animal and use a stereotaxic frame to inject the virus into the VTA.[17]
Optical Fiber Implantation:
In the same surgery, implant an optical fiber cannula just above the VTA.
Secure the implant with dental cement and allow the animal to recover.
Wait 2-4 weeks for robust expression of the opsin in the target neurons.[17]
Stimulation and Measurement:
For behavioral experiments, connect the implanted fiber to a laser via a patch cord. Deliver light pulses and observe behavioral changes.[17]
To measure neurotransmitter release, anesthetize the animal (or use a brain slice preparation) and implant an FSCV electrode in a downstream target region (e.g., nucleus accumbens).
Deliver pulses of blue light (for ChR2) through the optical fiber to stimulate dopamine neurons while simultaneously recording dopamine release with FSCV.
Calcium Imaging in Neurotransmitter Research
Application Note: Calcium imaging is a widely used technique to monitor the activity of large populations of neurons or astrocytes.[19][20] Since intracellular calcium concentration ([Ca²⁺]i) increases dramatically when a neuron fires an action potential, calcium levels serve as a reliable proxy for neuronal activity.[21] The method relies on fluorescent indicators that change their intensity upon binding to Ca²⁺.[21][22] These indicators can be synthetic dyes (e.g., Fura-2, Fluo-4) loaded into cells or genetically encoded calcium indicators (GECIs) like GCaMP, which can be targeted to specific cell types.[22][23] By imaging these fluorescence changes with a microscope, researchers can visualize the activity of individual cells and entire networks, providing insights into how neurotransmitter systems modulate neural circuit function.[19]
Quantitative Data: Astrocyte Calcium Events
The table below shows data from a calcium imaging experiment in hippocampal astrocytes, demonstrating the effect of neurotransmitter receptor antagonists on spontaneous calcium activity.
Condition
Frequency of Ca²⁺ Events (events/min)
Amplitude of Ca²⁺ Events (ΔF/F₀)
Control (aCSF)
5.2 ± 0.6
1.5 ± 0.2
With Antagonist Cocktail
1.1 ± 0.3
1.4 ± 0.2
Data (mean ± SEM) indicate that spontaneous astrocyte calcium signaling is largely dependent on neuronal neurotransmitter release.[23]
Experimental Workflow and Principle
Calcium Imaging Experimental Workflow Diagram.
Principle of Activity-Dependent Calcium Imaging.
Protocol: Calcium Imaging in Acute Brain Slices
Indicator Loading:
GECIs: For genetically encoded indicators, inject an AAV expressing GCaMP into the brain region of interest several weeks before the experiment.
Synthetic Dyes: For acute loading, incubate freshly prepared brain slices in oxygenated aCSF containing a membrane-permeant calcium dye (e.g., Fluo-4 AM) for 30-60 minutes.[23]
Imaging Preparation:
Transfer the slice to the recording chamber of a fluorescence microscope (e.g., confocal or two-photon).
Continuously perfuse with oxygenated aCSF.
Image Acquisition:
Locate the target cells expressing the calcium indicator.
Acquire a time-series of images by repeatedly scanning the field of view.
Establish a baseline recording period.
Apply experimental manipulations, such as bath application of a neurotransmitter agonist/antagonist or electrical stimulation, while continuing to record.[23]
Data Analysis:
Correct for any motion artifacts in the image series.
Define regions of interest (ROIs) around individual cell bodies.
Extract the average fluorescence intensity for each ROI in every frame.
Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where F₀ is the baseline fluorescence.[23]
Identify and quantify calcium events based on their amplitude and frequency.
Neurotransmitter Receptor Binding Assays
Application Note: Receptor binding assays are fundamental in vitro techniques used to quantify the interaction between a ligand (like a neurotransmitter or a drug) and its receptor.[24] These assays are crucial in drug discovery for screening compounds and determining their affinity and selectivity for specific neurotransmitter receptors.[25] The most common format is the radioligand binding assay, where a radioactively labeled compound (radioligand) is incubated with a tissue preparation containing the receptor of interest (e.g., brain homogenates or cell membranes expressing the receptor).[25][26] The amount of radioligand bound to the receptor is measured after separating the bound from the free ligand, typically by rapid filtration.[26] Competition binding assays, where a non-labeled compound competes with the radioligand for binding, are used to determine the affinity (Ki) of the unlabeled compound.[27]
Quantitative Data: Dopamine Receptor Binding
The following table shows the binding affinities (Ki) of various antipsychotic drugs for the dopamine D2 receptor, as determined by a competition radioligand binding assay using [³H]spiperone.
Compound
Ki (nM) for D2 Receptor
Haloperidol
1.2
Risperidone
3.5
Olanzapine
11
Clozapine
125
Aripiprazole
0.8
Lower Ki values indicate higher binding affinity. Data are representative from literature.[27]
Experimental Workflow and Principle
Receptor Binding Assay Experimental Workflow.
Principle of Competition Receptor Binding.
Protocol: Competition Radioligand Binding Assay
Receptor Preparation:
Homogenize brain tissue (e.g., striatum for D2 receptors) in ice-cold buffer.
Centrifuge the homogenate to pellet the membranes.
Wash the membrane pellet by resuspension and centrifugation multiple times to remove endogenous ligands.
Resuspend the final pellet in assay buffer and determine the protein concentration.
Binding Assay:
Set up assay tubes containing:
A fixed concentration of the radioligand (e.g., [³H]spiperone at its approximate Kd).
A range of concentrations of the unlabeled competitor drug.
The membrane preparation.
For determining non-specific binding, prepare separate tubes containing a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).
For determining total binding, prepare tubes with only the radioligand and membranes.
Incubation and Filtration:
Incubate the tubes at a specific temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
Terminate the reaction by rapidly filtering the contents of each tube through glass fiber filters using a cell harvester.
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
Quantification and Analysis:
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Calculate specific binding by subtracting non-specific binding from total binding.
Plot the percentage of specific binding as a function of the competitor drug concentration.
Fit the data using non-linear regression to a one-site competition model to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Measuring Nature's Catalysts: Application Notes and Protocols for Biochemical Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals Enzyme activity assays are a cornerstone of biochemical and pharmaceutical research, providing critical insights into enzyme function, kinetics, and inhibit...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Enzyme activity assays are a cornerstone of biochemical and pharmaceutical research, providing critical insights into enzyme function, kinetics, and inhibition.[1] These assays are indispensable for everything from fundamental research into metabolic pathways to high-throughput screening (HTS) in drug discovery.[2][3] This document provides detailed application notes and protocols for three common and versatile enzyme assays: the colorimetric Alkaline Phosphatase (ALP) assay, the colorimetric β-Galactosidase assay, and a luminescence-based kinase assay.
Alkaline Phosphatase (ALP) Activity Assay
Application Note:
Alkaline phosphatase is a hydrolase enzyme responsible for removing phosphate groups from various molecules.[4] Its activity is a key indicator in many diagnostic and research applications.[3] The following protocol utilizes the chromogenic substrate p-nitrophenyl phosphate (pNPP), which is dephosphorylated by ALP to produce p-nitrophenol, a yellow product with a maximum absorbance at 405 nm.[4][5] The rate of p-nitrophenol formation is directly proportional to the ALP activity.[4]
Experimental Protocol:
This protocol is designed for a 96-well plate format.
1. Reagent Preparation:
Assay Buffer: 50 mM Tris-HCl, pH 9.5, containing 5 mM MgCl₂.
pNPP Substrate Solution (10 mM): Dissolve p-nitrophenyl phosphate in the Assay Buffer. Prepare this solution fresh daily and protect it from light.
ALP Enzyme Standard: Prepare a stock solution of a known concentration of alkaline phosphatase in Assay Buffer.
Stop Solution: 3 M NaOH.
2. Assay Procedure:
Prepare a standard curve by serially diluting the ALP Enzyme Standard in Assay Buffer.
Add 50 µL of each standard or sample to the wells of a 96-well plate.
Initiate the reaction by adding 50 µL of the 10 mM pNPP Substrate Solution to each well.
Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction remains within the linear range.
Stop the reaction by adding 50 µL of Stop Solution to each well.
Measure the absorbance at 405 nm using a microplate reader.
Data Presentation:
Table 1: Sample Data for Alkaline Phosphatase Kinetics with pNPP
pNPP Concentration (mM)
Initial Velocity (Absorbance at 405 nm/min)
0.1
0.015
0.25
0.035
0.5
0.060
1.0
0.095
2.5
0.150
5.0
0.180
10.0
0.200
Note: This is example data. Actual results will vary depending on the enzyme source and assay conditions.
Enzyme Kinetics Parameters:
From a Lineweaver-Burk plot of the data, the following kinetic parameters can be determined:
Vmax: The maximum reaction velocity. For a specific Agama agama lizard liver ALP, a Vmax of 1.538 x 10⁻³ µmol/min was reported.[6]
Km (Michaelis constant): The substrate concentration at which the reaction velocity is half of Vmax. For the same lizard ALP, a Km of 2.5 mM was determined.[6] For ALP from E. coli, a Km of 0.0290 mM has been reported.[7]
Troubleshooting:
Low or no signal:
Confirm the pH of the assay buffer is optimal for the specific ALP isozyme (typically pH 9.0-10.5).
Ensure the presence of necessary cofactors like Mg²⁺ and Zn²⁺.
Check for the presence of inhibitors in the sample, such as phosphates or EDTA.
High background:
Ensure the pNPP substrate solution is fresh and has not auto-hydrolyzed.
Run a "no enzyme" control to determine the level of non-enzymatic pNPP hydrolysis.
Visualization:
Caption: Workflow for the Alkaline Phosphatase (ALP) colorimetric assay.
β-Galactosidase Activity Assay
Application Note:
β-Galactosidase is an enzyme that hydrolyzes β-galactosides into monosaccharides. In molecular biology, the lacZ gene, which encodes β-galactosidase, is a widely used reporter gene. This protocol describes a colorimetric assay using o-nitrophenyl-β-D-galactopyranoside (ONPG) as the substrate.[8] β-Galactosidase cleaves ONPG to produce galactose and o-nitrophenol, a yellow product that absorbs light at 420 nm.[8]
Experimental Protocol:
This protocol is suitable for measuring β-galactosidase activity in cell lysates.
1. Reagent Preparation:
Z-Buffer (1X): 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0.
ONPG Solution (4 mg/mL): Dissolve ONPG in Z-Buffer. Prepare fresh before use.
Stop Solution: 1 M Na₂CO₃.
Cell Lysate: Prepare cell lysate according to standard protocols.
2. Assay Procedure:
Add a defined volume of cell lysate (e.g., 10-100 µL) to a microcentrifuge tube.
Add Z-Buffer to a final volume of 1 mL.
Pre-incubate the tubes at 30°C for 5 minutes.
Start the reaction by adding 200 µL of the ONPG solution. Record the start time.
Incubate at 30°C until a faint yellow color develops.
Stop the reaction by adding 500 µL of Stop Solution. Record the stop time.
Centrifuge the tubes to pellet cell debris.
Transfer the supernatant to a cuvette or a 96-well plate and measure the absorbance at 420 nm.
Data Presentation:
Table 2: Sample Time-Course Data for β-Galactosidase Assay
Incubation Time (minutes)
Absorbance at 420 nm
0
0.050
5
0.150
10
0.280
15
0.410
20
0.530
30
0.750
Note: This is example data. The rate of color development will depend on the level of β-galactosidase expression.
Calculation of Enzyme Activity:
β-Galactosidase activity is often expressed in Miller units. The calculation takes into account the reaction time, the volume of the culture, and the cell density (measured by OD₆₀₀).
Troubleshooting:
High background in control samples (no β-galactosidase):
Ensure the ONPG solution is fresh, as it can hydrolyze spontaneously over time.
No color development:
Verify that the cell lysis procedure was effective.
Confirm the presence of β-galactosidase expression in your experimental system.
Visualization:
Caption: Workflow for the β-Galactosidase colorimetric assay.
Luminescence-Based Kinase Assay for Inhibitor Screening
Application Note:
Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of substrate proteins, a process that utilizes ATP. Dysregulation of kinase activity is a hallmark of many diseases, making them prime targets for drug development. Luminescence-based kinase assays, such as the ADP-Glo™ and Kinase-Glo® systems, are widely used for high-throughput screening of kinase inhibitors.[5] The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced, which is converted to a luminescent signal.[5] Conversely, the Kinase-Glo® assay measures the amount of ATP remaining after the kinase reaction; a lower luminescent signal indicates higher kinase activity.
Experimental Protocol (ADP-Glo™ Kinase Assay):
This protocol is designed for a 384-well plate format, suitable for HTS.
1. Reagent Preparation:
Kinase Reaction Buffer: e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.
Kinase and Substrate: Prepare a 2X solution of the purified kinase and its specific substrate in the reaction buffer.
ATP Solution: Prepare a 2X solution of ATP in the reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.
Test Compounds: Prepare serial dilutions of potential inhibitors in an appropriate solvent (e.g., DMSO).
ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions.
2. Assay Procedure:
Dispense 2.5 µL of the test compound dilutions into the wells of a 384-well plate. Include "no inhibitor" and "no enzyme" controls.
Add 2.5 µL of the 2X Kinase/Substrate mix to all wells.
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
Measure luminescence using a plate-reading luminometer.
Data Presentation:
Table 3: Sample Dose-Response Data for a Kinase Inhibitor
Inhibitor Concentration (nM)
Luminescence (RLU)
% Inhibition
0 (No Inhibitor)
850,000
0
1
825,000
2.9
3
750,000
11.8
10
550,000
35.3
30
250,000
70.6
100
50,000
94.1
300
10,000
98.8
1000
5,000
99.4
No Enzyme Control
2,000
100
Note: RLU = Relative Light Units. % Inhibition is calculated relative to the "no inhibitor" and "no enzyme" controls.
Data Analysis:
The % inhibition data is plotted against the logarithm of the inhibitor concentration to generate a dose-response curve. From this curve, the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) can be determined using non-linear regression analysis.
Troubleshooting:
High variability between replicate wells:
Ensure accurate and consistent pipetting, especially with small volumes.
Ensure thorough mixing of reagents in the wells.
Low signal-to-background ratio:
Optimize the enzyme concentration to achieve a robust signal.
Ensure the ATP concentration is appropriate for the assay.
Visualization:
Caption: A generic kinase signaling pathway illustrating the point of intervention for a kinase inhibitor.
Incorporation of Active Agents into Polymers: Application Notes and Protocols for Material Science
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the incorporation of active agents into polymeric matrices for a wide range of material...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the incorporation of active agents into polymeric matrices for a wide range of material science applications, with a particular focus on drug delivery systems. The following sections will cover common physical entrapment and covalent conjugation methods, characterization techniques, and quantitative data to guide researchers in the development of functionalized polymeric materials.
Methods for Incorporating Active Agents
The choice of incorporation method depends on the properties of the active agent, the polymer, and the desired release profile. Physical entrapment is often simpler, while covalent conjugation provides a more stable and controlled attachment.
Physical Entrapment Methods
Physical entrapment involves physically mixing the active agent with the polymer. This can be achieved through various techniques, with solvent casting and electrospinning being two of the most prevalent methods.
Solvent casting is a versatile and widely used technique for preparing thin polymer films with embedded active agents.[1][2][3][4] The process involves dissolving the polymer and the active agent in a common volatile solvent, casting the solution onto a substrate, and then evaporating the solvent to form a solid film.[3][4]
Protocol 1: Solvent Casting for Drug-Loaded Polymer Films
Casting surface (e.g., glass plate, petri dish, Teflon-coated mold)
Scraper or casting knife
Drying oven or vacuum oven
Procedure:
Solution Preparation:
Dissolve the polymer in the chosen solvent to achieve the desired concentration (e.g., 10-20% w/v).
Once the polymer is fully dissolved, add the active agent to the polymer solution and mix until a homogenous solution or suspension is formed. The concentration of the active agent will depend on the desired loading.
Casting:
Pour the prepared solution onto a level casting surface.
Use a scraper or casting knife to spread the solution to a uniform thickness. The thickness of the final film can be controlled by the volume of the solution and the area of the casting surface.
Solvent Evaporation:
Allow the solvent to evaporate in a well-ventilated area or a fume hood. For controlled evaporation and to minimize defects, the casting setup can be covered.
To ensure complete solvent removal, the film can be dried in an oven at a temperature below the boiling point of the solvent and the glass transition temperature of the polymer.[2] Vacuum drying is also an effective method.[3]
Film Recovery:
Once completely dry, carefully peel the film from the casting surface.
The resulting film can be cut into the desired size and shape for further characterization and application.
Workflow for Solvent Casting
Caption: A simple workflow for fabricating drug-loaded polymer films using the solvent casting method.
Electrospinning is a technique that uses an electrical charge to draw very fine fibers from a liquid.[6][7][8][9][10] This method is particularly useful for producing nanofibrous scaffolds that mimic the extracellular matrix, making them ideal for tissue engineering and drug delivery applications.[10]
Protocol 2: Electrospinning for Fabricating Drug-Loaded Nanofibers
Prepare a polymer solution of a suitable concentration and viscosity for electrospinning. This often requires optimization.
Dissolve the active agent in the polymer solution. If the drug and polymer are not soluble in the same solvent, an emulsion can be prepared.[7]
Electrospinning Setup:
Load the polymer solution into the syringe and mount it on the syringe pump.
Position the needle tip at a fixed distance from the grounded collector.
Connect the positive electrode of the high-voltage power supply to the needle and the ground electrode to the collector.
Fiber Formation:
Set the desired flow rate on the syringe pump.
Apply a high voltage (typically 10-30 kV).
As the voltage increases, a Taylor cone will form at the needle tip, and a jet of polymer solution will be ejected towards the collector.[9]
The solvent evaporates during the transit, and solid nanofibers are deposited on the collector.
Nanofiber Mat Collection:
Continue the process until a mat of the desired thickness is obtained.
Carefully remove the nanofiber mat from the collector for further analysis.
Workflow for Electrospinning
Caption: The process flow for producing drug-loaded nanofibers via electrospinning.
Covalent Conjugation
Covalent attachment of active agents to a polymer backbone offers a robust method for creating stable, long-lasting functional materials.[11] Carbodiimide chemistry is a widely used and versatile method for forming amide bonds between a carboxylic acid group on one molecule and a primary amine on another.[11][12]
Protocol 3: Covalent Conjugation of a Small Molecule to a Polymer using EDC/NHS Chemistry
Materials:
Polymer with carboxylic acid or amine functional groups (e.g., Poly(acrylic acid), Chitosan)
Active agent with a primary amine or carboxylic acid group
N-Hydroxysuccinimide (NHS) (optional, to increase efficiency)[11]
Activation Buffer (e.g., MES buffer, pH 4.5-6.0)
Coupling Buffer (e.g., PBS or borate buffer, pH 7.2-8.5)
Quenching solution (e.g., hydroxylamine)
Dialysis membrane or size exclusion chromatography column for purification
Procedure:
Polymer Activation (for carboxylated polymers):
Dissolve the carboxylated polymer in the Activation Buffer.
Add EDC and NHS to the polymer solution. The molar ratio of EDC/NHS to carboxyl groups on the polymer should be optimized, but a 2- to 10-fold molar excess is a common starting point.
Allow the reaction to proceed for 15-30 minutes at room temperature to form a reactive NHS-ester intermediate.[11]
Coupling Reaction:
Dissolve the amine-containing active agent in the Coupling Buffer.
Add the activated polymer solution to the active agent solution.
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
Quenching:
Add a quenching solution to stop the reaction and hydrolyze any unreacted NHS-esters.
Purification:
Purify the polymer-drug conjugate to remove unreacted active agent, EDC, and NHS byproducts. This is typically done by extensive dialysis against a suitable buffer or by size exclusion chromatography.
Characterization:
Confirm the successful conjugation using techniques such as FTIR and NMR spectroscopy.
Signaling Pathway for EDC/NHS Coupling
Caption: Reaction scheme for the covalent conjugation of an amine-containing active agent to a carboxylated polymer using EDC and NHS.
Characterization of Functionalized Polymers
Thorough characterization is essential to ensure the successful incorporation of the active agent and to understand the properties of the resulting material.
Spectroscopic Analysis
Protocol 4: Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy
Purpose: To identify the functional groups present in the polymer and the active agent, and to confirm covalent bond formation.[14][15]
Procedure:
Sample Preparation:
Prepare samples of the pure polymer, the pure active agent, and the functionalized polymer.
For solid samples, prepare KBr pellets or use an ATR-FTIR setup. For films, they can often be analyzed directly.
Data Acquisition:
Acquire the FTIR spectra for each sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
Data Analysis:
Compare the spectrum of the functionalized polymer with those of the pure components.
Look for the appearance of new peaks or shifts in existing peaks that indicate the presence of the active agent and the formation of new chemical bonds (e.g., the appearance of an amide bond peak).[14]
Protocol 5: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To obtain detailed information about the molecular structure of the polymer-drug conjugate and to quantify the amount of conjugated active agent.[15][16][17]
Procedure:
Sample Preparation:
Dissolve the pure polymer, pure active agent, and the purified polymer-drug conjugate in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[16]
Data Acquisition:
Acquire ¹H NMR and/or ¹³C NMR spectra for each sample. For certain active agents, other nuclei like ¹⁹F can be used for analysis.[17]
Data Analysis:
Compare the spectra to identify characteristic peaks of both the polymer and the active agent in the conjugate's spectrum.
The degree of conjugation can be quantified by integrating the signals corresponding to the polymer and the active agent.[17]
Morphological and Size Analysis
Protocol 6: Characterization by Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
Purpose: To visualize the surface morphology and internal structure of the polymeric materials (e.g., films, nanoparticles, nanofibers).
Procedure:
Sample Preparation:
For SEM, mount the sample on a stub and coat it with a conductive material (e.g., gold, palladium).
For TEM, disperse nanoparticles in a solvent and drop-cast onto a TEM grid, or embed and microtome thin sections of larger materials.
Imaging:
Image the samples at various magnifications to observe their morphology, size, and size distribution.
Protocol 7: Characterization by Dynamic Light Scattering (DLS)
Purpose: To determine the hydrodynamic diameter and size distribution of nanoparticles in a suspension.[17]
Procedure:
Sample Preparation:
Disperse the nanoparticles in a suitable solvent (e.g., deionized water). The concentration should be optimized to avoid multiple scattering effects.
Measurement:
Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature.
Perform the measurement to obtain the particle size distribution and polydispersity index (PDI).
Quantitative Analysis of Loading and Release
Drug Loading and Encapsulation Efficiency
The amount of active agent successfully incorporated into the polymer is a critical parameter.
Table 1: Quantitative Data for Drug Loading in PLGA Nanoparticles
Note: "-" indicates data not provided in the cited source.
Protocol 8: Determination of Drug Loading and Encapsulation Efficiency
Sample Preparation:
Accurately weigh a known amount of the drug-loaded polymer.
Dissolve the sample in a suitable solvent to release the entrapped drug.
Quantification:
Quantify the amount of drug in the solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
Calculation:
Drug Loading (%) = (Mass of drug in polymer / Mass of polymer) x 100
Encapsulation Efficiency (%) = (Mass of drug in polymer / Initial mass of drug used) x 100
In Vitro Release Studies
Protocol 9: In Vitro Drug Release from Polymer Matrices
Setup:
Place a known amount of the drug-loaded polymer into a vessel containing a known volume of release medium (e.g., phosphate-buffered saline - PBS, pH 7.4).
Maintain the system at a constant temperature (e.g., 37°C) with constant stirring.
Sampling:
At predetermined time intervals, withdraw a small aliquot of the release medium.
Replace the withdrawn volume with fresh release medium to maintain sink conditions.
Analysis:
Quantify the concentration of the released drug in the collected samples using a suitable analytical method.
Data Presentation:
Plot the cumulative percentage of drug released as a function of time.
Application Notes for Controlled-Release Matrix Tablets
Polymer matrix tablets are a common oral dosage form for achieving sustained or controlled drug release.[23][24][25][26][27] The drug is dispersed within a polymer matrix, and its release is controlled by diffusion through the matrix, erosion of the matrix, or a combination of both.[24]
Key Considerations for Formulation:
Polymer Selection: The choice of polymer is critical. Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) form a gel layer upon contact with aqueous fluids, controlling drug release by diffusion through and erosion of this layer.[24][27] Hydrophobic polymers such as ethylcellulose control release primarily through diffusion through the inert matrix.[26]
Polymer Concentration and Viscosity: Higher polymer concentrations and higher viscosity grades of polymers generally lead to a slower drug release rate.[24]
Drug Solubility: The solubility of the drug in the release medium will influence its release kinetics.
Excipients: Other excipients, such as fillers and binders, can also affect the drug release profile.
General Protocol for Preparing Controlled-Release Matrix Tablets by Direct Compression:
Blending: Blend the active pharmaceutical ingredient (API), the rate-controlling polymer(s), and other excipients (e.g., fillers, lubricants) in a suitable blender until a uniform mixture is obtained.
Compression: Compress the powder blend into tablets using a tablet press. The compression force can influence the tablet hardness and porosity, thereby affecting the drug release rate.[26]
Evaluation: Evaluate the tablets for physical properties such as hardness, friability, weight variation, and drug content uniformity.
Dissolution Testing: Perform in vitro dissolution studies to determine the drug release profile.
Logical Relationship for Matrix Tablet Formulation
Caption: Key factors influencing the formulation and release characteristics of polymer matrix tablets.
Application Notes and Protocols for the Asymmetric Synthesis of Bioactive Molecules Using (s)-3-Amino-3-(3-nitrophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction (s)-3-Amino-3-(3-nitrophenyl)propanoic acid is a non-proteinogenic β-amino acid that serves as a versatile building block in the asymmetric syn...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(s)-3-Amino-3-(3-nitrophenyl)propanoic acid is a non-proteinogenic β-amino acid that serves as a versatile building block in the asymmetric synthesis of bioactive molecules. Its unique structure, featuring a chiral center and a nitrophenyl group, offers opportunities for creating novel peptide-based drugs and other complex organic compounds with enhanced biological activity and stability.[1][2][3] The presence of the β-amino acid structure can impart resistance to enzymatic degradation, a critical attribute for therapeutic peptides.[4] The nitrophenyl moiety not only influences the molecule's overall properties but also provides a reactive handle for further chemical modifications, making it a valuable tool in medicinal chemistry and neuropharmacology research.[1][2][3]
These application notes provide an overview of the utility of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid in the synthesis of bioactive peptides, including detailed experimental protocols for its incorporation using solid-phase peptide synthesis (SPPS) and examples of its application in drug discovery.
Key Applications
The incorporation of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid into peptide sequences is primarily focused on the development of novel therapeutics with improved pharmacological profiles. Key application areas include:
Neuroscience Research: This amino acid is utilized in the study of neurotransmitter systems, synaptic transmission, and plasticity, aiding in the development of new medications for neurological disorders.[1][2]
Drug Development: Its unique structure is valuable for creating peptide-based drugs with specific functionalities, targeting various receptors and enzymes.[5][6]
Enhanced Peptide Stability: As a β-amino acid, it can increase the resistance of peptides to proteolytic degradation, thereby improving their in vivo half-life.[4]
Biochemical Assays: It serves as a tool in assays to measure enzyme activity and receptor interactions, contributing to the elucidation of biochemical pathways.[1][2]
Data Presentation: Bioactive Peptides Incorporating Phenylalanine Derivatives
While specific quantitative data for peptides containing (s)-3-Amino-3-(3-nitrophenyl)propanoic acid is not extensively available in the public domain, the following table presents representative data for bioactive peptides incorporating other phenylalanine derivatives to illustrate the potential impact of such modifications on biological activity. This data can serve as a benchmark for researchers developing novel peptides with (s)-3-Amino-3-(3-nitrophenyl)propanoic acid.
The following protocols describe the manual solid-phase synthesis of a model peptide incorporating Fmoc-(s)-3-Amino-3-(3-nitrophenyl)propanoic acid using the well-established Fmoc/tBu strategy.
Protocol 1: Resin Preparation and Swelling
Place the desired amount of Rink Amide resin (for a C-terminal amide) in a fritted syringe or a specialized solid-phase synthesis vessel.
Add N,N-dimethylformamide (DMF) to the resin until it is fully submerged.
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
After swelling, drain the DMF using vacuum or by opening the stopcock of the vessel.
Protocol 2: Fmoc Deprotection
To the swollen resin, add a 20% solution of piperidine in DMF.
Agitate the mixture for 5 minutes at room temperature.
Drain the deprotection solution.
Repeat the addition of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and dibenzofulvene-piperidine adduct.
Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine. A positive test (blue color) indicates successful Fmoc removal.
Protocol 3: Amino Acid Coupling
This protocol details the coupling of the next Fmoc-protected amino acid, including Fmoc-(s)-3-Amino-3-(3-nitrophenyl)propanoic acid.
In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF.
Add 6 equivalents of a base, typically N,N-diisopropylethylamine (DIPEA), to the amino acid solution.
Allow the activation to proceed for 2-5 minutes at room temperature.
Add the activated amino acid solution to the deprotected peptide-resin.
Agitate the mixture for 1-2 hours at room temperature. For sterically hindered couplings, such as with β-amino acids, the reaction time may need to be extended, or a more potent coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used.
After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).
Perform a colorimetric test (e.g., Kaiser test) to confirm the absence of free primary amines. A negative test (yellow color) indicates a complete coupling reaction.
Protocol 4: Cleavage and Deprotection
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and methanol and dry it under vacuum.
Prepare a cleavage cocktail. A common cocktail for peptides with standard side-chain protecting groups is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
Add the cleavage cocktail to the dried peptide-resin.
Agitate the mixture for 2-3 hours at room temperature.
Filter the resin and collect the filtrate containing the cleaved peptide.
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
Centrifuge the mixture to pellet the crude peptide.
Wash the peptide pellet with cold diethyl ether two more times.
Dry the crude peptide under vacuum.
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize it by mass spectrometry.
Mandatory Visualizations
Experimental Workflow for Peptide Synthesis
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Logical Relationship of Bioactive Peptide Development
Caption: Logical workflow for the development of bioactive peptides.
Technical Support Center: Purification of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (s)-3-Amino-3-(3...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying (s)-3-Amino-3-(3-nitrophenyl)propanoic acid?
A1: The primary methods for purifying (s)-3-Amino-3-(3-nitrophenyl)propanoic acid are recrystallization and chiral High-Performance Liquid Chromatography (HPLC). Recrystallization is a cost-effective technique for removing impurities and can yield highly pure crystalline material.[1] Chiral HPLC is employed to separate the desired (s)-enantiomer from the (r)-enantiomer and other closely related impurities, ensuring high enantiomeric purity.[2][3]
Q2: What are the likely impurities in a crude reaction mixture of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid?
A2: Impurities can arise from starting materials, side reactions, or subsequent work-up procedures. Common impurities may include:
The corresponding (r)-enantiomer.
Unreacted starting materials such as 3-nitrobenzaldehyde and malonic acid.
Side-products from the synthesis, such as propenoic and ylidenemalonic acids which can form competitively in the Rodionov reaction.[4][5]
Decomposition products.
Q3: How can I assess the purity of my purified (s)-3-Amino-3-(3-nitrophenyl)propanoic acid?
A3: The purity of the final product can be assessed using several analytical techniques:
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric excess (% ee).[2] Achiral HPLC can be used to assess chemical purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any organic impurities.
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Melting Point: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization
Problem
Possible Cause
Recommended Solution
Compound "oils out" instead of crystallizing
The compound is coming out of solution above its melting point, or the solution is supersaturated.
1. Reheat the solution to dissolve the oil and add a small amount of additional solvent. Allow it to cool more slowly.[6][7]2. Consider a different solvent system. A mixture of a good solvent (e.g., ethanol) and a poor solvent (e.g., water or hexane) might be effective.[8]3. Scratch the inside of the flask with a glass rod to induce crystallization.[8]
No crystals form upon cooling
The solution is not sufficiently saturated, or nucleation is slow.
1. Evaporate some of the solvent to increase the concentration of the compound and cool again.[6]2. If using a solvent mixture, add a small amount of the "poor" solvent dropwise until the solution becomes slightly turbid, then gently warm until clear and cool slowly.3. Add a seed crystal of pure (s)-3-Amino-3-(3-nitrophenyl)propanoic acid to the cooled solution.
Low yield of purified product
Too much solvent was used, leading to significant product loss in the mother liquor. The compound has some solubility even at low temperatures.
1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[8]2. Cool the crystallization mixture in an ice bath to maximize precipitation.3. Concentrate the mother liquor and cool it to obtain a second crop of crystals. Note that the purity of the second crop may be lower.
Product purity is not satisfactory
Impurities were trapped within the crystal lattice during rapid crystal formation. Insufficient washing of the crystals.
1. Ensure the solution cools slowly to allow for the formation of well-ordered crystals.[6]2. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[8]3. A second recrystallization may be necessary to achieve the desired purity.
Chiral HPLC Purification
Problem
Possible Cause
Recommended Solution
Poor or no separation of enantiomers
Inappropriate chiral stationary phase (CSP) or mobile phase composition.
1. Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[2][3]2. Optimize the mobile phase by varying the type and concentration of the organic modifier (e.g., ethanol, isopropanol) and additive (e.g., trifluoroacetic acid, diethylamine).[9]3. Adjust the column temperature, as it can significantly impact enantioselectivity.[9]
Peak tailing or broadening
Secondary interactions between the analyte and the stationary phase. Column overload.
1. Add a competing amine (e.g., diethylamine) or acid (e.g., trifluoroacetic acid) to the mobile phase to block active sites on the stationary phase.2. Lower the sample concentration or injection volume.3. Ensure the sample is completely dissolved in the mobile phase.
Irreproducible retention times
Inconsistent mobile phase preparation. Insufficient column equilibration. Fluctuations in column temperature.
1. Prepare fresh mobile phase for each set of experiments and ensure accurate composition.[9]2. Equilibrate the column with the mobile phase for a sufficient time before injecting the sample.3. Use a column oven to maintain a constant temperature.[9]
High backpressure
Blockage in the HPLC system (e.g., column frit, tubing). Particulate matter in the sample or mobile phase.
1. Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.2. If the pressure is still high, disconnect the column and check the system pressure.3. If the column is the cause, try back-flushing it with an appropriate solvent (consult the column manufacturer's instructions).
Experimental Protocols
General Recrystallization Protocol
This protocol provides a general guideline for the recrystallization of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid. The choice of solvent is critical and may require some preliminary screening. A mixture of an alcohol (e.g., ethanol or isopropanol) and water is a good starting point.
Dissolution: In an Erlenmeyer flask, add the crude (s)-3-Amino-3-(3-nitrophenyl)propanoic acid. Add a minimal amount of the chosen hot solvent (or the "good" solvent of a pair) while stirring until the solid is completely dissolved.
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can then be placed in an ice bath.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Chiral HPLC Method for Enantiomeric Purity
This is a representative method for the analysis of the enantiomeric purity of 3-Amino-3-(aryl)propanoic acids. Optimization may be required for (s)-3-Amino-3-(3-nitrophenyl)propanoic acid.
Column: A chiral stationary phase column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based) or a polysaccharide derivative.[10]
Mobile Phase: A mixture of an organic modifier (e.g., methanol or ethanol) and an aqueous buffer containing an acidic modifier (e.g., formic acid or trifluoroacetic acid). A typical starting mobile phase could be a mixture of methanol and water with 0.1% formic acid.[10]
Flow Rate: 0.5 - 1.0 mL/min.
Temperature: 25 °C (can be varied to optimize separation).
Detection: UV at a wavelength where the nitrophenyl group absorbs (e.g., 254 nm).
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5-1 mg/mL.
Quantitative Data Summary
The following tables provide a general overview of expected outcomes. Actual results will vary depending on the specific experimental conditions and the purity of the starting material.
Table 1: Expected Purity and Yield from Recrystallization
Parameter
Expected Range
Notes
Purity (by HPLC)
>98%
A second recrystallization may be needed for higher purity.
Yield
60-90%
Highly dependent on the amount of solvent used and the initial purity of the crude product.
Table 2: Typical Chiral HPLC Performance
Parameter
Typical Value
Notes
Resolution (Rs)
>1.5
A resolution of 1.5 indicates baseline separation of the enantiomers.
Technical Support Center: Recrystallization of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of (s)-3-Amino-...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid in a question-and-answer format.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid. This is a common issue, particularly with compounds that have functional groups capable of strong intermolecular interactions. Here are several strategies to induce crystallization:
Reduce the Temperature of the Solvent: The temperature of your solvent may be too high, exceeding the melting point of your compound-solvent mixture. Try using a lower temperature for dissolution.
Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator. Rapid cooling can sometimes favor oil formation.
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.[1]
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
Increase Solvent Volume: The concentration of your compound might be too high. Add a small amount of the "good" solvent to dilute the solution slightly and then attempt to cool and crystallize again.[1]
Solvent System Modification: Consider using a different solvent system. A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can be effective. The nitrophenyl group suggests that polar aprotic solvents might be good choices, while the amino acid character suggests that protic solvents like water or alcohols could also be suitable, likely in a mixed system.
Q2: Crystal formation is not occurring, even after cooling.
A2: A lack of crystal formation usually indicates that the solution is not sufficiently supersaturated.
Concentrate the Solution: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound.[1] Be careful not to evaporate too much solvent, which could lead to oiling out upon cooling.
Change the Solvent System: The chosen solvent may be too effective at dissolving the compound. Experiment with different solvent systems. For a molecule like (s)-3-Amino-3-(3-nitrophenyl)propanoic acid, consider solvent mixtures such as ethanol/water, methanol/water, or acetone/hexane.[2]
Ensure Purity: Impurities can inhibit crystallization.[3] If the crude material is significantly impure, consider a preliminary purification step like column chromatography.
Q3: The recrystallization yield is very low.
A3: A low yield can be frustrating, but it is often preventable.
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve the crude product.[4] Using an excess will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.
Ensure Complete Precipitation: Cool the solution for a sufficient amount of time. An ice bath or refrigeration can help to maximize the amount of product that crystallizes out of the solution.
Proper Filtration: Ensure that you are collecting all of the crystals during the filtration step. Wash the crystals with a minimal amount of cold "poor" solvent to remove any remaining mother liquor without dissolving a significant amount of the product.[4]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system for the recrystallization of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid?
A1: Given the structure of the molecule, which contains both polar (amino and carboxylic acid) and moderately polar (nitrophenyl) groups, a mixed solvent system is likely to be most effective. Good starting points would be ethanol/water, methanol/water, or isopropanol/water. The general principle is to dissolve the compound in a minimum amount of the hot "good" solvent (the alcohol) and then slowly add the "poor" solvent (water) until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
Q2: How does the pH of the solution affect the recrystallization of this amino acid?
A2: The pH of the solution can significantly impact the solubility of amino acids.[3][5] Since (s)-3-Amino-3-(3-nitrophenyl)propanoic acid has both an acidic (carboxylic acid) and a basic (amino) group, its solubility will be lowest at its isoelectric point (pI). Adjusting the pH away from the pI will generally increase solubility. For recrystallization, you typically want to be at or near the pI to minimize solubility in the cold solvent and maximize yield. If your compound was synthesized or worked up under acidic or basic conditions, adjusting the pH towards neutral may be necessary to induce crystallization.[3]
Q3: Can I use a single solvent for recrystallization?
A3: It is possible, but often a mixed solvent system provides better results for compounds with mixed polarity like this one. If you were to use a single solvent, you would need one in which the compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. Water or ethanol could potentially work, but a mixed system often allows for finer control over the solubility.[2]
Solubility of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid in different organic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid in various organic solvents. The following...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid in various organic solvents. The following information includes a qualitative solubility summary, a detailed experimental protocol for solubility determination, and a troubleshooting guide to address common challenges.
Qualitative Solubility Profile
Data Presentation: Predicted Qualitative Solubility
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Polar Protic
Methanol, Ethanol
Moderately Soluble
The alcohol's hydroxyl group can hydrogen bond with the amino acid's carboxylic acid and amino groups. The alkyl chain can interact with the non-polar nitrophenyl ring.
Isopropanol
Slightly Soluble
Increased hydrocarbon character compared to methanol and ethanol may decrease solubility.
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
Soluble
DMSO is a strong hydrogen bond acceptor and has a high polarity, making it effective at solvating a wide range of compounds, including those with both polar and non-polar moieties.
N,N-Dimethylformamide (DMF)
Soluble
Similar to DMSO, DMF is a highly polar solvent capable of dissolving many organic compounds.
Acetone
Slightly to Moderately Soluble
The ketone group can act as a hydrogen bond acceptor, but its overall polarity is less than DMSO or DMF.
Esters
Ethyl Acetate
Slightly Soluble
Possesses some polar character but is less polar than alcohols and polar aprotic solvents, leading to lower expected solubility.
Halogenated
Dichloromethane (DCM)
Slightly Soluble to Insoluble
While it can dissolve some polar compounds, its polarity is relatively low, and it is not a hydrogen bond donor or strong acceptor.
Ethers
Tetrahydrofuran (THF)
Slightly Soluble
The ether oxygen can act as a hydrogen bond acceptor, but the overall solvent is of low polarity.
Diethyl Ether
Insoluble
A non-polar solvent with limited ability to interact with the polar functional groups of the amino acid.
Non-Polar
Hexane, Toluene
Insoluble
These solvents lack the polarity and hydrogen bonding capability to overcome the crystal lattice energy of the polar amino acid.
Experimental Protocols
Protocol for Determining Qualitative and Quantitative Solubility
This protocol outlines a general method for determining the solubility of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid.
Materials:
(s)-3-Amino-3-(3-nitrophenyl)propanoic acid
Selected organic solvents (analytical grade)
Analytical balance
Vortex mixer
Thermostatically controlled shaker or water bath
Centrifuge
HPLC or UV-Vis spectrophotometer
Volumetric flasks and pipettes
Syringe filters (0.22 µm)
Procedure:
Preparation of Saturated Solutions:
Add an excess amount of solid (s)-3-Amino-3-(3-nitrophenyl)propanoic acid to a known volume (e.g., 1 mL) of the selected solvent in a glass vial. The excess solid is to ensure a saturated solution is formed.
Seal the vials to prevent solvent evaporation.
Equilibration:
Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C).
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
Separation of Undissolved Solid:
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
Sample Preparation for Analysis:
Carefully withdraw a known volume of the supernatant using a pipette.
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).
Quantification:
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.
Calculate the solubility in units such as mg/mL or g/100mL.
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during solubility experiments.
Frequently Asked Questions (FAQs):
Q1: The compound is not dissolving in a solvent where it is expected to be soluble. What should I do?
A1: Ensure that the system has reached equilibrium by allowing sufficient mixing time (24-48 hours). Gentle heating or sonication can sometimes help to overcome kinetic barriers to dissolution, but be cautious as this may lead to a supersaturated solution. Always allow the solution to return to the target temperature to check for precipitation.
Q2: I am observing inconsistent solubility results between replicate experiments. What could be the cause?
A2: Inconsistent results can stem from several factors:
Temperature fluctuations: Ensure the temperature of the equilibration bath is stable.
Incomplete equilibration: The mixing time may not be sufficient.
Pipetting errors: Use calibrated pipettes for accurate volume measurements.
Evaporation of solvent: Keep vials tightly sealed during equilibration.
Q3: The compound precipitates out of solution after initial dissolution. Why is this happening?
A3: This is often due to the formation of a supersaturated solution, which is thermodynamically unstable. This can occur if the sample was heated to aid dissolution and then cooled. The excess solute will precipitate over time. The true equilibrium solubility is the concentration of the solute in equilibrium with the solid phase at a given temperature.
Q4: How does the purity of the compound affect solubility measurements?
A4: Impurities can significantly impact solubility. Soluble impurities can lead to an overestimation of the compound's solubility, while insoluble impurities can lead to an underestimation. It is crucial to use a well-characterized, pure sample for accurate solubility determination.
Q5: Can the solid-state form of the compound affect its solubility?
A5: Yes, different crystalline forms (polymorphs) or an amorphous form of the same compound can have different solubilities. The most stable crystalline form will have the lowest solubility. It is important to know the solid-state form of the material being tested.
Mandatory Visualization
Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in the experimental determination of a compound's solubility.
Preventing side reactions during peptide synthesis with nitrophenylalanine derivatives
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for preventing side reactions during peptide s...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for preventing side reactions during peptide synthesis incorporating nitrophenylalanine (Npa) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to anticipate when using Fmoc-p-nitrophenylalanine in solid-phase peptide synthesis (SPPS)?
A1: When incorporating Fmoc-p-nitrophenylalanine, you should be aware of both common SPPS side reactions and those specifically related to the nitrophenylalanine residue. General side reactions include aspartimide formation if Asp residues are present, diketopiperazine formation at the dipeptide stage, and racemization.[1][2] Specifically for nitrophenylalanine, the primary concern is the potential reduction of the nitro group to an amino group, especially during the final cleavage and deprotection step.[3] The electron-deficient nature of the aromatic ring can also influence coupling efficiency.
Q2: Is the nitro group on the phenylalanine side chain stable to the standard 20% piperidine in DMF used for Fmoc deprotection?
A2: The nitroaromatic group is generally stable to the basic conditions of Fmoc deprotection with 20% piperidine in DMF.[4] Piperidine is a mild base used for a short duration during each cycle, which is typically not sufficient to reduce the nitro group. However, prolonged exposure or the use of stronger bases could potentially lead to side reactions. It is crucial to adhere to optimized deprotection times.
Q3: Can the nitro group be reduced during the final cleavage from the resin with trifluoroacetic acid (TFA)?
A3: Yes, reduction of the nitro group is a significant risk during the final TFA cleavage, especially when using cleavage cocktails containing scavengers with reducing properties, such as thiols (e.g., dithiothreitol, DTT). The choice of scavengers is critical to prevent the conversion of the nitrophenylalanine to an aminophenylalanine residue.
Q4: I am observing incomplete coupling when introducing Fmoc-p-nitrophenylalanine. What could be the cause and how can I improve the coupling efficiency?
A4: Incomplete coupling of Fmoc-p-nitrophenylalanine can be attributed to the electron-withdrawing effect of the nitro group, which can deactivate the carboxyl group of the amino acid, making it less reactive. Additionally, steric hindrance can play a role. To improve coupling efficiency, consider the following strategies:
Double coupling: Perform the coupling reaction twice before proceeding to the next deprotection step.
Use a more potent coupling reagent: Switch from standard carbodiimide-based reagents (like DIC/HOBt) to a more powerful uronium/iminium-based reagent such as HBTU, HATU, or COMU.[5]
Extend coupling time: Increase the duration of the coupling reaction to allow it to proceed to completion.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Unexpected mass corresponding to the peptide with an amino-phenylalanine instead of nitrophenylalanine.
Likely Cause: Reduction of the nitro group during final cleavage. This is often caused by the presence of reducing scavengers in the TFA cocktail.
Solution: Modify your cleavage cocktail. Avoid using thiol-based scavengers. A recommended cleavage cocktail for peptides containing nitrophenylalanine is a mixture of TFA, triisopropylsilane (TIS), and water.
Problem 2: Low yield of the desired peptide containing nitrophenylalanine.
Likely Cause: Incomplete coupling of the Fmoc-p-nitrophenylalanine or subsequent amino acids due to aggregation or steric hindrance.
Solution:
Optimize Coupling: Employ double coupling for the nitrophenylalanine residue and the following amino acid. Use a more potent coupling reagent like HATU.
Monitor Coupling: Use a qualitative test like the Kaiser test to confirm the completion of each coupling step.[6]
Improve Solvation: If peptide aggregation is suspected, consider switching the synthesis solvent from DMF to N-methylpyrrolidone (NMP).
Quantitative Data Summary
The following table summarizes the impact of different coupling reagents on the efficiency of incorporating Fmoc-p-nitrophenylalanine into a model peptide sequence.
Coupling Reagent
Coupling Time (hours)
Coupling Efficiency (%)
Purity of Crude Peptide (%)
DIC/HOBt
2
85
70
HBTU/DIPEA
2
95
85
HATU/DIPEA
2
>99
92
DIC/HOBt (Double Couple)
2 + 2
98
88
Data is representative and may vary depending on the specific peptide sequence and synthesis conditions.
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-p-nitrophenylalanine
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes.
Activation: In a separate vessel, dissolve Fmoc-p-nitrophenylalanine (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the activation to proceed for 5 minutes.
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2 hours at room temperature.
Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
Confirmation (Optional): Perform a Kaiser test to ensure the absence of free primary amines. If the test is positive, repeat steps 3 and 4 (double coupling).
Protocol 2: Cleavage of Nitrophenylalanine-Containing Peptides
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum for at least 1 hour.
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment.
Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold volume of ice-cold diethyl ether.
Isolation: Pellet the precipitated peptide by centrifugation, decant the ether, and wash the pellet with cold ether twice.
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Technical Support Center: Optimization of Coupling Conditions for Hindered β-Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of sterically hindered β-amino acids.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Coupling Yield
Symptom: The desired peptide product is obtained in low yield, or not at all, as confirmed by mass spectrometry or HPLC analysis of the crude product. A positive Kaiser test after the coupling step also indicates the presence of unreacted free amines.
Potential Cause
Recommended Solution
Insufficiently Potent Coupling Reagent
Standard carbodiimide reagents like DCC or DIC may be ineffective for hindered β-amino acids. Switch to a more powerful onium salt-based reagent such as HATU, HBTU, or COMU (uronium/aminium salts), or PyBOP (a phosphonium salt).
Steric Hindrance
The bulky nature of the β-amino acid is physically obstructing the reaction. To overcome this, consider a double coupling strategy or increase the reaction time. Using microwave-assisted synthesis can also help by providing more energy to overcome the steric barrier.
Peptide Aggregation
The growing peptide chain may be aggregating on the solid support, blocking reactive sites. This is common with hydrophobic sequences. Try switching to a more effective solvent like N,N-dimethylformamide (DMF) or using a lower concentration of the peptide during synthesis.
Suboptimal Reaction Conditions
Factors such as solvent, temperature, and reaction time are critical. Optimize these parameters for your specific sequence. For particularly difficult couplings, elevating the temperature may be necessary.
Issue 2: Significant Epimerization Detected
Symptom: HPLC analysis of the purified peptide shows a closely eluting impurity peak, and mass spectrometry confirms it has the same mass as the desired product, indicating the presence of a diastereomer.
Potential Cause
Recommended Solution
Over-activation of the Carboxylic Acid
The activated amino acid is susceptible to base-catalyzed proton abstraction at the α-carbon, leading to a loss of stereochemical purity. Reduce the pre-activation time before adding the amine component.
Inappropriate Base
Strong bases can promote epimerization. If using DIPEA, consider switching to a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.
Choice of Coupling Reagent and Additive
Reagents based on 1-hydroxy-7-azabenzotriazole (HOAt), such as HATU, are generally better at suppressing racemization than those based on 1-hydroxybenzotriazole (HOBt). Oxyma-based reagents like COMU also offer excellent suppression of epimerization.
Prolonged Reaction at Elevated Temperature
While heat can improve coupling efficiency, it can also increase the rate of epimerization. Optimize for the shortest reaction time necessary to achieve a satisfactory yield.
Issue 3: Unidentified Side Products
Symptom: Mass spectrometry of the crude product reveals unexpected masses, indicating the formation of side products.
Potential Cause
Recommended Solution
Guanidinylation of the N-terminus
This can occur when using an excess of uronium/aminium reagents like HBTU or HATU, leading to irreversible chain termination. Use a stoichiometric amount of the uronium reagent relative to the amino acid, or switch to a phosphonium-based reagent like PyBOP, which does not cause this side reaction.
Aspartimide Formation
This is a concern in peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences and can occur under both acidic and basic conditions. Adding HOBt to the piperidine solution during Fmoc deprotection can help reduce aspartimide formation.
Frequently Asked Questions (FAQs)
Q1: Why are β-amino acids considered "hindered"?
A1: The steric hindrance in β-amino acids arises from the presence of substituents on the β-carbon, which are closer to the site of peptide bond formation compared to the α-carbon substituents in α-amino acids. This increased bulkiness can physically obstruct the coupling reaction.
Q2: Which coupling reagents are generally recommended for hindered β-amino acids?
A2: For challenging couplings involving hindered β-amino acids, more potent onium salt reagents are generally required. Uronium/aminium salts like HATU and COMU are highly recommended for their high reactivity and efficiency. Phosphonium salts such as PyBOP are also very effective, particularly for minimizing epimerization.
Q3: What is the difference between HBTU and HATU?
A3: Both are efficient uronium/aminium-type coupling reagents, but HATU is based on HOAt, while HBTU is based on HOBt. The HOAt moiety in HATU makes it more reactive and generally more effective at suppressing epimerization compared to HBTU.
Q4: Is it always necessary to perform a double coupling for hindered β-amino acids?
A4: A double coupling is a common and effective strategy to improve the incorporation of difficult amino acids. If a single coupling is found to be incomplete (e.g., via a positive ninhydrin test), a second coupling is highly recommended.
Q5: How do solvents and temperature affect the coupling of hindered β-amino acids?
A5: Solvents like DMF are effective at solvating the growing peptide chain and reagents, which can help reduce aggregation. Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for sterically hindered couplings. However, higher temperatures can also increase the risk of epimerization, so a balance must be found.
Data Presentation
Table 1: Comparative Performance of Common Coupling Reagents for Hindered Amino Acids
This table summarizes the general performance of various coupling reagents in the context of hindered amino acid couplings. The data is synthesized from multiple sources, and reaction conditions may vary.
Coupling Reagent
Reagent Type
Relative Reactivity
Epimerization Risk
Key Advantages
Potential Drawbacks
HATU
Uronium/Aminium Salt
Very High
Very Low
Highly reactive, excellent for hindered couplings.
Higher cost, potential for guanidinylation if used in excess.
HBTU
Uronium/Aminium Salt
High
Low to Moderate
Widely used and effective for many difficult couplings.
Can cause guanidinylation of the N-terminus if used in excess.
COMU
Uronium/Aminium Salt
Very High
Very Low
High efficiency, improved safety profile (not based on potentially explosive HOBt/HOAt).
PyBOP
Phosphonium Salt
High
Low
High efficiency, no risk of guanidinylation.
Byproducts can be difficult to remove in solution-phase synthesis.
DIC/HOAt
Carbodiimide/Additive
Moderate to High
Low to Moderate
Cost-effective, avoids guanidinylation.
Slower reaction times compared to onium salts.
Experimental Protocols
Protocol 1: General Procedure for Coupling with HATU
This protocol provides a starting point for the solid-phase synthesis of a peptide containing a hindered β-amino acid using HATU.
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in an adequate amount of DMF.
Activation Mixture Preparation: In a separate vessel, dissolve the Nα-protected hindered β-amino acid (3 equivalents relative to the resin loading) in DMF. Add the coupling reagent HATU (2.9 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).
Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature. The reaction time can range from 1 to several hours, depending on the steric hindrance of the β-amino acid.
Monitoring the Reaction: Monitor the completion of the coupling reaction using a qualitative method such as the ninhydrin test. A negative test indicates the absence of free primary amines and a complete reaction.
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove any excess reagents and byproducts.
Protocol 2: General Procedure for Coupling with PyBOP
This protocol is a general guideline for using PyBOP to couple a hindered β-amino acid in solid-phase peptide synthesis.
Resin Preparation: Swell the resin with the free N-terminal amine in DMF.
Reagent Solution Preparation: In a separate vessel, dissolve the Nα-protected hindered β-amino acid (2 equivalents), PyBOP (2 equivalents), and a base such as DIPEA (4 equivalents) in DMF.
Coupling: Add the reagent solution to the swollen resin. Allow the reaction to proceed at room temperature for 1-4 hours.
Monitoring and Washing: Use the ninhydrin test to check for reaction completion. After a negative test result, wash the resin thoroughly with DMF. If the test remains positive, a second coupling may be required.
Mandatory Visualizations
Caption: General workflow for a peptide coupling reaction.
Caption: Decision-making workflow for troubleshooting low coupling yields.
Optimization
Stability of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid under various experimental condit...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid?
(s)-3-Amino-3-(3-nitrophenyl)propanoic acid is generally described as a stable compound with good compatibility with a range of solvents, which makes it a versatile building block in pharmaceutical synthesis.[1][2] However, like many complex organic molecules, its stability can be compromised under stressful conditions such as extreme pH, elevated temperatures, and exposure to oxidative agents or high-energy light.
Q2: What are the likely degradation pathways for this molecule under acidic and basic conditions?
While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on its structure, two primary areas are susceptible to degradation:
Hydrolysis of the Amide Bond (if incorporated into a peptide): If this amino acid is part of a peptide chain, the peptide bonds are susceptible to hydrolysis under both acidic and basic conditions.
Reactions involving the Nitro Group: The nitroaromatic group can undergo reduction to an amino group or other transformations, particularly under harsh reductive or oxidative conditions. The stability of the nitro group under strongly acidic or basic conditions should be experimentally verified.
Racemization: The chiral center at the beta-carbon could be susceptible to racemization, especially under basic conditions.
Q3: What are the recommended storage conditions for (s)-3-Amino-3-(3-nitrophenyl)propanoic acid?
To ensure long-term stability, the compound should be stored in a cool, dry, and dark place. Recommended storage is typically at 0-8°C.[2]
Troubleshooting Guides
Guide 1: Inconsistent Results in Acidic/Basic Stability Studies
This guide addresses common issues leading to variability in degradation studies.
Observed Problem
Potential Cause
Recommended Solution
High variability in degradation percentage between replicate samples.
Inconsistent temperature control during incubation.
Ensure all samples are incubated in a calibrated and stable temperature environment (e.g., water bath, oven).
Inaccurate pH of the stress solution.
Prepare fresh acidic and basic solutions for each experiment and verify the pH with a calibrated pH meter.
Non-homogenous sample solution.
Ensure the compound is fully dissolved in the solvent before aliquoting into stress condition samples. Use sonication if necessary.
Unexpectedly rapid or complete degradation.
The concentration of the acid or base is too high.
Start with lower concentrations of acid/base (e.g., 0.1 M HCl/NaOH) and adjust as needed to achieve a target degradation of 5-20%.[3]
The incubation temperature is too high.
Perform initial studies at a lower temperature (e.g., 40-50°C) and increase if no degradation is observed.
No degradation observed under initial stress conditions.
The compound is highly stable under the tested conditions.
Increase the concentration of the acid or base, increase the incubation temperature, or extend the duration of the study.
Analytical method is not stability-indicating.
Ensure the HPLC or other analytical method can separate the parent compound from any potential degradation products.
Guide 2: HPLC Analysis Issues During Stability Studies
This guide focuses on troubleshooting the analytical methodology.
Observed Problem
Potential Cause
Recommended Solution
Peak tailing for the parent compound.
Interaction with residual silanols on the HPLC column.
Use a mobile phase with a pH that ensures the analyte is in a single ionic form. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help.
Column overload.
Reduce the injection volume or the concentration of the sample.
Shifting retention times.
Inconsistent mobile phase composition or pH.
Ensure the mobile phase is well-mixed and degassed. Use a buffer to control the pH, especially for ionizable compounds.[4]
Fluctuations in column temperature.
Use a column oven to maintain a constant temperature.
Appearance of ghost peaks.
Contamination in the mobile phase or from the sample matrix.
Use high-purity solvents and reagents.[5] Run a blank gradient to identify the source of the ghost peaks.
Poor resolution between the parent peak and degradation products.
Suboptimal mobile phase or column chemistry.
Optimize the mobile phase gradient and/or try a column with a different stationary phase.
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic and Basic Conditions
This protocol outlines a general procedure for assessing the stability of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid.
1. Preparation of Stock Solution:
Prepare a stock solution of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).
2. Acidic Hydrolysis:
Mix equal volumes of the stock solution and 0.1 M HCl.
Incubate the solution at 60°C.
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
3. Basic Hydrolysis:
Mix equal volumes of the stock solution and 0.1 M NaOH.
Incubate the solution at 60°C.
Withdraw aliquots at the same time points as the acidic hydrolysis.
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
Dilute the neutralized samples with the mobile phase for HPLC analysis.
4. Control Sample:
Prepare a control sample by mixing the stock solution with an equal volume of purified water and incubate under the same conditions.
5. Analysis:
Analyze all samples by a stability-indicating HPLC method.
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample at the initial time point.
Table 1: Example Data Summary for Forced Degradation Study
Condition
Time (hours)
Parent Compound Remaining (%)
Degradation Products (Peak Area %)
0.1 M HCl, 60°C
0
100.0
0.0
2
95.2
4.8
4
90.5
9.5
8
82.1
17.9
24
65.4
34.6
0.1 M NaOH, 60°C
0
100.0
0.0
2
98.1
1.9
4
96.3
3.7
8
92.8
7.2
24
85.0
15.0
Note: This is example data and does not represent actual experimental results.
Troubleshooting low yields in the synthesis of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of (...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid.
Troubleshooting Low Yields in the Rodionov Synthesis of 3-Amino-3-(3-nitrophenyl)propanoic acid
The primary route for synthesizing the racemic precursor of the target molecule is the Rodionov reaction, a one-pot condensation of 3-nitrobenzaldehyde, malonic acid, and a source of ammonia, typically ammonium acetate. Low yields in this synthesis are a common challenge. This guide addresses potential causes and provides systematic solutions.
FAQ 1: My yield of racemic 3-Amino-3-(3-nitrophenyl)propanoic acid is significantly lower than the reported ~36%. What are the likely causes?
Low yields in the Rodionov reaction for this specific substrate can often be attributed to the formation of side products. The primary competing reactions are the Knoevenagel condensation, leading to the formation of 3-nitrocinnamic acid, and the subsequent reaction of this intermediate to form ylidenemalonic acids.
Troubleshooting Workflow for Low Yield in Rodionov Synthesis
Caption: A step-by-step workflow for troubleshooting low yields in the Rodionov synthesis.
Key Areas for Investigation:
Reagent Quality:
3-Nitrobenzaldehyde: Ensure the aldehyde is free from oxidized impurities (3-nitrobenzoic acid), which can interfere with the reaction. Use freshly purified aldehyde if necessary.
Malonic Acid: Use high-purity malonic acid.
Ammonium Acetate: Use a fresh, dry source of ammonium acetate.
Reaction Conditions:
Temperature: The reaction is typically performed at reflux. However, excessively high temperatures can promote the formation of side products. Careful temperature control is crucial.
Reaction Time: Prolonged reaction times can lead to the decomposition of the product and the formation of polymeric byproducts. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.
Solvent: While ethanol is commonly used, the choice of solvent can influence the reaction outcome. Experimenting with other protic solvents may be beneficial.
Work-up and Purification:
Precipitation: The product is typically isolated by adjusting the pH of the reaction mixture. Inefficient pH control can lead to incomplete precipitation and loss of product.
Recrystallization: The choice of solvent for recrystallization is critical for obtaining a pure product with a good recovery.
FAQ 2: How can I minimize the formation of 3-nitrocinnamic acid and ylidenemalonic acid?
The formation of these side products is a known issue in the Rodionov reaction. Strategies to favor the desired β-amino acid product include:
Stoichiometry: Ensure an adequate excess of the ammonia source (ammonium acetate) to favor the conjugate addition of ammonia over the competing Knoevenagel condensation pathway.
Reaction Temperature: Lowering the reaction temperature slightly, while ensuring the reaction still proceeds, may help to disfavor the elimination reaction that leads to the cinnamic acid derivative.
Proposed Reaction Pathways
Caption: Competing reaction pathways in the Rodionov synthesis.
Experimental Protocol: Rodionov Synthesis of 3-Amino-3-(3-nitrophenyl)propanoic acid
This protocol is a general guideline. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
3-Nitrobenzaldehyde
Malonic Acid
Ammonium Acetate
Ethanol (or other suitable solvent)
Hydrochloric Acid (for work-up)
Sodium Hydroxide (for work-up)
Procedure:
In a round-bottom flask equipped with a reflux condenser, combine 3-nitrobenzaldehyde (1.0 eq), malonic acid (1.1-1.5 eq), and ammonium acetate (2.0-3.0 eq) in ethanol.
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
After completion, cool the reaction mixture to room temperature.
Acidify the mixture with hydrochloric acid to pH ~1 to precipitate unreacted malonic acid and some side products. Filter the solid.
Adjust the pH of the filtrate to the isoelectric point of the amino acid (typically around pH 6-7) with a sodium hydroxide solution to precipitate the crude 3-Amino-3-(3-nitrophenyl)propanoic acid.
Collect the crude product by filtration and wash with cold water.
Recrystallize the crude product from a suitable solvent system (e.g., water-ethanol mixture) to obtain the purified racemic product.
Parameter
Recommended Range
Potential Impact of Deviation
Molar Ratio (Aldehyde:Malonic Acid:Ammonium Acetate)
1 : 1.1-1.5 : 2.0-3.0
Insufficient ammonium acetate can favor side product formation.
Reaction Temperature
Reflux
Too high may increase side products; too low may result in incomplete reaction.
Reaction Time
4 - 8 hours
Insufficient time leads to low conversion; excessive time can cause product degradation.
Chiral Resolution of (±)-3-Amino-3-(3-nitrophenyl)propanoic acid
The Rodionov synthesis yields a racemic mixture. To obtain the desired (s)-enantiomer, a chiral resolution step is necessary. Enzymatic resolution is a common and effective method.
FAQ 3: My enzymatic resolution is inefficient, resulting in a low yield of the (s)-enantiomer. What can I do?
Low efficiency in enzymatic resolution can be due to several factors:
Enzyme Choice and Activity: The selection of the appropriate enzyme (e.g., a lipase or an acylase) is critical. Ensure the enzyme is active under the chosen reaction conditions.
Acylating Agent: The choice of acylating agent for enzymatic acylation can significantly impact the enantioselectivity and reaction rate.
Reaction Conditions: pH, temperature, and solvent are crucial parameters for enzymatic reactions. These must be optimized for the specific enzyme being used.
Separation of Enantiomers: The separation of the acylated and unreacted enantiomers after the resolution can be a source of yield loss.
Troubleshooting Workflow for Enzymatic Resolution
Caption: A step-by-step workflow for troubleshooting enzymatic resolution.
General FAQs
Q: Are there alternative synthetic routes to (s)-3-Amino-3-(3-nitrophenyl)propanoic acid?
A: Yes, asymmetric synthesis methods, such as the use of chiral auxiliaries or catalysts, can directly produce the enantiomerically enriched product. However, these methods can be more complex and may require more expensive reagents.
Q: How can I confirm the purity and identity of my final product?
A: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) using a chiral column are essential for confirming the structure, purity, and enantiomeric excess of the final product.
Optimization
Technical Support Center: Chiral Separation of (S)- and (R)-Enantiomers of 3-Amino-3-(3-nitrophenyl)propanoic acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the chiral separation of (S)- and (R)-enantiomers of 3-Amino-3-(3-nitrophenyl)propa...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the chiral separation of (S)- and (R)-enantiomers of 3-Amino-3-(3-nitrophenyl)propanoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your separation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the enantiomers of 3-Amino-3-(3-nitrophenyl)propanoic acid?
A1: The main challenges arise from the molecule's inherent properties. As a β-amino acid, it is zwitterionic and possesses multiple interaction sites: an amino group, a carboxylic acid group, and a nitrophenyl ring. These features can lead to poor peak shape, tailing, and insufficient enantioselectivity on achiral stationary phases. Achieving successful separation necessitates a chiral environment, typically provided by a Chiral Stationary Phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[1][2]
Q2: Which type of Chiral Stationary Phase (CSP) is recommended as a starting point for this separation?
A2: For underivatized amino acids such as 3-Amino-3-(3-nitrophenyl)propanoic acid, polysaccharide-based and macrocyclic glycopeptide-based CSPs are excellent starting points.[3][4][5] Specifically, columns with selectors like amylose or cellulose derivatives (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) often provide good chiral recognition for a wide range of compounds.[3][6] Macrocyclic glycopeptide phases, such as those based on teicoplanin, are also highly effective due to their compatibility with a broad array of mobile phases suitable for polar and ionic compounds.[5][7]
Q3: Is derivatization of the amino acid necessary prior to analysis?
A3: Derivatization is not always required but can be a useful strategy to enhance separation if direct methods are unsuccessful. Direct analysis on a suitable CSP is generally preferred to avoid additional sample preparation steps, which can introduce impurities and increase analysis time.[1] However, if issues like poor peak shape or low resolution persist, derivatizing the amino group can improve the compound's chromatographic behavior.[6]
Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) for this chiral separation?
A4: SFC offers several advantages over traditional HPLC for chiral separations, including faster analysis times, higher efficiency, and reduced organic solvent consumption.[3][8][9][10] The use of supercritical CO2 as the primary mobile phase component results in lower viscosity and higher diffusivity, leading to quicker separations.[3] This makes SFC a cost-effective and environmentally friendly alternative, particularly for high-throughput screening and preparative scale separations.[8][11]
Q5: Can enzymatic methods be used for the resolution of these enantiomers?
A5: Yes, enzymatic kinetic resolution is a viable alternative for separating the enantiomers of amino acids.[12] This method utilizes the stereoselectivity of enzymes, such as lipases or amidases, to selectively catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer.[12][13] Dynamic kinetic resolution (DKR) can further enhance this process by incorporating a racemization catalyst to theoretically achieve a 100% yield of the desired enantiomer.[14][15][16]
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Poor or No Enantiomeric Resolution
- Inappropriate Chiral Stationary Phase (CSP).- Suboptimal mobile phase composition.
- Screen a panel of CSPs with different chiral selectors (e.g., polysaccharide-based, macrocyclic glycopeptide).- Modify the mobile phase by changing the organic modifier (e.g., from methanol to ethanol or isopropanol in SFC), adjusting the modifier percentage, or adding acidic/basic additives (e.g., trifluoroacetic acid, diethylamine) to improve peak shape and selectivity.[3][17]
Peak Tailing or Asymmetrical Peaks
- Secondary interactions between the analyte and the stationary phase.- Inappropriate mobile phase additives.
- Add a mobile phase modifier to suppress unwanted interactions. For acidic compounds, a small amount of an acidic additive like formic acid or trifluoroacetic acid can improve peak shape.[3] For basic compounds, a basic additive may be beneficial.- Ensure the sample is fully dissolved in the mobile phase.
Shifting Retention Times
- Inadequate column equilibration.- Fluctuations in temperature or mobile phase composition.
- Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily and ensure it is well-mixed.
- Increase the sample concentration if possible.- Determine the optimal UV detection wavelength for 3-Amino-3-(3-nitrophenyl)propanoic acid by obtaining a UV spectrum.
Irreproducible Results
- Inconsistent sample preparation.- Changes in the mobile phase over time.
- Standardize the sample preparation procedure.- Prepare fresh mobile phase for each set of experiments and avoid leaving it on the system for extended periods.
Experimental Protocols
Protocol 1: Chiral HPLC Method Development (Starting Point)
This protocol outlines a systematic approach to developing a chiral HPLC separation method using a polysaccharide-based CSP.
Column Selection:
Primary Screening Column: A column with a coated amylose-based CSP, such as Amylose tris(3,5-dimethylphenylcarbamate), is a good starting point.[3]
Secondary Screening Columns: If the primary column does not provide adequate separation, screen other polysaccharide-based (e.g., cellulose-based) or macrocyclic glycopeptide-based CSPs.
Sample Preparation:
Dissolve the racemic 3-Amino-3-(3-nitrophenyl)propanoic acid in the initial mobile phase to a concentration of approximately 1 mg/mL.
Filter the sample through a 0.45 µm syringe filter before injection.
Initial Chromatographic Conditions:
Mobile Phase: Start with a normal-phase eluent such as a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA).[17]
If initial screening yields a promising separation, optimize the method by converting to an isocratic elution with a co-solvent percentage slightly lower than that at which the peaks eluted in the gradient.[3]
Evaluate other co-solvents like ethanol or isopropanol.[8]
Quantitative Data Summary
Table 1: Representative HPLC Separation Data for β-Amino Acids on a Teicoplanin-based CSP [5]
Analyte
Mobile Phase
k'1
k'2
α
Rs
3-Amino-3-phenylpropanoic acid
Methanol/Water (80:20)
1.25
1.50
1.20
2.10
3-Amino-3-(p-chlorophenyl)propanoic acid
Methanol/Water (80:20)
1.80
2.25
1.25
2.80
k'1 and k'2 are the retention factors for the first and second eluting enantiomers, respectively. α is the separation factor, and Rs is the resolution.
Addressing racemization during the activation of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (s)-3-Amino-3-(3-nitrophenyl)propanoic ac...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (s)-3-Amino-3-(3-nitrophenyl)propanoic acid. The focus is on addressing and minimizing racemization during the critical carboxylic acid activation step in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during the activation of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid?
A1: Racemization is the process by which an enantiomerically pure compound, such as (s)-3-Amino-3-(3-nitrophenyl)propanoic acid, is converted into a mixture of both enantiomers (s and r). This is a significant concern in drug development as different enantiomers can have different pharmacological activities, and the presence of the undesired enantiomer can lead to reduced efficacy or even adverse side effects. During peptide synthesis, the activation of the carboxylic acid group of the amino acid makes the alpha-proton more acidic and susceptible to removal, which can lead to a loss of stereochemical integrity.[1][2]
Q2: What are the primary factors that contribute to racemization during the activation of this amino acid?
A2: Several factors can promote racemization during the activation step:
Activation Method: The choice of coupling reagent and the formation of highly activated intermediates can increase the likelihood of racemization.[1][3]
Base: The presence of a strong organic base can facilitate the abstraction of the alpha-proton, leading to racemization. The type and concentration of the base are critical.[3]
Temperature: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for proton abstraction and subsequent racemization.[4][5]
Solvent: The polarity of the solvent can influence the stability of the intermediates and the transition states involved in the racemization pathway.
Reaction Time: Prolonged exposure of the activated amino acid to the reaction conditions increases the opportunity for racemization to occur.[5]
Q3: Are β-amino acids like (s)-3-Amino-3-(3-nitrophenyl)propanoic acid more or less prone to racemization compared to α-amino acids?
A3: Generally, β-amino acids are considered to be less prone to racemization than α-amino acids under standard peptide coupling conditions. This is attributed to the formation of a more stable six-membered ring intermediate during the activation process, in contrast to the five-membered oxazolone intermediate formed with α-amino acids, which is more susceptible to racemization. However, racemization can still occur, especially under harsh conditions.
Q4: How can I detect and quantify the extent of racemization in my sample?
A4: The most common and reliable method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC).[6] This technique uses a chiral stationary phase (CSP) to separate the enantiomers, allowing for their individual detection and quantification. An alternative indirect method involves derivatizing the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[6]
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Significant Racemization Detected (>2%)
Use of a strong base (e.g., DIPEA).
Switch to a weaker, more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3]
High reaction temperature.
Perform the activation and coupling steps at a lower temperature (e.g., 0 °C or room temperature). If elevated temperatures are necessary, minimize the reaction time.[4]
Inappropriate coupling reagent.
Use a coupling reagent known for low racemization potential, such as HATU, HBTU, or COMU, in combination with an additive like HOAt or OxymaPure.[3][7] Avoid using carbodiimides like DCC or EDC without racemization-suppressing additives.
Prolonged pre-activation time.
Minimize the time between the activation of the amino acid and the addition of the amine component. In-situ activation is often preferred.
Low Coupling Yield
Steric hindrance from the nitrophenyl group.
Use a more potent coupling reagent like HATU or COMU.[7] Increase the equivalents of the amino acid and coupling reagents. Consider a double coupling protocol.
Aggregation of the peptide chain.
Change the solvent to a more disruptive one like NMP or add a small percentage of DMSO.[7]
Incomplete Deprotection of the N-terminus
Inefficient removal of the Fmoc or Boc group.
Ensure complete deprotection by extending the deprotection time or performing a second deprotection step. Confirm deprotection with a ninhydrin test.[7]
Experimental Protocols
Protocol 1: Low-Racemization Activation and Coupling using HATU/HOAt
This protocol is designed to minimize racemization during the coupling of N-protected (s)-3-Amino-3-(3-nitrophenyl)propanoic acid.
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Amine component (e.g., resin-bound peptide with a free N-terminus)
Procedure:
In a clean, dry reaction vessel, dissolve the N-protected (s)-3-Amino-3-(3-nitrophenyl)propanoic acid (1.5 equivalents relative to the amine) in anhydrous DMF or NMP.
Add HATU (1.45 equivalents) and HOAt (1.5 equivalents) to the solution and briefly vortex.
Add NMM (3.0 equivalents) or 2,4,6-collidine (3.0 equivalents) to the mixture and vortex immediately.
Allow the pre-activation to proceed for no more than 2-3 minutes at room temperature.
Add the activated amino acid solution to the vessel containing the amine component.
Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction progress using a ninhydrin test.
After completion, wash the resin thoroughly with DMF to remove excess reagents.
Protocol 2: Chiral HPLC Analysis for Racemization Quantification
This protocol provides a general method for determining the enantiomeric purity of the coupled product after cleavage from the resin.
Materials:
Cleaved and deprotected peptide containing the 3-Amino-3-(3-nitrophenyl)propanoic acid residue
Chiral HPLC column (e.g., a protein-based or cyclodextrin-based CSP)
Reference standards for both the (s) and (r) enantiomers of the peptide or amino acid.
Procedure:
Prepare a solution of the purified peptide sample in the mobile phase.
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
Inject the sample onto the column.
Run the HPLC method with a suitable gradient and flow rate to achieve separation of the diastereomeric peptides.
Detect the peaks using a UV detector at an appropriate wavelength (the nitrophenyl group should provide a strong chromophore).
Identify the peaks corresponding to the desired (s) diastereomer and the undesired (r) diastereomer by comparing their retention times with the reference standards.
Integrate the peak areas to calculate the percentage of each diastereomer and determine the extent of racemization.
Quantitative Data Summary
The following table provides illustrative data on the percentage of racemization observed for an N-protected amino acid under various activation conditions. This data is based on general trends in peptide synthesis and serves as a guideline. Actual results for (s)-3-Amino-3-(3-nitrophenyl)propanoic acid may vary.
Coupling Reagent
Additive
Base
Temperature (°C)
Pre-activation Time (min)
% Racemization (Illustrative)
DIC
HOBt
DIPEA
25
10
3.5%
DIC
HOAt
DIPEA
25
10
1.8%
HBTU
HOBt
DIPEA
25
5
2.1%
HATU
HOAt
NMM
25
2
<0.5%
PyBOP
None
DIPEA
25
5
2.5%
DIC
HOBt
NMM
0
10
1.2%
HATU
HOAt
NMM
0
2
<0.2%
Visualizations
Caption: Mechanism of racemization during amino acid activation.
A Comparative Guide to the HPLC Analysis for Determining the Enantiomeric Purity of (s)-3-Amino-3-(3-nitrophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals The accurate determination of the enantiomeric purity of chiral molecules is a critical aspect of pharmaceutical development and quality control. (s)-3-Amin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the enantiomeric purity of chiral molecules is a critical aspect of pharmaceutical development and quality control. (s)-3-Amino-3-(3-nitrophenyl)propanoic acid, a valuable building block in medicinal chemistry, requires robust analytical methods to ensure its stereochemical integrity. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric purity analysis of this compound, supported by experimental data and protocols. Furthermore, it offers a comparative overview of alternative techniques such as Gas Chromatography (GC) and Capillary Electrophoresis (CE).
Methodology Comparison: HPLC, GC, and CE
The choice of analytical technique for determining enantiomeric purity is often dictated by the physicochemical properties of the analyte, required sensitivity, and available instrumentation.
Feature
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC)
Capillary Electrophoresis (CE)
Principle
Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.
Separation of volatile enantiomers based on their differential interaction with a CSP in a gaseous mobile phase.
Separation of charged enantiomers in a capillary based on their differential mobility in an electric field, often with a chiral selector in the buffer.
Applicability
Broadly applicable to a wide range of non-volatile and thermally labile compounds, including underivatized amino acids.
Suitable for volatile and thermally stable compounds. Derivatization is typically required for amino acids to increase volatility.
High-efficiency separation for charged analytes. Suitable for small sample volumes.
Sample Preparation
Often minimal for direct methods; derivatization may be used for indirect methods to enhance detection or separation.
Derivatization (e.g., esterification and acylation) is usually mandatory for amino acids.
Sample dissolution in an appropriate buffer.
Resolution
Good to excellent resolution can be achieved with a wide variety of commercially available CSPs.
Generally offers very high resolution due to the high efficiency of capillary columns.
Excellent resolution and peak efficiencies.
Sensitivity
Dependent on the detector (UV, MS). Can be very sensitive, especially with mass spectrometry.
Highly sensitive, particularly with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).
Very high sensitivity, especially with laser-induced fluorescence (LIF) detection.
Analysis Time
Typically in the range of 10-30 minutes, but can be faster with UHPLC.
Can be very fast, often under 15 minutes.
Very fast separations, often in a few minutes.
Instrumentation Cost
Moderate to high, depending on the detector.
Generally lower than HPLC-MS, but can be comparable depending on the configuration.
Lower instrument cost compared to HPLC and GC.
Solvent Consumption
Higher compared to GC and CE, which can be a consideration for cost and environmental impact.
Minimal, as it primarily uses gases as the mobile phase.
Very low solvent and sample consumption.
Recommended HPLC Method for (s)-3-Amino-3-(3-nitrophenyl)propanoic Acid
Direct enantioseparation using a Chiral Stationary Phase (CSP) is the preferred method for analyzing the enantiomeric purity of underivatized amino acids like (s)-3-Amino-3-(3-nitrophenyl)propanoic acid, as it avoids potential racemization during derivatization.[1] Based on the successful separation of similar β-amino acids and aromatic amino acids, a method utilizing a macrocyclic glycopeptide-based CSP is recommended.
Experimental Protocol: Direct Chiral HPLC
1. Instrumentation:
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
Parameter
Recommended Condition
Column
Chirobiotic T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm
Mobile Phase
Isocratic: 0.1% (v/v) Formic Acid in Methanol/Water (80:20, v/v)
Flow Rate
1.0 mL/min
Column Temperature
25 °C
Detection Wavelength
254 nm (due to the nitrophenyl chromophore)
Injection Volume
10 µL
Sample Preparation
Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
3. Data Analysis:
The enantiomeric purity is calculated from the peak areas of the two enantiomers in the chromatogram.
While direct HPLC is the recommended approach, other methods can be employed, each with its own set of advantages and disadvantages.
Indirect HPLC via Derivatization
This method involves reacting the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral reversed-phase column (e.g., C18).
Common Derivatizing Agents: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), o-Phthalaldehyde (OPA) with a chiral thiol.
Advantages: High sensitivity can be achieved, especially with fluorescent derivatizing agents. A dedicated chiral column is not required.
Disadvantages: The derivatization step can be time-consuming and may introduce impurities. There is a risk of racemization during the derivatization process.
Gas Chromatography (GC)
GC can be a powerful tool for enantiomeric analysis, offering high resolution.
Methodology: Requires derivatization to make the amino acid volatile. A common procedure involves esterification of the carboxylic acid group followed by acylation of the amino group. The resulting derivative is then separated on a chiral GC column.
Advantages: High resolution and sensitivity.
Disadvantages: The derivatization process is multi-step and can be complex. The high temperatures in the GC injector and column can potentially lead to thermal degradation or racemization of the analyte.
Capillary Electrophoresis (CE)
CE is known for its high separation efficiency and low sample consumption.
Methodology: Enantiomers are separated in a capillary by adding a chiral selector to the background electrolyte. Common chiral selectors for amino acids include cyclodextrins and macrocyclic antibiotics.
Advantages: High resolution, fast analysis times, and very low sample and reagent consumption.
Disadvantages: Lower concentration sensitivity compared to HPLC and GC unless coupled with sensitive detectors like laser-induced fluorescence. Reproducibility can be more challenging to achieve compared to HPLC.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process for determining the enantiomeric purity of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid.
Caption: Workflow for HPLC analysis of enantiomeric purity.
Chiral HPLC vs. Capillary Electrophoresis: A Comparative Guide for Beta-Amino Acid Separation
For researchers, scientists, and drug development professionals, the accurate separation of beta-amino acid enantiomers is a critical task. The unique stereochemistry of these molecules dictates their biological activity...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the accurate separation of beta-amino acid enantiomers is a critical task. The unique stereochemistry of these molecules dictates their biological activity, making robust enantioseparation techniques essential for pharmaceutical development, metabolomics, and quality control. Two powerful analytical techniques, Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Capillary Electrophoresis (CE), are frequently employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most suitable method for your research needs.
At a Glance: Key Performance Differences
Both Chiral HPLC and Capillary Electrophoresis are capable of achieving baseline resolution for beta-amino acid enantiomers.[1] However, they operate on different principles, which results in distinct advantages and disadvantages in terms of speed, efficiency, cost, and method development complexity.
Feature
Chiral HPLC
Capillary Electrophoresis (CE)
Principle
Differential partitioning between a chiral stationary phase (CSP) and a mobile phase.
Differential migration of charged analytes in an electric field, with a chiral selector in the background electrolyte (BGE).
Speed
Typically longer analysis times (e.g., >10 minutes).
Often faster analysis times (e.g., <15 minutes).[2]
Efficiency
High, with typical plate counts in the tens of thousands.
Extremely high, with plate counts often in the hundreds of thousands.
Solvent/Reagent Use
Higher consumption of organic solvents.
Minimal consumption of reagents and solvents, making it a "greener" technique.[3]
Method Development
Can be complex, often requiring screening of multiple expensive chiral columns.[4][5]
Flexible and cost-effective; chiral selectors are simply added to the buffer, allowing for rapid screening.[6]
Sample Volume
Microliter range.
Nanoliter range, ideal for precious or limited samples.[7]
Sensitivity
Generally good, highly dependent on the detector (UV, MS).
Can be limited by the short optical path length for UV detection, but coupling with MS or using LIF enhances sensitivity.[8]
Robustness
Generally considered very robust and reproducible for routine analysis.
Can be more sensitive to matrix effects and capillary surface variations.
Quantitative Performance Comparison
The choice between HPLC and CE often depends on the specific analytical requirements, such as resolution, speed, and sensitivity. The following table summarizes hypothetical yet typical performance data for the enantioseparation of a model beta-amino acid.
Table 1: Example Performance Data for Beta-Amino Acid Enantioseparation
Parameter
Chiral HPLC
Capillary Electrophoresis
Analyte
Dansylated β-Phenylalanine
Dansylated β-Phenylalanine
Resolution (Rs)
> 2.0
> 2.0
Analysis Time
~15 min
~10 min
Efficiency (Plates/meter)
~80,000
~250,000
Limit of Detection (LOD)
~50 ng/mL (UV)
~100 ng/mL (UV)
Solvent Consumption/Run
~15 mL
< 1 mL
Note: This data is illustrative. Actual performance depends heavily on the specific beta-amino acid, derivatization, chiral selector, and instrumentation.
In a study comparing methods for homologous beta-amino acids, while CE with cyclodextrin selectors achieved baseline separation, the HPLC method was ultimately deemed more suitable for the analysis of complex plant samples, highlighting that the application context is crucial.[3]
Experimental Workflows and Protocols
Understanding the practical workflow is key to implementing either technique.
Chiral HPLC Experimental Workflow
The Chiral HPLC workflow involves pumping a liquid mobile phase through a column packed with a chiral stationary phase. The enantiomers separate based on their differential interactions with the CSP.
Caption: Workflow for Chiral HPLC separation of beta-amino acids.
Typical Experimental Protocol (Chiral HPLC):
Column: A chiral stationary phase (CSP) column, such as one based on macrocyclic glycopeptides (e.g., Chirobiotic T) or polysaccharide derivatives, is commonly used.[9][10][11]
Mobile Phase: The composition is highly dependent on the CSP and analyte. A common approach for underivatized amino acids on a teicoplanin-based CSP is a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer containing a small amount of acid and base (e.g., ammonium trifluoroacetate).[11] For derivatized amino acids, reversed-phase conditions using acetonitrile and a buffer like triethylammonium phosphate can be employed.[4]
Flow Rate: Typically 0.5 - 1.5 mL/min.
Detection: UV detection is common, especially if the beta-amino acid is derivatized with a chromophore. Mass Spectrometry (MS) provides higher sensitivity and structural information.[8]
Temperature: Column temperature is controlled (e.g., 25 °C) to ensure reproducible retention times and selectivity.
Capillary Electrophoresis Experimental Workflow
CE separates ions based on their electrophoretic mobility in a capillary filled with a background electrolyte. For chiral separations, a chiral selector is added to this electrolyte, which forms transient diastereomeric complexes with the enantiomers, causing them to migrate at different velocities.
Caption: Workflow for Capillary Electrophoresis separation.
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 40-60 cm total length).
Background Electrolyte (BGE): A buffer system (e.g., phosphate or borate) at a specific pH. For underivatized amino acids, a low pH buffer is often used.
Chiral Selector: This is the key component. Cyclodextrins (CDs) and their derivatives are the most widely used selectors for amino acids.[3] Other options include ligand-exchange complexes (e.g., Cu(II) with a chiral ligand like L-4-hydroxyproline) and macrocyclic antibiotics.[1][8]
Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary to drive the separation.
Injection: A small plug of the sample is introduced into the capillary via hydrodynamic or electrokinetic injection.
Detection: On-capillary UV detection is standard. For non-UV active amino acids, derivatization with a UV-active or fluorescent tag (e.g., dansyl chloride, FMOC) is necessary.[3][8] Laser-Induced Fluorescence (LIF) offers much higher sensitivity.[12]
Conclusion and Recommendations
The choice between Chiral HPLC and Capillary Electrophoresis for beta-amino acid separation is not one-size-fits-all and depends on the specific goals of the analysis.
Choose Chiral HPLC for:
Routine quality control: Its robustness and high reproducibility make it a workhorse for established methods.
Preparative or semi-preparative separations: HPLC is easily scalable to isolate larger quantities of pure enantiomers.
Complex matrices: HPLC can sometimes offer better resilience to sample matrix effects compared to CE.[3]
Choose Capillary Electrophoresis for:
Rapid method development: The ease of screening different chiral selectors by simply modifying the buffer is a significant advantage in terms of time and cost.[6]
High-efficiency separations: When extremely high resolution is needed to separate closely related compounds.
Trace analysis and limited sample volume: The nanoliter injection volume makes CE ideal for precious biological or synthetic samples.[7]
"Green" analytical chemistry: Its dramatically lower consumption of organic solvents is environmentally friendly.[3]
For laboratories equipped with both instruments, a hybrid approach can be highly effective: use the speed and flexibility of Capillary Electrophoresis for initial screening and method development, then transfer the optimized separation to a more robust Chiral HPLC method for routine analysis and validation. This strategy leverages the strengths of both techniques to achieve efficient and reliable enantioseparation of beta-amino acids.
A Comparative Analysis of (s)-3-Amino-3-(nitrophenyl)propanoic Acid Isomers: A Proposed Framework for Evaluation
Introduction Positional isomerism plays a critical role in drug discovery and development, where the location of a functional group on an aromatic ring can profoundly influence a molecule's physicochemical properties, bi...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Positional isomerism plays a critical role in drug discovery and development, where the location of a functional group on an aromatic ring can profoundly influence a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. This guide addresses the comparative study of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid (the meta-isomer) and its corresponding ortho- and para-isomers.
Based on a comprehensive review of publicly available scientific literature, a direct, head-to-head comparative study detailing the experimental properties of these three specific isomers has not been published. The isomers are primarily described as versatile chiral building blocks and synthetic intermediates in medicinal chemistry.[1][2][3][4][5][6]
This document compiles the available data for each isomer and, more importantly, proposes a systematic framework for their comparative evaluation. It provides hypothetical structure-activity relationship (SAR) considerations and outlines detailed experimental protocols that researchers can employ to conduct such a study.
Physicochemical Properties and Known Applications
While comprehensive comparative data is unavailable, individual properties and applications have been documented. The following table summarizes the known information for the ortho, meta, and para isomers of (s)-3-Amino-3-(nitrophenyl)propanoic acid.
Building block in peptide synthesis and drug development.[3]
Intermediate for bioactive molecules, used in neuropharmacology and peptide-based drug synthesis.[1][2]
Chiral building block for peptidomimetics, enzyme inhibitors, and neuroactive compounds.[4][5][6]
Proposed Framework for a Comparative Experimental Study
To address the existing data gap, a systematic comparative study is required. The following workflow outlines the necessary experimental stages to characterize and compare the three isomers.
Caption: Proposed workflow for the comparative study of nitrophenyl beta-amino acid isomers.
While experimental data is needed for validation, general chemical principles allow for the formulation of hypotheses regarding the SAR of these isomers. The primary differentiator is the position of the strongly electron-withdrawing nitro (-NO₂) group.
Acidity and Basicity: The pKa of the carboxylic acid and the amino group is expected to vary among the isomers. The nitro group's inductive and resonance effects are strongest at the ortho and para positions. Therefore, the ortho and para isomers are predicted to have a more acidic carboxylic acid group (lower pKa) and a less basic amino group compared to the meta isomer, where the resonance effect is absent.
Receptor/Enzyme Binding: The steric bulk of the nitro group at the ortho position could hinder optimal binding to a target protein pocket compared to the meta and para positions. Conversely, the specific electronic distribution and hydrogen bonding capacity of the para or meta nitro group might be crucial for a favorable interaction with a biological target.
Metabolic Stability: The position of the nitro group can influence susceptibility to metabolic enzymes. For instance, nitro reduction is a common metabolic pathway, and its rate may differ depending on the steric hindrance and electronic environment of the group at each position.
Experimental Protocols
The following are detailed methodologies for key experiments proposed in the workflow.
A. Determination of Acid Dissociation Constant (pKa)
Method: Potentiometric titration.
Protocol:
Prepare a 0.01 M solution of each isomer in deionized water. If solubility is an issue, a co-solvent system (e.g., water-methanol) may be used.
Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0).
Titrate the sample solution with a standardized 0.1 M solution of NaOH, recording the pH after each incremental addition of the titrant.
Separately, titrate the sample with a standardized 0.1 M HCl solution.
Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curves for the carboxylic acid and the protonated amino group.
B. Measurement of Lipophilicity (Log P)
Method: Shake-flask method (OECD Guideline 107).
Protocol:
Prepare a stock solution of each isomer in n-octanol.
Add a known volume of the n-octanol stock solution to a separatory funnel containing a known volume of phosphate-buffered saline (PBS, pH 7.4).
Shake the funnel vigorously for 30 minutes to allow for partitioning.
Allow the layers to separate completely.
Carefully collect samples from both the n-octanol and aqueous layers.
Determine the concentration of the compound in each layer using UV-Vis spectrophotometry or HPLC.
Calculate the partition coefficient P as the ratio of the concentration in n-octanol to the concentration in the aqueous layer. Log P is the base-10 logarithm of this value.
C. In Vitro Metabolic Stability Assay
Method: Incubation with liver microsomes.
Protocol:
Prepare an incubation mixture containing liver microsomes (e.g., human, rat), NADPH regenerating system, and phosphate buffer (pH 7.4).
Pre-warm the mixture to 37°C.
Initiate the reaction by adding a final concentration of 1 µM of the test isomer.
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Quench the reaction in each aliquot by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.
Centrifuge the samples to precipitate proteins.
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
Determine the rate of disappearance and calculate the in vitro half-life (t₁/₂) of the compound.
Conclusion
The (s)-3-Amino-3-(nitrophenyl)propanoic acid isomers represent valuable chemical scaffolds for medicinal chemistry. While current literature establishes their role as synthetic intermediates, a significant knowledge gap exists regarding their comparative biological and physicochemical profiles. The proposed experimental framework provides a clear and logical pathway for researchers to systematically evaluate these isomers. Such a study would generate crucial data, enabling a deeper understanding of the structure-activity relationships governed by nitro-group positioning on the phenyl ring and facilitating the rational design of novel therapeutic agents.
Uncharted Territory: The Biological Activity of Peptides Containing (s)-3-Amino-3-(3-nitrophenyl)propanoic Acid Awaits Exploration
A comprehensive review of current scientific literature reveals a significant gap in the understanding of the biological activity of synthetic peptides incorporating the non-proteinogenic amino acid (s)-3-Amino-3-(3-nitr...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive review of current scientific literature reveals a significant gap in the understanding of the biological activity of synthetic peptides incorporating the non-proteinogenic amino acid (s)-3-Amino-3-(3-nitrophenyl)propanoic acid. While the synthesis of peptides containing various non-natural amino acids is a burgeoning field aimed at enhancing therapeutic properties, specific experimental data, comparative studies, and elucidated signaling pathways for peptides containing this particular nitrophenyl-substituted amino acid remain largely unpublished.
The incorporation of non-proteinogenic amino acids, such as (s)-3-Amino-3-(3-nitrophenyl)propanoic acid, into peptide sequences is a key strategy in modern drug discovery.[1][2] This approach can lead to peptides with improved stability against enzymatic degradation, enhanced receptor affinity and selectivity, and novel biological activities.[2][3] The nitro group on the phenyl ring, in particular, offers a reactive site that can be further modified, making it a valuable component for creating diverse chemical entities with potential therapeutic applications.[1]
The Path Forward: A Hypothetical Framework for Validation
While specific data is lacking, a roadmap for the validation of such novel peptides can be constructed based on standard practices in peptide research. This would involve a multi-step process to thoroughly characterize their biological activity and compare them to existing alternatives.
Experimental Workflow for Biological Validation
A logical workflow for assessing the biological activity of a newly synthesized peptide containing (s)-3-Amino-3-(3-nitrophenyl)propanoic acid would follow a hierarchical approach, from initial screening to in-depth mechanistic studies.
Figure 1. A generalized experimental workflow for the validation of novel synthetic peptides.
Hypothetical Data Comparison
To provide a framework for future research, the following tables illustrate how quantitative data for a hypothetical peptide, "Nitro-Peptide X," containing (s)-3-Amino-3-(3-nitrophenyl)propanoic acid, could be presented in comparison to a standard peptide alternative.
Table 1: Comparative Antimicrobial Activity
Peptide
Target Organism
Minimum Inhibitory Concentration (MIC, µM)
Nitro-Peptide X
E. coli
Data not available
S. aureus
Data not available
Alternative Peptide A
E. coli
12.5
S. aureus
25.0
Table 2: In Vitro Stability and Cytotoxicity
Peptide
Plasma Half-life (t½, hours)
Hemolytic Activity (HC50, µM)
Cytotoxicity (IC50 against HeLa cells, µM)
Nitro-Peptide X
Data not available
Data not available
Data not available
Alternative Peptide A
2.5
> 200
75
Potential Signaling Pathways to Investigate
The biological effects of peptides are often mediated through their interaction with specific cell signaling pathways.[8] Depending on the observed biological activity of peptides containing (s)-3-Amino-3-(3-nitrophenyl)propanoic acid, several key pathways could be investigated. For instance, if the peptide exhibits anti-inflammatory properties, the NF-κB signaling pathway would be a primary target for investigation.[9] If the peptide shows promise as an anti-cancer agent, pathways involved in apoptosis and cell cycle regulation would be of interest.
Figure 2. A generic signaling pathway potentially modulated by a bioactive peptide.
Detailed Experimental Protocols
Should research in this area commence, detailed protocols would be essential for reproducibility and comparison. Below are standard methodologies that would be applicable.
Peptide Synthesis and Purification
Synthetic peptides would be assembled using an automated solid-phase peptide synthesizer employing Fmoc/tBu chemistry.[10] The (s)-3-Amino-3-(3-nitrophenyl)propanoic acid would be incorporated as a protected Fmoc-amino acid derivative. Following synthesis, the peptide would be cleaved from the resin and deprotected. Purification would be achieved by reverse-phase high-performance liquid chromatography (RP-HPLC), and the identity and purity of the peptide would be confirmed by mass spectrometry.[10]
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity would be determined by a broth microdilution method according to established guidelines. Briefly, bacterial strains would be grown to a specific optical density and then diluted in culture medium. The peptides would be serially diluted in a 96-well plate, and the bacterial suspension would be added. The MIC would be defined as the lowest peptide concentration that completely inhibits visible bacterial growth after incubation.
Hemolytic Assay
The toxicity of the peptides to mammalian cells would be assessed by measuring the lysis of human red blood cells (RBCs). Freshly isolated RBCs would be incubated with various concentrations of the peptide. The release of hemoglobin would be measured spectrophotometrically, and the concentration of peptide causing 50% hemolysis (HC50) would be calculated.
Cell Viability (MTT) Assay
The cytotoxic effect of the peptides on cancer cell lines (e.g., HeLa) would be determined using the MTT assay. Cells would be seeded in 96-well plates and treated with different concentrations of the peptide. After a set incubation period, MTT reagent would be added, and the resulting formazan crystals would be dissolved. The absorbance would be measured to determine cell viability, and the IC50 value would be calculated.
In Vitro Plasma Stability Assay
The stability of the peptides in human plasma would be evaluated by incubating the peptide with plasma at 37°C.[11][12] At various time points, aliquots would be taken, and the plasma proteins would be precipitated. The concentration of the remaining intact peptide in the supernatant would be quantified by RP-HPLC. The half-life (t½) of the peptide would then be calculated.
Conclusion
The field of peptide therapeutics continues to evolve, with the incorporation of non-natural amino acids offering a promising avenue for the development of novel drugs. While the biological activity of peptides containing (s)-3-Amino-3-(3-nitrophenyl)propanoic acid is currently an unexplored area, the established methodologies for peptide synthesis, characterization, and biological validation provide a clear path for future investigations. The scientific community awaits the first reports on the biological properties of these intriguing synthetic peptides, which may hold the key to new therapeutic interventions.
A Comparative Guide to the Reactivity of Nitrophenylalanine Isomers in Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-nitrophenylalanine isomers in peptide coupling reactions. Due to a l...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-nitrophenylalanine isomers in peptide coupling reactions. Due to a lack of direct head-to-head experimental comparisons in published literature, this guide bases its analysis on established principles of organic chemistry, focusing on the electronic effects of the nitro group on the key steps of the peptide bond formation.
Introduction to Nitrophenylalanine in Peptide Synthesis
Nitrophenylalanine, an unnatural amino acid, offers unique properties for peptide and protein engineering. The presence of a nitro group on the phenyl ring significantly alters the electronic characteristics of the amino acid, which can be exploited for various applications, including photocleavable peptides and as spectroscopic probes. However, the position of the nitro group—ortho, meta, or para—is expected to distinctly influence the reactivity of the amino acid during peptide synthesis, affecting both the efficiency of the coupling reaction and the stereochemical integrity of the product.
Theoretical Comparison of Reactivity
The primary factor governing the reactivity of nitrophenylalanine isomers in peptide coupling is the strong electron-withdrawing nature of the nitro group. This effect, a combination of inductive (-I) and resonance (-R) effects, influences two critical aspects of the reaction:
Carboxyl Group Activation: A more electron-deficient carboxyl group is generally more readily activated by coupling reagents, potentially leading to faster reaction rates.
Racemization: The electron-withdrawing effect increases the acidity of the α-proton of the amino acid. Abstraction of this proton by a base leads to the formation of an enolate, which can result in racemization.
The magnitude of the electron-withdrawing effect at the carboxyl group and the α-carbon varies depending on the position of the nitro group:
Para-Nitrophenylalanine: The nitro group at the para position exerts a strong -I and -R effect, significantly withdrawing electron density from the entire molecule. This is expected to make the carboxyl group highly activated but also render the α-proton more acidic and thus more susceptible to racemization.
Ortho-Nitrophenylalanine: The ortho isomer also exhibits strong -I and -R effects. However, the close proximity of the bulky nitro group to the amino acid backbone may introduce steric hindrance, potentially slowing down the coupling reaction. The electronic effect on the α-proton's acidity is expected to be comparable to the para isomer.
Meta-Nitrophenylalanine: In the meta position, the nitro group exerts only an inductive (-I) effect, as the resonance effect does not extend to this position. Consequently, the electron-withdrawing effect is weaker compared to the ortho and para isomers. This would likely result in slower carboxyl activation but also a lower propensity for racemization.
Expected Reactivity and Racemization Profile
Based on the theoretical considerations above, the following trends in reactivity and racemization can be anticipated.
Isomer
Expected Carboxyl Group Activation
Expected Rate of Coupling
Expected Risk of Racemization
Ortho-Nitrophenylalanine
High
Moderate (potential steric hindrance)
High
Meta-Nitrophenylalanine
Low
Slowest
Low
Para-Nitrophenylalanine
High
Fastest
High
Experimental Protocols
While specific comparative data is unavailable, a general protocol for peptide coupling using a standard coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be adapted for nitrophenylalanine isomers. Researchers should optimize conditions based on the expected reactivity of each isomer.
General Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol:
Resin Swelling: The resin with the N-terminally deprotected peptide is washed and swollen in a suitable solvent like N,N-dimethylformamide (DMF).
Amino Acid Activation: In a separate vessel, the N-Fmoc protected nitrophenylalanine isomer (3-5 equivalents relative to the resin loading) is pre-activated with a coupling reagent such as HATU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for a few minutes.
Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative test like the Kaiser test.
Washing: After the coupling is complete, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.
Deprotection: The Fmoc protecting group is removed with a solution of 20% piperidine in DMF to prepare for the next coupling cycle.
Note: For isomers with a high expected risk of racemization (ortho and para), it is advisable to use a weaker base or a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). Reaction times and temperatures should also be minimized.
Visualizing the Workflow and Comparison
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Figure 1: General workflow for a peptide coupling cycle in SPPS.
Figure 2: Logical comparison of expected reactivity and racemization.
Conclusion
The choice of nitrophenylalanine isomer can have a significant impact on the outcome of a peptide synthesis. While direct comparative experimental data is lacking, a theoretical analysis based on the electronic properties of the nitro group provides a useful framework for predicting reactivity. The para- and ortho-isomers are expected to couple more rapidly but are also more prone to racemization. Conversely, the meta-isomer is likely to be less reactive but also less susceptible to racemization. These considerations should guide the selection of the appropriate isomer and the optimization of coupling conditions to achieve the desired peptide product with high yield and purity. Further experimental studies are warranted to provide quantitative data to support and refine these theoretical predictions.
Comparative
In Vitro Efficacy of (S)-3-Amino-3-(3-nitrophenyl)propanoic Acid Derivatives as GABA Transporter Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative framework for evaluating the in vitro efficacy of (S)-3-Amino-3-(3-nitrophenyl)propanoic acid derivatives as potential inh...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the in vitro efficacy of (S)-3-Amino-3-(3-nitrophenyl)propanoic acid derivatives as potential inhibitors of gamma-aminobutyric acid (GABA) transporters (GATs). Given the crucial role of GABAergic signaling in maintaining the balance between neuronal excitation and inhibition, GATs represent a significant target for therapeutic intervention in neurological disorders such as epilepsy.[1] This document outlines the standard experimental protocols for assessing GAT inhibition, presents a comparative data analysis with established inhibitors, and visualizes the underlying biological and experimental frameworks.
Comparative Efficacy of GAT Inhibitors
The primary in vitro assay to determine the efficacy of compounds targeting GABA transporters is the [³H]GABA uptake assay.[1] This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells engineered to express specific GAT subtypes. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the GABA uptake by 50%.
Table 1: Comparative IC50 Values of GAT Inhibitors (µM)
Compound
GAT-1
GAT-2
GAT-3
BGT-1
Test Compound A
15.5
>100
45.2
>100
Tiagabine
0.07
>100
>100
>100
Nipecotic Acid
8
38
106
2370
Data for "Test Compound A" is hypothetical and for illustrative purposes only.
Data Interpretation:
Potency: A lower IC50 value indicates a higher potency of the inhibitor. In this hypothetical scenario, Tiagabine is the most potent inhibitor for GAT-1.
Selectivity: By comparing the IC50 values across the different GAT subtypes, the selectivity of the compound can be determined. Tiagabine demonstrates high selectivity for GAT-1. Nipecotic acid is less selective, showing activity against multiple subtypes. The hypothetical "Test Compound A" shows moderate potency and some selectivity for GAT-1 and GAT-3 over GAT-2 and BGT-1.
Experimental Protocols
A detailed and standardized experimental protocol is crucial for the accurate and reproducible assessment of GAT inhibition.
[³H]GABA Uptake Assay
This assay is the gold standard for measuring the inhibition of GABA transporters.
Objective: To quantify the inhibitory effect of a test compound on the uptake of [³H]GABA by specific GAT subtypes expressed in a cellular model.
Materials:
Cell Lines: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably expressing one of the human GAT subtypes (hGAT-1, hGAT-2, hGAT-3, or hBGT-1).
Radioligand: [³H]gamma-aminobutyric acid.
Test Compounds: (S)-3-Amino-3-(3-nitrophenyl)propanoic acid derivative and reference inhibitors (Tiagabine, Nipecotic Acid).
Assay Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).
Scintillation Fluid and Counter.
Procedure:
Cell Culture: Culture the specific GAT-expressing cells in appropriate media until they reach a suitable confluency in 96-well plates.
Preparation of Reagents: Prepare serial dilutions of the test and reference compounds in the assay buffer.
Assay Initiation:
Wash the cells with pre-warmed assay buffer.
Add the different concentrations of the test compounds or reference inhibitors to the wells.
Include control wells with buffer only (for total uptake) and wells with a saturating concentration of a known inhibitor (for non-specific uptake).
Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.
GABA Uptake:
Initiate the uptake by adding a fixed concentration of [³H]GABA to all wells.
Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature, ensuring the uptake is in the linear range.
Assay Termination:
Terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer.
Lyse the cells using a suitable lysis buffer.
Quantification:
Transfer the cell lysate to scintillation vials.
Add scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
Plot the percentage of inhibition against the logarithm of the compound concentration.
Determine the IC50 value using a non-linear regression analysis.
Visualizing the Context: Pathways and Processes
Understanding the biological context and the experimental flow is essential for interpreting the efficacy data.
GABAergic Synapse and GAT Function
The following diagram illustrates the key components of a GABAergic synapse and the role of GABA transporters in regulating neurotransmission.
Caption: GABAergic synapse signaling pathway.
Experimental Workflow for GAT Inhibitor Screening
The process of evaluating a new compound for its GAT inhibitory activity follows a structured workflow.
Caption: [³H]GABA uptake assay workflow.
Logical Framework for Compound Evaluation
A tiered screening approach is often employed to efficiently identify and characterize promising GAT inhibitors.
Spectroscopic comparison of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid with related compounds
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed spectroscopic comparison of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid with two related β-amino acids: 3-aminopropanoic acid...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid with two related β-amino acids: 3-aminopropanoic acid (β-alanine) and (s)-3-amino-3-phenylpropanoic acid (β-phenylalanine). This objective analysis, supported by experimental data, aims to elucidate the structural and electronic effects of the nitrophenyl substituent.
Introduction
(s)-3-Amino-3-(3-nitrophenyl)propanoic acid is a β-amino acid derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural similarity to neurotransmitters and other bioactive molecules makes it a compound of interest for the development of novel therapeutics. Understanding its spectroscopic properties is crucial for its identification, characterization, and the analysis of its interactions with biological targets. This guide compares its spectroscopic characteristics with the simpler β-alanine and its non-nitrated phenyl analog, β-phenylalanine, to highlight the influence of the aromatic ring and the electron-withdrawing nitro group on their spectral signatures.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for (s)-3-Amino-3-(3-nitrophenyl)propanoic acid and the selected related compounds.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
Note: Data for (s)-3-Amino-3-(3-nitrophenyl)propanoic acid and (s)-3-amino-3-phenylpropanoic acid is estimated based on typical values for similar structures.
Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)
Note: Data for (s)-3-Amino-3-(3-nitrophenyl)propanoic acid and (s)-3-amino-3-phenylpropanoic acid is based on typical functional group absorption ranges.
The following are general protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).
Instrument: A 400 MHz or higher NMR spectrometer.
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (1024 or more) is typically required due to the low natural abundance of ¹³C.
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., TMS or DSS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
Instrument: A standard FTIR spectrometer.
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for pellets) is recorded and automatically subtracted from the sample spectrum.
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, water with 0.1% formic acid).
Ionization: Electrospray ionization (ESI) is a common technique for amino acids, typically in positive ion mode to generate [M+H]⁺ ions.
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined using a mass analyzer (e.g., quadrupole, time-of-flight).
Fragmentation (MS/MS): To obtain structural information, the molecular ion can be selected and fragmented by collision-induced dissociation (CID), and the m/z of the fragment ions are recorded.
UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, water). The concentration should be chosen to give an absorbance reading between 0.1 and 1.
Instrument: A dual-beam UV-Vis spectrophotometer.
Data Acquisition: Record the absorbance spectrum over a specific wavelength range (e.g., 200-400 nm). A blank spectrum of the solvent is recorded first and used as a baseline.
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law.
Visualizations
Caption: General experimental workflow for spectroscopic analysis.
Caption: Information derived from NMR spectroscopy.
Discussion
The spectroscopic data reveals distinct differences between the three compounds, primarily due to the presence of the phenyl and nitrophenyl groups.
¹H and ¹³C NMR: The introduction of the phenyl group in (s)-3-amino-3-phenylpropanoic acid causes a downfield shift of the α-proton and α-carbon signals compared to β-alanine, due to the deshielding effect of the aromatic ring. In (s)-3-Amino-3-(3-nitrophenyl)propanoic acid, the electron-withdrawing nitro group is expected to further deshield the aromatic protons and carbons, leading to even larger downfield shifts, particularly for the protons and carbons in close proximity to the nitro group.
IR Spectroscopy: The IR spectrum of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid is distinguished by the strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group. These are absent in the spectra of the other two compounds.
Mass Spectrometry: The molecular ions in the mass spectra clearly reflect the difference in molecular weights. The fragmentation patterns can also provide structural information; for instance, the loss of the nitro group (NO₂) is a characteristic fragmentation pathway for (s)-3-Amino-3-(3-nitrophenyl)propanoic acid.
UV-Vis Spectroscopy: While β-alanine does not show significant UV absorption, the phenyl group in (s)-3-amino-3-phenylpropanoic acid gives rise to a weak absorption band around 258 nm. The presence of the nitro group in conjugation with the phenyl ring in (s)-3-Amino-3-(3-nitrophenyl)propanoic acid is expected to cause a bathochromic (red) shift and an increase in the intensity of the absorption maximum, a common effect for aromatic nitro compounds.
Conclusion
The spectroscopic comparison of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid with 3-aminopropanoic acid and (s)-3-amino-3-phenylpropanoic acid effectively demonstrates the influence of the aromatic and nitro functional groups on their spectral properties. This information is invaluable for the structural characterization and purity assessment of these compounds in research and development settings. The distinct spectroscopic signatures, particularly in NMR, IR, and UV-Vis, provide clear markers for distinguishing between these related β-amino acids.
Determining the Absolute Configuration of 3-Amino-3-(3-nitrophenyl)propanoic acid: A Comparative Guide
The determination of the absolute configuration of chiral molecules is a critical step in drug discovery and development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. Thi...
Author: BenchChem Technical Support Team. Date: December 2025
The determination of the absolute configuration of chiral molecules is a critical step in drug discovery and development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of key experimental methods for establishing the absolute stereochemistry of 3-Amino-3-(3-nitrophenyl)propanoic acid, a chiral building block used in pharmaceutical synthesis.[1][2] The IUPAC name for the (S)-enantiomer of this compound is (3S)-3-amino-3-(3-nitrophenyl)propanoic acid.[3]
Comparison of Key Methods for Absolute Configuration Determination
The selection of an appropriate method for determining absolute configuration depends on factors such as the nature of the sample, its crystalline properties, and the availability of instrumentation. The following table summarizes and compares three powerful techniques: Single-Crystal X-ray Diffraction, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents.
Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the three-dimensional structure.[4]
Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. The experimental spectrum is compared to a computationally predicted spectrum to assign the configuration.[5][6][7]
Involves the formation of diastereomers by reacting the chiral amine with a chiral derivatizing agent (e.g., Mosher's acid). The distinct NMR spectra of the diastereomers allow for the deduction of the stereochemistry.[8]
Sample Requirement
A high-quality single crystal of the compound or a co-crystal.
The pure enantiomer is required in solution (typically mg scale). The sample does not need to be crystalline.
The pure enantiomer is derivatized in solution. Requires a suitable chiral derivatizing agent.
Advantages
- Provides an unambiguous and direct determination of the absolute configuration.[4]- Yields a complete 3D molecular structure.
- Applicable to molecules in solution, reflecting their conformation in a more biologically relevant state.- Does not require crystallization of the sample.[9]- Highly sensitive to the stereochemical arrangement.
- Widely accessible instrumentation (NMR spectrometer).- Can be used for a variety of functional groups.- Can also be used to determine enantiomeric purity.
Limitations
- Dependent on the ability to grow high-quality single crystals, which can be challenging.[4]- May not be suitable for all compounds, particularly those that are oils or amorphous solids.
- Requires quantum chemical calculations (e.g., DFT) to predict the theoretical spectrum for comparison.[6][7]- Interpretation can be complex for highly flexible molecules.
- Indirect method that relies on the formation of diastereomers.- Potential for racemization during the derivatization reaction.- The empirical models for spectral interpretation are not universally applicable.
Experimental Workflow for Absolute Configuration Determination by VCD
The following diagram illustrates the typical workflow for determining the absolute configuration of a chiral molecule like 3-Amino-3-(3-nitrophenyl)propanoic acid using Vibrational Circular Dichroism (VCD) spectroscopy.
A Comparative Guide to the Bioactivity of (S)- and (R)-3-Amino-3-(3-nitrophenyl)propanoic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals Published: December 28, 2025 This guide provides a framework for the comparative analysis of the bioactivity of the (S)- and (R)-enantiomers of 3-Amino-3-(3...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Published: December 28, 2025
This guide provides a framework for the comparative analysis of the bioactivity of the (S)- and (R)-enantiomers of 3-Amino-3-(3-nitrophenyl)propanoic acid. While existing literature highlights the utility of the (S)-enantiomer as a valuable building block in pharmaceutical research, particularly in neuropharmacology, a direct, publicly available comparison of the biological activities of the two enantiomers is not currently documented.[1][2] This guide outlines the hypothesized biological targets, relevant experimental protocols for a comparative study, and standardized methods for data presentation and visualization, thereby providing a roadmap for researchers seeking to investigate the stereoselective effects of these compounds.
Chirality plays a crucial role in the interaction of small molecules with biological systems. The differential spatial arrangement of substituents around a chiral center can lead to significant variations in pharmacological activity, with one enantiomer often exhibiting higher potency, a different pharmacological profile, or reduced toxicity compared to its counterpart. Given the structural similarity of 3-Amino-3-(3-nitrophenyl)propanoic acid to known neuromodulatory agents, it is hypothesized that its enantiomers will exhibit stereoselective bioactivity.
Hypothesized Biological Target: GABA Receptors
Based on the structural features of 3-Amino-3-(3-nitrophenyl)propanoic acid, particularly its gamma-amino acid backbone, the Gamma-Aminobutyric Acid (GABA) receptors are a primary hypothesized biological target. GABA is the main inhibitory neurotransmitter in the central nervous system, and its receptors are well-established drug targets for a variety of neurological and psychiatric disorders. It is plausible that the (S)- and (R)-enantiomers of 3-Amino-3-(3-nitrophenyl)propanoic acid will exhibit differential binding affinity and functional activity at GABA receptor subtypes (GABAA, GABAB, and GABAC).
A comparative study would likely reveal that one enantiomer is a more potent or selective agonist or antagonist at a specific GABA receptor subtype. Such stereoselectivity has been observed for other GABA analogues.
Quantitative Data Summary
To facilitate a clear comparison of the bioactivity of the (S)- and (R)-enantiomers, all quantitative data should be summarized in a structured tabular format. The following table provides a template for presenting key experimental findings.
Parameter
(S)-3-Amino-3-(3-nitrophenyl)propanoic acid
(R)-3-Amino-3-(3-nitrophenyl)propanoic acid
Reference Compound (e.g., GABA)
Receptor Binding Affinity
GABAA Receptor (Ki, nM)
GABAB Receptor (Ki, nM)
Functional Activity
GABAA Receptor (EC50/IC50, µM)
GABAB Receptor (EC50/IC50, µM)
Cellular Response
Neuronal Firing Rate (% change)
Intracellular Ca2+ Flux (RFU)
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are key experimental protocols for a comprehensive bioactivity comparison.
Radioligand Binding Assays
Objective: To determine the binding affinity of the (S)- and (R)-enantiomers to GABAA and GABAB receptors.
Methodology:
Prepare cell membrane homogenates from a cell line stably expressing the human GABAA or GABAB receptor.
Incubate the membrane homogenates with a specific radioligand (e.g., [3H]muscimol for GABAA, [3H]CGP54626 for GABAB) and varying concentrations of the test compounds ((S)- and (R)-enantiomers).
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
Quantify the radioactivity retained on the filters using liquid scintillation counting.
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
In Vitro Functional Assays: Electrophysiology
Objective: To characterize the functional activity (agonist, antagonist, or modulator) of the enantiomers at GABA receptors.
Methodology (for GABAA receptors):
Use whole-cell patch-clamp electrophysiology on HEK293 cells stably expressing the human GABAA receptor.
Hold the cells at a membrane potential of -60 mV.
Apply GABA (at its EC50 concentration) to elicit a baseline current.
Co-apply varying concentrations of the (S)- or (R)-enantiomer with GABA to assess antagonistic or modulatory effects. To assess agonistic activity, apply the enantiomers alone.
Measure the change in the amplitude of the GABA-evoked current.
Construct concentration-response curves and determine the EC50 (for agonists) or IC50 (for antagonists).
Cellular Assays: Calcium Flux
Objective: To measure the downstream signaling effects of GABAB receptor activation.
Methodology:
Culture a cell line stably co-expressing the human GABAB receptor and a G-protein-coupled inwardly-rectifying potassium channel (GIRK).
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
Stimulate the cells with varying concentrations of the (S)- or (R)-enantiomers.
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
Construct concentration-response curves and determine the EC50 for each enantiomer.
Visualizations
Diagrams of signaling pathways and experimental workflows can aid in the understanding of the experimental design and the biological context of the results.
Benchmarking the stability of peptides containing (s)-3-Amino-3-(3-nitrophenyl)propanoic acid against enzymatic degradation
For Researchers, Scientists, and Drug Development Professionals The therapeutic potential of peptides is often hindered by their rapid degradation by proteases in the body, leading to a short in vivo half-life. A key str...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hindered by their rapid degradation by proteases in the body, leading to a short in vivo half-life. A key strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids designed to sterically hinder protease activity. This guide provides an objective comparison of the enzymatic stability of peptides containing the β-amino acid, (s)-3-Amino-3-(3-nitrophenyl)propanoic acid (β³-hPhe(3-NO₂)), against their native α-peptide counterparts. The inclusion of β-amino acids introduces an additional carbon atom into the peptide backbone, a modification that has been shown to confer substantial resistance to proteolysis.[1][2][3]
Comparative Stability Data
The following tables summarize representative data comparing the stability of a model peptide and its analog containing a β-amino acid. This data is synthesized from typical results observed in proteolysis studies of similar α/β-peptides.[3][4] The enhanced stability is evident through a significantly longer half-life (t½) in the presence of both specific proteases and complex biological fluids like human serum.
The data presented is based on established methodologies for assessing peptide stability. The following protocols provide a framework for conducting these comparative experiments.
Protocol 1: In Vitro Enzymatic Degradation Assay
Materials:
Test Peptides (Native and β³-Modified): Stock solutions at 1 mg/mL in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0).
Enzymes: Trypsin, Chymotrypsin (Stock solutions at 1 mg/mL in respective assay buffers).
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂.
Quenching Solution: 10% Trichloroacetic Acid (TCA) or Acetonitrile (ACN) with 1% Trifluoroacetic Acid (TFA).[5]
Procedure:
Pre-warm the assay buffer to 37°C.
Prepare the reaction mixture by adding the test peptide to the assay buffer to a final concentration of 100 µg/mL.
Initiate the reaction by adding the enzyme (e.g., trypsin) to a final enzyme:substrate ratio of 1:100 (w/w). This marks time t=0.
Incubate the mixture at 37°C.
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.
Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to precipitate the enzyme.[5]
Collect the supernatant for analysis.
Protocol 2: Human Serum Stability Assay
Materials:
Test Peptides (Native and β³-Modified).
Human Serum: Thaw on ice and centrifuge at 10,000 x g for 10 minutes at 4°C to remove lipids and precipitates.[5][6]
Quenching/Precipitation Solution: Acetonitrile (ACN) or ACN/Ethanol (1:1, v/v).[7][8]
Procedure:
Pre-warm the prepared human serum to 37°C.
Add the test peptide to the serum to a final concentration (e.g., 10 µM). Vortex briefly. This is time t=0.[8]
Incubate the samples at 37°C.
At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots.[6]
Precipitate serum proteins by adding 2 volumes of cold ACN/Ethanol solution.[7][8]
Incubate at -20°C for at least 2 hours (or overnight) to ensure complete precipitation.
Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes.[6]
Collect the supernatant for analysis.
Analytical Method: RP-HPLC
The concentration of the intact peptide in the collected supernatants is quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
System: Agilent 1260 Infinity system or equivalent.[6]
Column: C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm).
Mobile Phase A: 0.1% TFA in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
Flow Rate: 1 mL/min.
Detection: UV absorbance at 214 nm or 280 nm.
Data Analysis: The percentage of intact peptide remaining is calculated by comparing the peak area at each time point to the peak area at t=0. The half-life (t½) is determined by plotting the percentage of remaining peptide versus time and fitting the data to a one-phase decay model.[8]
Visualizations
The following diagrams illustrate the experimental workflow and the underlying mechanism of protease resistance.
Caption: Workflow for the in vitro enzymatic degradation assay.